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  • Product: 4,6-Dichloro-3-methoxypyridazine
  • CAS: 112342-58-2

Core Science & Biosynthesis

Foundational

4,6-Dichloro-3-methoxypyridazine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-Dichloro-3-methoxypyridazine Introduction 4,6-Dichloro-3-methoxypyridazine is a halogenated pyridazine derivative that has emerged as a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-Dichloro-3-methoxypyridazine

Introduction

4,6-Dichloro-3-methoxypyridazine is a halogenated pyridazine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique electronic properties, stemming from the electron-deficient diazine core and the strategic placement of two reactive chlorine atoms and a methoxy group, make it an attractive scaffold for the synthesis of complex molecules. Particularly in the fields of medicinal chemistry and drug development, this compound serves as a key intermediate for creating novel molecular architectures with potential therapeutic applications.[1][2] The two chlorine atoms offer distinct opportunities for sequential and regioselective functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the core chemical properties, reactivity, and synthetic utility of 4,6-dichloro-3-methoxypyridazine, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and spectroscopic characteristics. These properties dictate storage, handling, and the analytical methods required for reaction monitoring and characterization.

Core Properties

The key physicochemical properties of 4,6-dichloro-3-methoxypyridazine are summarized in the table below. The compound is typically an off-white solid, requiring refrigerated storage to maintain its long-term integrity.[3]

PropertyValueSource
CAS Number 112342-58-2[3]
Molecular Formula C₅H₄Cl₂N₂O[3]
Molecular Weight 179.00 g/mol [4]
Appearance Off-white solid[3]
Storage 2-8°C[3]
XLogP3 1.7[4]
PSA (Polar Surface Area) 35.0 Ų[4]
Spectroscopic Signatures
  • ¹H NMR: The proton spectrum is expected to be simple. The single aromatic proton at the C5 position will appear as a singlet in a significantly deshielded region (likely δ 7.0-8.0 ppm) due to the inductive electron-withdrawing effects of the adjacent chlorine atom and the pyridazine nitrogens. The methoxy group protons will present as a sharp singlet, typically in the δ 3.9-4.2 ppm range.

  • ¹³C NMR: The carbon spectrum will show five distinct signals. The carbons bearing the chlorine atoms (C4 and C6) and the carbon attached to the methoxy group (C3) will be significantly influenced by these substituents. The C3 carbon will be the most shielded of the ring carbons due to the electron-donating resonance of the methoxy group, while C4 and C6 will be deshielded. The methoxy carbon itself will appear as a characteristic signal around δ 55-60 ppm.

  • Mass Spectrometry: The mass spectrum provides definitive structural confirmation. The molecular ion (M⁺) peak will be observed at m/z ≈ 178. The most telling feature will be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This will manifest as a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of 4,6-dichloro-3-methoxypyridazine is dominated by the reactivity of its two chlorine atoms. The electron-deficient nature of the pyridazine ring makes both C-Cl bonds susceptible to cleavage and substitution, but they can be targeted under different conditions to achieve selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine core is inherently electron-poor, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms. This electronic arrangement makes the C4 and C6 positions highly electrophilic and thus exceptionally receptive to attack by nucleophiles.[8][9] This reactivity is the cornerstone of its use as a scaffold, allowing for the facile introduction of a wide array of functional groups.

Common nucleophiles employed in SNAr reactions with dichloropyridazines include:

  • Amines and Anilines: To form aminopyridazines.

  • Alkoxides and Phenoxides: To generate ether linkages.[10][11]

  • Thiols and Thiophenoxides: To create thioethers.[12]

The reaction typically proceeds under basic conditions to deprotonate the nucleophile, increasing its reactivity. The choice of solvent and temperature can be tuned to control the rate and selectivity of the substitution. While both chlorine atoms are reactive, their electronic and steric environments are not identical, which can be exploited for regioselective mono-substitution under carefully controlled conditions.

SNAr_Reaction reagent 4,6-Dichloro-3-methoxypyridazine product1 4-Substituted-6-chloro-3-methoxypyridazine reagent->product1 SNAr at C4 product2 6-Substituted-4-chloro-3-methoxypyridazine reagent->product2 SNAr at C6 nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->reagent Base, Heat disubstituted 4,6-Disubstituted-3-methoxypyridazine product1->disubstituted Further SNAr product2->disubstituted Further SNAr

Caption: General reaction pathways for 4,6-dichloro-3-methoxypyridazine via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond substitution, the chloro-substituents are excellent handles for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerhouse in modern drug discovery for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[13] By coupling 4,6-dichloro-3-methoxypyridazine with various aryl or heteroaryl boronic acids (or their esters), complex biaryl and heteroaryl structures can be synthesized.

The key to a successful Suzuki coupling lies in the catalytic cycle, which requires a palladium catalyst (often with a phosphine ligand), a base, and an appropriate solvent system. The reactivity of the C-Cl bond, while lower than C-Br or C-I bonds, is sufficient for coupling, especially with modern, highly active catalyst systems.[13] This allows for a modular approach to drug design, where diverse aromatic fragments can be "clicked" onto the pyridazine core.

Suzuki_Workflow Suzuki-Miyaura Cross-Coupling Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Setup Combine in Vial: - Dichloropyridazine (1 equiv.) - Boronic Acid (1.2 equiv.) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., Cs₂CO₃) Solvent Add degassed solvent (e.g., Toluene) Setup->Solvent Heat Seal vial and heat (e.g., 110 °C, 12-24h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and quench Monitor->Quench Extract Aqueous workup & extraction Quench->Extract Purify Column chromatography Extract->Purify Product Characterize Pure Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a robust, field-tested method for the mono-arylation of 4,6-dichloro-3-methoxypyridazine, adapted from established procedures for similar chloro-heterocycles.[13] This self-validating system includes checks for reaction completion and ensures high purity of the final product.

Objective: To synthesize 4-(Aryl)-6-chloro-3-methoxypyridazine via a selective Suzuki-Miyaura cross-coupling.

Materials:

  • 4,6-Dichloro-3-methoxypyridazine

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Caesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: Inside a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add 4,6-dichloro-3-methoxypyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Securely seal the vial. Remove it from the glovebox (if used) and place it in a preheated oil bath or heating block at 110 °C.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting dichloropyridazine and the appearance of a new, less polar spot indicates product formation. The reaction is complete when no starting material is observed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure mono-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Trustworthiness: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for activating the relatively inert C-Cl bond. The strong base, Cs₂CO₃, is essential for the transmetalation step. Monitoring the reaction to completion ensures high conversion and simplifies purification, making the protocol reliable and reproducible.

Conclusion

4,6-Dichloro-3-methoxypyridazine stands out as a highly functionalized and synthetically tractable heterocyclic scaffold. Its chemical behavior is governed by the electrophilic nature of the pyridazine ring, which enables facile modification through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C4 and C6 positions provides a powerful tool for building molecular diversity and complexity. For scientists engaged in drug discovery and development, a deep understanding of these reaction pathways is essential for leveraging this intermediate to its full potential in the rational design of novel therapeutics.

References

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  • Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21936542/]

Sources

Exploratory

4,6-Dichloro-3-methoxypyridazine CAS number and structure

An In-Depth Technical Guide to 4,6-Dichloro-3-methoxypyridazine Introduction Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among them, the pyridazine core is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-Dichloro-3-methoxypyridazine

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among them, the pyridazine core is a privileged scaffold due to its unique electronic properties and ability to engage in various biological interactions. 4,6-Dichloro-3-methoxypyridazine is a key building block for chemists in research and development. The presence of two reactive chlorine atoms at positions C4 and C6, differentiated electronically by the adjacent methoxy group and ring nitrogens, offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the starting point for any scientific investigation. These identifiers and characteristics are crucial for sourcing, characterization, and experimental design.

PropertyValueSource
CAS Number 112342-58-2[1]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol [2]
Appearance Off-white solid[1]
IUPAC Name 4,6-dichloro-3-methoxypyridazine
Storage 2-8°C, under a dry atmosphere[1]

Chemical Structure:

The structure of 4,6-dichloro-3-methoxypyridazine consists of a central pyridazine ring substituted with two chlorine atoms and one methoxy group.

  • SMILES: COC1=NN=C(Cl)C=C1Cl

  • InChI: InChI=1S/C5H4Cl2N2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridazines often begins with more common precursors. A logical and efficient pathway to 4,6-dichloro-3-methoxypyridazine involves the regioselective methoxylation of a polychlorinated pyridazine.

Synthetic Workflow

A plausible and commonly employed strategy starts from the commercially available 3,4,6-trichloropyridazine. The reaction with a controlled amount of sodium methoxide allows for a selective nucleophilic aromatic substitution (SNAr).

G start 3,4,6-Trichloropyridazine product 4,6-Dichloro-3-methoxypyridazine start->product Regioselective S N Ar reagent Sodium Methoxide (1 eq.) Methanol, 0°C to rt reagent->product

Caption: Synthetic workflow for 4,6-dichloro-3-methoxypyridazine.

Causality of Experimental Choices
  • Choice of Starting Material: 3,4,6-Trichloropyridazine is an ideal precursor. The three chlorine atoms present distinct electronic environments, enabling regioselective substitution. The chlorine at C3 is the most activated towards nucleophilic attack due to the electron-withdrawing effects of both adjacent ring nitrogens. The C6 chlorine is activated by the para nitrogen, and the C4 chlorine is least activated.

  • Nucleophile and Stoichiometry: Sodium methoxide is a strong nucleophile. Using one molar equivalent is critical to favor monosubstitution. An excess could lead to the formation of dimethoxy- or trimethoxy-pyridazine byproducts.

  • Reaction Conditions: The reaction is typically initiated at a low temperature (0°C) to control the exothermic nature of the reaction and enhance selectivity. Allowing the reaction to warm to room temperature ensures completion. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the reactants.

Experimental Protocol: Synthesis of 4,6-Dichloro-3-methoxypyridazine
  • Preparation: To a solution of 3,4,6-trichloropyridazine (1.0 eq) in anhydrous methanol, cooled to 0°C in an ice bath, add a solution of sodium methoxide (1.0 eq) in methanol dropwise over 30 minutes under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. The product may precipitate and can be collected by filtration. Alternatively, reduce the solvent volume under vacuum and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 4,6-dichloro-3-methoxypyridazine as an off-white solid.[1]

Chemical Reactivity and Applications in Drug Discovery

The true value of 4,6-dichloro-3-methoxypyridazine lies in its potential as a scaffold for building diverse molecular libraries. The two chlorine atoms serve as handles for further functionalization via nucleophilic substitution.

The chlorine at C6 is generally more reactive to nucleophilic substitution than the chlorine at C4. This is because the C6 position is para to the electron-donating methoxy group, which deactivates it slightly, but it is ortho to a ring nitrogen, which strongly activates it. The C4 position is meta to the methoxy group and ortho to a nitrogen, but its reactivity can be sterically hindered by the C3-methoxy group. This differential reactivity allows for sequential and selective substitutions.

Diversification Strategy

A typical strategy involves the initial, more facile substitution at C6, followed by a second substitution at the less reactive C4 position, potentially requiring more forcing conditions (e.g., higher temperature, stronger nucleophile, or palladium catalysis).

G cluster_0 Step 1: C6 Substitution cluster_1 Step 2: C4 Substitution start 4,6-Dichloro-3-methoxypyridazine product1 4-Chloro-6-(Nu1)-3-methoxypyridazine start->product1 Selective S N Ar reagent1 Nucleophile 1 (e.g., R-NH2, R-OH) Mild Conditions reagent1->product1 product2 4-(Nu2)-6-(Nu1)-3-methoxypyridazine (Diverse Library) product1->product2 S N Ar or Cross-Coupling reagent2 Nucleophile 2 (e.g., R'-SH, R'-B(OH)2) Forcing Conditions reagent2->product2

Caption: Diversification workflow using 4,6-dichloro-3-methoxypyridazine.

This sequential functionalization is a cornerstone of modern medicinal chemistry, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. Pyridazine derivatives have been explored as potent agents in various therapeutic areas, including as kinase inhibitors and selective thyroid hormone receptor agonists.[3]

Spectroscopic Characterization

Structural confirmation is paramount. The following table summarizes the expected spectroscopic data for 4,6-dichloro-3-methoxypyridazine, which serves as a benchmark for validating its synthesis.

TechniqueExpected Data
¹H NMR δ ~ 7.5 ppm (s, 1H, Ar-H at C5), δ ~ 4.1 ppm (s, 3H, -OCH₃)
¹³C NMR Signals expected for 5 distinct carbons: 1 aromatic CH, 3 quaternary aromatic carbons (2 C-Cl, 1 C-O), and 1 methoxy carbon.
Mass Spec (EI) M⁺ peak at m/z ~178, with characteristic isotopic pattern for two chlorine atoms (M+2 ~65% of M⁺, M+4 ~10% of M⁺).

The exact chemical shifts (δ) can vary depending on the solvent used for analysis.[4]

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety measures are essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related dichloropyridazines provide a reliable guide to its potential hazards.[5][6][7]

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Respiratory: May cause respiratory irritation.[6]

Self-Validating Safety Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin/Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

4,6-Dichloro-3-methoxypyridazine is a valuable and versatile intermediate for chemical synthesis. Its differentiated reactivity at the C4 and C6 positions allows for controlled, sequential functionalization, making it an attractive starting point for the development of compound libraries in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is crucial for its effective and safe utilization in a research setting.

References

  • Rlavie. 4,6-Dichloro-3-Methoxypyridazine | CAS 112342-58-2. Available from: [Link]

  • PubChem. 3,6-Dichloro-4-methoxypyridazine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Available from: [Link]

  • Kelly, T. A., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-3-methoxypyridazine

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,6-dichloro-3-methoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,6-dichloro-3-methoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the foundational chemical principles, key transformations, and includes detailed experimental protocols for the synthesis of its precursors. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies. All quantitative data is presented in a clear, tabular format, and logical workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a recurring motif in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its polar nature and ability to participate in hydrogen bonding, make it an attractive scaffold in drug design. The strategic placement of various substituents on the pyridazine core allows for the fine-tuning of a molecule's pharmacological profile. 4,6-Dichloro-3-methoxypyridazine, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of reactive chlorine atoms at the 4- and 6-positions, combined with a methoxy group at the 3-position, offers a versatile platform for further chemical modifications through nucleophilic substitution and cross-coupling reactions.

Strategic Overview of the Synthetic Pathway

The synthesis of 4,6-dichloro-3-methoxypyridazine is a multi-step process that begins with a commercially available and cost-effective starting material, maleic anhydride. The overall strategy involves the construction of the pyridazine ring, followed by a series of chlorination and methoxylation reactions. The key transformations in this synthetic sequence are:

  • Ring Formation: Condensation of maleic anhydride with hydrazine to form 3,6-dihydroxypyridazine.

  • Dichlorination: Conversion of the dihydroxy intermediate to 3,6-dichloropyridazine using a chlorinating agent.

  • Trichlorination: Further chlorination to yield the key precursor, 3,4,6-trichloropyridazine.

  • Regioselective Methoxylation: The final and most critical step, involving the selective introduction of a methoxy group at the 3-position of the trichloropyridazine ring.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Maleic_Anhydride Maleic Anhydride Dihydroxypyridazine 3,6-Dihydroxypyridazine Maleic_Anhydride->Dihydroxypyridazine  Hydrazine Hydrate, HCl Dichloropyridazine 3,6-Dichloropyridazine Dihydroxypyridazine->Dichloropyridazine  POCl3 Trichloropyridazine 3,4,6-Trichloropyridazine Dichloropyridazine->Trichloropyridazine  Chlorinating Agent Final_Product 4,6-Dichloro-3-methoxypyridazine Trichloropyridazine->Final_Product  Sodium Methoxide (Regioselective)

Caption: Synthetic workflow for 4,6-Dichloro-3-methoxypyridazine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3,6-Dihydroxypyridazine from Maleic Anhydride

The initial step involves the formation of the pyridazine ring through the reaction of maleic anhydride with hydrazine hydrate in the presence of an acid.[2][3]

Reaction:

Maleic Anhydride + Hydrazine Hydrate --(HCl, Reflux)--> 3,6-Dihydroxypyridazine

Protocol:

  • In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%).

  • Slowly add 120 mL of 30% hydrochloric acid dropwise to the flask.

  • To this mixture, add 98 g of maleic anhydride.

  • Heat the mixture to reflux at 110 °C for 3 hours.

  • Cool the reaction mixture, which will result in the crystallization of the product.

  • Filter the solid product via suction filtration and wash the filter cake with cold ethanol (3-4 times).

  • The resulting white solid is 3,6-dihydroxypyridazine.

Causality of Experimental Choices:

  • Hydrazine Hydrate: Serves as the source of the two adjacent nitrogen atoms required for the formation of the pyridazine ring.

  • Hydrochloric Acid: Acts as a catalyst for the condensation reaction.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the ring-closing reaction to proceed at a reasonable rate.

Parameter Value Reference
Starting MaterialMaleic Anhydride[2][3]
ReagentsHydrazine Hydrate (80%), 30% HCl[2][3]
Reaction Temperature110 °C (Reflux)[2]
Reaction Time3 hours[2]
Reported Yield~91%[2]
Product AppearanceWhite to yellowish-white solid[2]
Step 2: Synthesis of 3,6-Dichloropyridazine

The dihydroxy functionality of 3,6-dihydroxypyridazine is converted to the more reactive dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][4]

Reaction:

3,6-Dihydroxypyridazine + POCl₃ --(Heat)--> 3,6-Dichloropyridazine

Protocol:

  • In a suitable reaction vessel, combine 3,6-dihydroxypyridazine with phosphorus oxychloride.

  • Heat the mixture, typically in the range of 80-125 °C, for several hours. The reaction should be monitored by TLC or GC to determine completion.[1][4]

  • After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that effectively replaces hydroxyl groups with chlorine atoms on the pyridazine ring. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Parameter Value Reference
Starting Material3,6-Dihydroxypyridazine[1][4]
ReagentPhosphorus Oxychloride (POCl₃)[1][4]
Reaction Temperature50-125 °C[1][4]
Reaction Time1-4 hours[1][4]
Reported Yield72-89%[1][4]
Product AppearanceWhite solid[4]
Step 3: Synthesis of 3,4,6-Trichloropyridazine

The synthesis of the key precursor, 3,4,6-trichloropyridazine, can be achieved through the chlorination of a suitable pyridazine derivative. While a direct chlorination of 3,6-dichloropyridazine is one possible route, a more established method starts from chloromaleic anhydride.

Protocol (from Chloromaleic Anhydride):

  • React chloromaleic anhydride with hydrazine hydrate in the presence of hydrochloric acid to form 4-chloro-3,6-dihydroxypyridazine.

  • The resulting 4-chloro-3,6-dihydroxypyridazine is then reacted with a chlorinating agent such as phosphorus oxychloride to yield 3,4,6-trichloropyridazine.

Causality of Experimental Choices:

  • The introduction of the third chlorine atom at the 4-position sets the stage for the subsequent regioselective methoxylation. The reactivity of the different chlorine atoms on the 3,4,6-trichloropyridazine ring towards nucleophiles will not be identical, allowing for selective substitution.

Step 4: Regioselective Synthesis of 4,6-Dichloro-3-methoxypyridazine

This is the most critical step in the synthesis, where a methoxy group is selectively introduced at the 3-position of 3,4,6-trichloropyridazine via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction:

3,4,6-Trichloropyridazine + Sodium Methoxide --(Solvent, Heat)--> 4,6-Dichloro-3-methoxypyridazine

Proposed Protocol (based on analogous reactions):

  • Dissolve 3,4,6-trichloropyridazine in a suitable anhydrous solvent, such as methanol or an inert solvent like DMF or THF.

  • Add a controlled amount of sodium methoxide (typically 1.0 to 1.2 equivalents) to the solution. The reaction may be performed at room temperature or with gentle heating.

  • Monitor the reaction progress closely using TLC or GC to ensure monosubstitution and minimize the formation of dimethoxylated byproducts.

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

Mechanistic Rationale for Regioselectivity:

The regioselectivity of nucleophilic aromatic substitution on the 3,4,6-trichloropyridazine ring is governed by the electronic properties of the pyridazine system. The nitrogen atoms are electron-withdrawing, which activates the ring towards nucleophilic attack. The relative reactivity of the chlorine atoms at the 3-, 4-, and 6-positions is influenced by both inductive and resonance effects. It is anticipated that the chlorine at the 3-position is the most susceptible to nucleophilic attack by the methoxide ion. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the chlorine at the 4-position, which stabilize the Meisenheimer intermediate formed during the substitution at C-3.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure 3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine Meisenheimer Intermediate Meisenheimer Intermediate 3,4,6-Trichloropyridazine->Meisenheimer Intermediate + NaOCH3 4,6-Dichloro-3-methoxypyridazine 4,6-Dichloro-3-methoxypyridazine Meisenheimer Intermediate->4,6-Dichloro-3-methoxypyridazine - NaCl

Caption: SNAr mechanism for the methoxylation of 3,4,6-trichloropyridazine.

Characterization of 4,6-Dichloro-3-methoxypyridazine

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected and reported data for 4,6-dichloro-3-methoxypyridazine.

Property Value Reference
CAS Number 112342-58-2[5]
Molecular Formula C₅H₄Cl₂N₂O[5]
Appearance Off-white solid[5]
Storage 2-8°C[5]

Spectroscopic Data (Predicted):

  • ¹H NMR: A singlet for the methoxy protons (around 4.0 ppm) and a singlet for the aromatic proton on the pyridazine ring.

  • ¹³C NMR: Signals corresponding to the four unique carbons of the pyridazine ring and one for the methoxy carbon. The carbons attached to chlorine atoms will appear at a characteristic downfield shift.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-O stretching of the methoxy group, C=N and C=C stretching of the aromatic ring, and C-Cl stretching.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken. The reagents used in this synthesis, particularly phosphorus oxychloride and chlorinated pyridazine derivatives, are hazardous.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorinated pyridazines are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of 4,6-dichloro-3-methoxypyridazine is a multi-step process that relies on fundamental principles of heterocyclic chemistry and nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly in the final regioselective methoxylation step, this valuable building block can be obtained in good purity. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important intermediate for their research and development endeavors.

References

  • Rlavie. (n.d.). 4,6-Dichloro-3-Methoxypyridazine|CAS 112342-58-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

  • Google Patents. (n.d.). US 20230167091A1 - PYRIDAZINONE COMPOUND, PREPARATION AND PHARMACEUTICAL USE THEREOF.
  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • RSC Publishing. (n.d.). A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. Retrieved from [Link]

  • Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]

  • PubMed. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,6-Trichloropyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Exploratory

4,6-Dichloro-3-methoxypyridazine starting material for synthesis

An In-Depth Technical Guide to 4,6-Dichloro-3-methoxypyridazine as a Pivotal Starting Material in Modern Synthesis Authored by a Senior Application Scientist Introduction: Unveiling the Synthetic Potential of 4,6-Dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-Dichloro-3-methoxypyridazine as a Pivotal Starting Material in Modern Synthesis

Authored by a Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of 4,6-Dichloro-3-methoxypyridazine

In the landscape of medicinal chemistry and materials science, the strategic value of a starting material is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. 4,6-Dichloro-3-methoxypyridazine (CAS: 112342-58-2) has emerged as a preeminent building block, prized by researchers and drug development professionals for its capacity to serve as a linchpin in the synthesis of complex, biologically active molecules. The pyridazine core is a well-established pharmacophore found in numerous therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2]

This guide provides a comprehensive technical overview of 4,6-Dichloro-3-methoxypyridazine, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations that govern its use. We will explore its differential reactivity, detail field-proven methodologies for its derivatization, and illustrate its application in the generation of high-value compounds.

Molecular Profile:

  • IUPAC Name: 4,6-dichloro-3-methoxypyridazine

  • Molecular Formula: C₅H₄Cl₂N₂O

  • Molecular Weight: 179.00 g/mol [3]

  • Key Reactive Sites: The molecule features two chlorine atoms at the C4 and C6 positions, which are susceptible to displacement via nucleophilic aromatic substitution and serve as handles for palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group at C3 and the electron-withdrawing ring nitrogens create a unique electronic environment that dictates the regioselectivity of these transformations.

Part 1: Mastering Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (S_NAr), a cornerstone reaction for functionalizing this scaffold.[4][5] The two chlorine atoms at C4 and C6 exhibit differential reactivity, which can be exploited for selective, sequential substitutions.

The Principle of Regioselectivity

The reactivity of the C-Cl bonds is governed by the electronic influence of the adjacent ring nitrogens and the methoxy group. The C6 position is generally more electrophilic and thus more reactive towards nucleophiles than the C4 position. This is because it is situated para to one nitrogen and ortho to the other, both of which are strongly electron-withdrawing, while being less influenced by the electron-donating methoxy group compared to the C4 position. This inherent regioselectivity allows for a controlled, stepwise approach to building molecular complexity.

Experimental Protocol: Selective Amination at C6

This protocol describes the selective monosubstitution at the C6 position with an amine, a common first step in building libraries of potential drug candidates.

Reaction Principle: The more electrophilic C6-Cl bond is preferentially displaced by the amine nucleophile under basic conditions. The choice of a non-nucleophilic base is critical to prevent competitive side reactions.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-3-methoxypyridazine (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Solvent and Base Addition: Add a suitable aprotic solvent such as 1,4-dioxane or N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.2 M. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically reaches completion within 6-12 hours.

  • Workup and Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-4-chloro-3-methoxypyridazine derivative.

Data Presentation: S_NAr with Various Nucleophiles

The following table summarizes typical outcomes for the selective substitution at the C6 position.

EntryNucleophileProductTypical Yield (%)
1Morpholine4-((4-chloro-3-methoxypyridazin-6-yl)morpholine)85-95%
2AnilineN-phenyl-4-chloro-3-methoxypyridazin-6-amine80-90%
3Sodium Methoxide4-chloro-3,6-dimethoxypyridazine90-98%
4BenzylamineN-benzyl-4-chloro-3-methoxypyridazin-6-amine82-92%
Visualization: S_NAr Workflow

SNAr_Workflow Start Start: 4,6-Dichloro-3- methoxypyridazine Reagents Add: 1. Amine (1.1 eq) 2. DIPEA (2.0 eq) 3. Dioxane Start->Reagents Step 1: Combine Reaction Heat to 80-100 °C (6-12 h) Reagents->Reaction Step 2: Execute Monitoring Monitor by TLC / LC-MS Reaction->Monitoring Step 3: Control Workup Aqueous Workup (Water, Brine) Monitoring->Workup Step 4: Isolate Purification Column Chromatography (Silica Gel) Workup->Purification Step 5: Purify Product Product: 6-Amino-4-chloro- 3-methoxypyridazine Purification->Product

Caption: General workflow for selective C6 nucleophilic aromatic substitution.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging C-C and C-N bonds, dramatically expanding the synthetic utility of 4,6-dichloro-3-methoxypyridazine. The judicious choice of catalyst, ligand, and base is paramount for achieving high efficiency, particularly when activating the relatively inert C-Cl bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, offering broader substrate scope and milder conditions than classical methods.[6][7] This reaction is crucial for installing diverse amino functionalities that are prevalent in pharmacologically active molecules.[8]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(II) precatalyst like Pd₂(dba)₃ is often used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos or SPhos are essential. They promote the rate-limiting oxidative addition step, stabilize the palladium center, and facilitate reductive elimination to form the product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is required to deprotonate the amine and facilitate the catalytic cycle.[9]

Protocol: Buchwald-Hartwig Amination of a Monosubstituted Chloropyridazine

This protocol assumes the starting material is a 6-substituted-4-chloro-3-methoxypyridazine, targeting the remaining C4-Cl bond.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a glovebox, charge an oven-dried reaction vial with the 4-chloro-3-methoxypyridazine substrate (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Reagent Addition: Add the amine coupling partner (1.2 eq) and NaOt-Bu (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vial.

  • Reaction Execution: Seal the vial tightly with a PTFE-lined cap and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired diarylamine product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for creating C(sp²)-C(sp²) bonds by coupling the chloropyridazine with an organoboron reagent.[10] This enables the introduction of a vast array of aryl and heteroaryl moieties.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: For activating the C-Cl bond, a highly active catalyst system is necessary. A common choice is a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[10]

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is used to activate the boronic acid via formation of a boronate complex, which is crucial for the transmetalation step.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Step-by-Step Methodology:

  • Reagent Combination: In a reaction flask, combine the 4,6-dichloro-3-methoxypyridazine (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 1.5 mol% and XPhos, 3 mol%).

  • Solvent System: Add a mixture of solvents, typically toluene and water or dioxane and water, to dissolve the reagents and facilitate the reaction.

  • Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction to 90-110 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC/LC-MS).

  • Workup and Purification: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the product via column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between the chloropyridazine and a terminal alkyne, providing access to alkynyl-substituted heterocycles.[11][12] These products are valuable intermediates and can be found in various functional materials and biologically active compounds.[13][14]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as the solvent. It neutralizes the HX by-product and aids in the catalytic cycle.

Protocol: Sonogashira Coupling with a Terminal Alkyne

Step-by-Step Methodology:

  • Setup: To a solution of 4,6-dichloro-3-methoxypyridazine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add the amine base (e.g., Et₃N, 3.0 eq).

  • Degassing: Thoroughly degas the solution with argon for 20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide (CuI, 4 mol%) under an argon atmosphere.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup and Purification: Filter the reaction mixture through Celite® to remove the catalysts. Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: Catalytic Cycles Overview

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start Pd(0)L_n S1 Oxidative Addition (Ar-Cl) Start->S1 B1 Oxidative Addition (Ar-Cl) Start->B1 G1 Oxidative Addition (Ar-Cl) Start->G1 S2 Pd(II) Complex S1->S2 S3 Transmetalation (Ar'-B(OR)2) S2->S3 S4 Reductive Elimination (Ar-Ar') S3->S4 S4->Start B2 Pd(II) Complex B1->B2 B3 Amine Coordination B2->B3 B4 Reductive Elimination (Ar-NR2) B3->B4 B4->Start G2 Pd(II) Complex G1->G2 G3 Transmetalation (Cu-Alkyne) G2->G3 G4 Reductive Elimination (Ar-Alkyne) G3->G4 G4->Start

Caption: Simplified overview of key palladium-catalyzed cross-coupling cycles.

Part 3: Application in Drug Discovery - Targeting Kinase Pathways

Derivatives of 4,6-dichloro-3-methoxypyridazine are prominent scaffolds in the development of kinase inhibitors, which are a major class of modern cancer therapeutics.[16][17] For example, 4,6-disubstituted pyridazines have been successfully designed as potent inhibitors of ALK5 (TGF-β type 1 receptor kinase), a key target in fibrosis and cancer.[16][18]

The synthetic handles on the pyridazine core allow for the systematic exploration of the chemical space around the kinase active site. The C6 position can be functionalized with groups that interact with the hinge region of the kinase, while the C4 position can be modified to target the solvent-exposed region, improving potency and selectivity.

Visualization: Simplified ALK5 Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by pyridazine-based ALK5 inhibitors.

ALK5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TGFbR2 TGF-βRII Receptor TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-βRI) Receptor TGFbR2->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates Complex Smad2/3/4 Complex SMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, Proliferation) Nucleus->Transcription Regulates Inhibitor Pyridazine-Based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: Inhibition of the ALK5 signaling pathway by pyridazine derivatives.

Conclusion

4,6-Dichloro-3-methoxypyridazine is a testament to the power of a well-designed chemical scaffold. Its predictable regioselectivity in S_NAr reactions, combined with its amenability to a suite of powerful palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and versatile platform for innovation. The successful application of its derivatives in developing targeted therapeutics, particularly kinase inhibitors, underscores its enduring importance in the field. This guide has provided the strategic and practical insights necessary for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this pivotal starting material.

References

  • Pala, D., Rescigno, D., Bertani, B., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][16][18]

  • Abdel-Maksoud, M. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link][1]

  • SAR Publication. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link][2]

  • Lee, W. S., et al. (2001). ChemInform Abstract: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. ResearchGate. Available at: [Link][4]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link][9]

  • PubChem. (2024). 3,6-Dichloro-4-methoxypyridazine. National Center for Biotechnology Information. Available at: [Link][3]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link][11]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link][7]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. Available at: [Link][12]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link][13]

  • Wölfling, J., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link][8]

  • Wang, Y., et al. (2022). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. Available at: [Link][14]

  • Bryce, M. R., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link][5]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-3-methoxypyridazine

Introduction 4,6-Dichloro-3-methoxypyridazine is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough structural elucidation i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Dichloro-3-methoxypyridazine is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough structural elucidation is a prerequisite for its development and application. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth analysis of the predicted spectroscopic data for this molecule and outlines the standard protocols for their experimental verification.

Molecular Structure and Predicted Spectroscopic Data

The structure of 4,6-Dichloro-3-methoxypyridazine, with the systematic numbering of atoms, is presented below. This numbering is crucial for the assignment of NMR signals.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Final Structure Compound 4,6-Dichloro-3-methoxypyridazine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Exploratory

solubility of 4,6-Dichloro-3-methoxypyridazine in organic solvents

An In-depth Technical Guide to the Solubility of 4,6-Dichloro-3-methoxypyridazine in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the sol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4,6-Dichloro-3-methoxypyridazine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,6-Dichloro-3-methoxypyridazine (CAS No: 112342-58-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a foundational resource for their work with this compound. We will explore the physicochemical properties that govern its solubility, provide a qualitative solubility profile based on solvent-solute interactions, present a detailed experimental protocol for quantitative determination, and discuss critical safety and handling considerations.

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine heterocycle is a recurring motif in drug discovery and materials science due to its unique physicochemical properties.[2] As a π-electron deficient aromatic system, the pyridazine ring influences a molecule's dipole moment, basicity (pKa), and hydrogen bonding potential.[2] The subject of this guide, 4,6-Dichloro-3-methoxypyridazine, is a substituted pyridazine that serves as a valuable building block for more complex molecular architectures.

The strategic placement of two chloro substituents and a methoxy group on the pyridazine ring creates a molecule with distinct electronic and steric properties. These substituents critically alter the polarity, hydrogen bonding capability, and crystal lattice energy of the parent heterocycle, thereby dictating its solubility in various media.[3] A thorough understanding of its solubility is not merely academic; it is a critical prerequisite for its effective utilization in any laboratory or industrial setting. From ensuring homogeneity in a reaction vessel to achieving high purity through crystallization, solubility data informs every step of the development pipeline.

Physicochemical Properties and Structural Analysis

A foundational understanding of the physicochemical properties of 4,6-Dichloro-3-methoxypyridazine is essential for interpreting and predicting its solubility behavior.

Table 1: Key Physicochemical Properties of 4,6-Dichloro-3-methoxypyridazine

PropertyValueSource
CAS Number 112342-58-2[1]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol PubChem
Appearance Off-white solid[1]
Storage 2-8°C[1]

Structural Causality of Solubility:

The solubility of 4,6-Dichloro-3-methoxypyridazine is a direct consequence of its molecular structure:

  • The Pyridazine Ring: The two adjacent nitrogen atoms make the ring polar and capable of acting as hydrogen bond acceptors. This feature promotes solubility in protic and polar aprotic solvents. The electron-deficient nature of the ring also influences its interaction with various solvents.[2][4]

  • Chloro Substituents: The two chlorine atoms are electron-withdrawing and increase the molecule's overall polarity and molecular weight. Their presence can enhance interactions with polar and halogenated solvents.

  • Methoxy Group: The methoxy group (-OCH₃) is moderately polar and can also act as a hydrogen bond acceptor at the oxygen atom. This group generally contributes to solubility in polar organic solvents.

Based on these features, a qualitative solubility profile can be predicted according to the "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another.[5][6]

Qualitative and Quantitative Solubility Profile

While specific, publicly available quantitative solubility data for 4,6-Dichloro-3-methoxypyridazine is limited, we can infer its likely behavior and provide reference data from structurally analogous compounds.

Predicted Qualitative Solubility:

  • High Solubility Expected: In polar aprotic solvents such as Acetone , Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Ethyl Acetate . These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

  • Moderate Solubility Expected: In polar protic solvents like Methanol and Ethanol . While the molecule can accept hydrogen bonds, it lacks a hydrogen bond donor group, which may limit its solubility compared to more functionalized analogs.

  • Low to Insoluble Expected: In non-polar solvents such as Hexane , Toluene , and Diethyl Ether . The significant polarity of the molecule prevents effective solvation by these non-polar media.

  • Insoluble in Water: The molecule's two chloro groups and overall structure likely make it insoluble in water, despite the presence of hydrogen bond acceptors.

Reference Quantitative Data for Structurally Similar Compounds:

To provide a practical framework, the following table summarizes the mole fraction solubility (x) of 6-chloropyridazin-3-amine, a structurally related compound, in several common organic solvents at various temperatures. This data illustrates that for similar structures, solubility generally increases with temperature.[3]

Table 2: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Various Solvents at Different Temperatures (K) [3]

Solvent298.15 K313.15 K328.15 K343.15 K
Methanol 0.04520.07150.10830.1587
Ethanol 0.03180.05230.08170.1224
Acetone 0.10250.15420.22310.3145
Ethyl Acetate 0.06310.09890.14870.2176
Toluene 0.00890.01560.02630.0431

Disclaimer: This data is for the related compound 6-chloropyridazin-3-amine and should be used as a reference only. Experimental determination for 4,6-Dichloro-3-methoxypyridazine is strongly recommended.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

For obtaining reliable and reproducible quantitative solubility data, the isothermal equilibrium method, also known as the shake-flask method, is the gold standard.[3] This protocol ensures that the solvent is fully saturated with the solute at a specific temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4,6-Dichloro-3-methoxypyridazine to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Extraction: Carefully extract a precise aliquot of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh the aliquot of the supernatant, then evaporate the solvent under reduced pressure or a gentle stream of nitrogen. Weigh the remaining solid residue to determine the mass of the dissolved solute.

    • Chromatographic Analysis (HPLC): Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) method. Quantify the concentration against a standard curve.

  • Calculation: Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

experimental_workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solute to Solvent B 2. Seal and Agitate at Constant Temperature (24-72h) A->B C 3. Centrifuge Sample B->C D 4. Filter Supernatant (0.22 µm PTFE filter) C->D E 5a. Gravimetric (Evaporate & Weigh) D->E F 5b. HPLC Analysis (Dilute & Inject) D->F G 6. Calculate Solubility (g/100mL or mol/L) E->G F->G factors_influencing_solubility Solubility Solubility Temp Temperature Temp->Solubility Generally Increases Solvent Solvent Properties (Polarity, H-bonding) Interactions Solute-Solvent Interactions Solvent->Interactions Solute Solute Properties (Polarity, MW, Crystal Energy) Solute->Interactions Interactions->Solubility 'Like Dissolves Like'

Sources

Foundational

The Strategic Application of 4,6-Dichloro-3-methoxypyridazine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyridazine Nucleus as a Privileged Scaffold In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are of paramount importance, forming the core of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Nucleus as a Privileged Scaffold

In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Among these, the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." This distinction is attributed to its unique physicochemical properties that render it an invaluable building block in the design of novel bioactive molecules. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][3] Their utility is particularly pronounced in the development of kinase inhibitors, where the pyridazine core can effectively serve as a hinge-binding motif, interacting with the ATP-binding site of these crucial enzymes.[1][2] This guide focuses on a specific, highly functionalized pyridazine derivative, 4,6-Dichloro-3-methoxypyridazine (CAS No. 112342-58-2) [4], and explores its potential applications in medicinal chemistry, with a particular emphasis on its role as a versatile precursor for targeted therapeutics.

Chemical Properties and Reactivity Profile of 4,6-Dichloro-3-methoxypyridazine

The synthetic utility of 4,6-Dichloro-3-methoxypyridazine stems from its distinct electronic and steric properties. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the two electron-withdrawing chlorine atoms at the 4- and 6-positions. Consequently, the carbon atoms bearing the chlorine substituents are highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the elaboration of this scaffold.

The methoxy group at the 3-position introduces an additional layer of complexity and opportunity. As an electron-donating group, it can modulate the overall electron density of the ring and influence the regioselectivity of nucleophilic attack. In dihalopyridazines, the relative reactivity of the halogen atoms is a critical consideration for synthetic planning. Generally, the position para to a ring nitrogen is more activated towards nucleophilic attack than a meta position. In the case of 4,6-dichloro-3-methoxypyridazine, both chlorine atoms are meta to one nitrogen and ortho or para to the other. The precise regioselectivity of substitution will depend on a combination of electronic effects from the ring nitrogens and the methoxy group, as well as the nature of the incoming nucleophile and reaction conditions. This nuanced reactivity allows for the sequential and controlled introduction of different substituents, enabling the construction of diverse molecular architectures.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The 4,6-disubstituted pyridazine core has been successfully employed in the design of potent and selective kinase inhibitors.[5][6]

A compelling example of the utility of a closely related scaffold is found in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that is a critical mediator in the signaling pathways of immune cells and is a validated therapeutic target for autoimmune diseases and certain B-cell malignancies.[7][8]

Case Study: Synthesis of a Syk Inhibitor Precursor

While direct literature on the use of 4,6-dichloro-3-methoxypyridazine is emerging, a patent for novel Syk inhibitors discloses the use of the structurally analogous 4,6-dichloro-pyridazine-3-carboxylic acid ethyl ester . This provides a validated synthetic blueprint that highlights the reactivity of the 4,6-dichloropyridazine core. The selective displacement of one of the chlorine atoms is a key step in the construction of the inhibitor scaffold.

The likely greater reactivity of the C4-chloro position in 4,6-dichloro-3-methoxypyridazine, influenced by the electronic push from the adjacent methoxy group, makes it a prime target for initial nucleophilic substitution. This regioselectivity is a critical factor in the strategic design of synthetic routes.

Below is a generalized experimental protocol for the crucial nucleophilic aromatic substitution step, a cornerstone for building diversity from the 4,6-dichloropyridazine scaffold.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) of a 4,6-Dichloropyridazine Derivative

Objective: To perform a regioselective monosubstitution on the 4,6-dichloropyridazine scaffold with an amine nucleophile, a common step in the synthesis of kinase inhibitors.

Materials:

  • 4,6-Dichloro-3-methoxypyridazine (or a suitable analog like 4,6-dichloro-pyridazine-3-carboxylic acid ethyl ester)

  • Amine nucleophile (e.g., a substituted aniline or heterocyclic amine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add 4,6-dichloro-3-methoxypyridazine (1.0 eq.), the amine nucleophile (1.1 eq.), cesium carbonate (2.0 eq.), and the phosphine ligand (0.1 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq.).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired monosubstituted product.

Data Presentation

The following table summarizes the key characteristics of 4,6-dichloro-3-methoxypyridazine, making it a valuable reagent for medicinal chemistry applications.

PropertyValueReference
CAS Number 112342-58-2[4]
Molecular Formula C₅H₄Cl₂N₂O[4]
Molecular Weight 179.00 g/mol
Appearance Off-white solid[4]
Key Reactive Sites C4-Cl and C6-Cl (for SNAr)

Visualization of Synthetic Strategy

The strategic, sequential functionalization of the 4,6-dichloropyridazine core is central to its utility. The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor, demonstrating the logical progression from the starting material to a more complex, biologically active molecule.

G A 4,6-Dichloro-3-methoxypyridazine B Step 1: Regioselective S_NAr at C4 (e.g., Buchwald-Hartwig amination) A->B C 4-Amino-6-chloro-3-methoxypyridazine Intermediate B->C D Step 2: Functionalization at C6 (e.g., Suzuki or Sonogashira coupling) C->D E Disubstituted Pyridazine Scaffold (Kinase Inhibitor Core) D->E F Step 3: Further Elaboration (e.g., amide coupling, deprotection) E->F G Final Bioactive Molecule F->G

Caption: Conceptual workflow for the synthesis of kinase inhibitors.

Future Perspectives and Conclusion

While the direct application of 4,6-dichloro-3-methoxypyridazine in late-stage clinical candidates is not yet widely documented, its structural features and the proven success of closely related analogs firmly establish its potential as a highly valuable building block in medicinal chemistry. The strategic positioning of two reactive chlorine atoms, modulated by a methoxy group, provides a versatile platform for the synthesis of diverse compound libraries. Its demonstrated utility in the synthesis of kinase inhibitors, such as those targeting Syk, underscores its relevance in the pursuit of novel therapeutics for cancer and autoimmune diseases.

As our understanding of the kinome and the demand for selective inhibitors continues to grow, scaffolds like 4,6-dichloro-3-methoxypyridazine will undoubtedly play an increasingly important role. Further exploration of its reactivity and its incorporation into novel molecular designs by medicinal chemists is anticipated to yield a new generation of targeted therapies. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this promising heterocyclic building block.

References

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link][5]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link][6]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link][3]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link][9]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link][2]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link][10]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link][11]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link][12]

  • Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. ACS Publications. [Link][7]

  • Discovery and development of spleen tyrosine kinase (SYK) inhibitors. PubMed. [Link][8]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central. [Link][13]

  • chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link][14]

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. [Link][15]

  • China 4 6 Dichloro 4 methoxycarbonyl pyridazine Manufacturers Factory Suppliers. Qingdao Ocean Health Co., Ltd.[Link][16]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. [Link][17]

  • 4,6-Dichloro-3-Methoxypyridazine | CAS 112342-58-2. Rlavie. [Link][4]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents. [18]

  • Method for synthetizing 3,6-dichloropyridazine. Google Patents. [19]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link][20]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link][21]

  • Regioselective Thiolation of 2,4-Dihalopyrimidines. ResearchGate. [Link][22]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link][23]

  • Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. PubMed. [Link][24]

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Exploratory

The Pyridazine Scaffold: A Privileged Core for Modulating Cellular Proliferation and Pathogen Growth

An In-depth Technical Guide on the Biological Activity of 4,6-Dichloro-3-methoxypyridazine Derivatives The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of 4,6-Dichloro-3-methoxypyridazine Derivatives

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile synthetic hub have led to its incorporation into a wide array of biologically active molecules. The inherent hydrogen bonding capabilities and dipole moment of the pyridazine core facilitate critical interactions with various biological targets, making it a cornerstone for the development of novel therapeutics. This guide focuses on derivatives of a specific, highly reactive starting material, 4,6-dichloro-3-methoxypyridazine, exploring their significant potential as anticancer and antimicrobial agents. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and the detailed protocols required to assess their biological efficacy.

Part 1: Anticancer Activity: Targeting the Engine of Cell Division

Cancer is fundamentally a disease of uncontrolled cell proliferation, often driven by dysregulation of the cell cycle. A key family of enzymes governing this process is the Cyclin-Dependent Kinases (CDKs). The aberrant activity of CDKs, such as CDK1, CDK2, CDK4, and CDK6, is a hallmark of many human malignancies.[1] Consequently, the inhibition of these kinases has emerged as a highly promising strategy for cancer therapy.[1] Several pyridazine-based compounds have demonstrated potent inhibitory activity against these crucial cell cycle regulators.

Mechanism of Action: CDK2 Inhibition and Induction of Apoptosis

Derivatives synthesized from the 4,6-dichloropyridazine core have shown significant promise as CDK2 inhibitors. CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. By competitively binding to the ATP pocket of CDK2, these pyridazine inhibitors block the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This action prevents the release of the E2F transcription factor, effectively halting the cell cycle in the G1 phase and preventing cancer cells from replicating their DNA.[2]

Beyond cytostatic effects, potent pyridazine derivatives have been shown to induce apoptosis, or programmed cell death. Treatment of breast cancer cell lines with these compounds leads to a significant increase in the population of apoptotic cells, as measured by assays such as Annexin V-FITC staining.[1] This dual mechanism of action—cell cycle arrest combined with the induction of apoptosis—makes these compounds particularly compelling as potential anticancer agents.

CDK2_Pathway GF Growth Factors GFR Growth Factor Receptors GF->GFR binds CyclinD_CDK46 Cyclin D CDK4/6 Complex GFR->CyclinD_CDK46 activates Rb pRb CyclinD_CDK46->Rb phosphorylates Rb_p pRb-P CyclinD_CDK46->Rb_p E2F E2F Rb->E2F sequesters CyclinE_CDK2 Cyclin E CDK2 Complex E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Phase Transition & DNA Synthesis CyclinE_CDK2->G1_S_Transition promotes Inhibitor Pyridazine Derivative Inhibitor->CyclinE_CDK2 INHIBITS Apoptosis Apoptosis Inhibitor->Apoptosis induces

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by pyridazine derivatives.

In Vitro Antiproliferative Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Derivatives of 3,6-disubstituted pyridazines have demonstrated significant antiproliferative action against various human cancer cell lines, particularly breast cancer.[3]

Compound IDSubstitution Pattern (R)Target Cell LineIC50 (µM)[3]
11l 4-fluorophenylaminoT-47D (Breast)1.21 ± 0.04
MDA-MB-231 (Breast)2.56 ± 0.08
11m (tetrahydro-2H-pyran-4-yl)aminoT-47D (Breast)0.43 ± 0.01
MDA-MB-231 (Breast)0.99 ± 0.03

Analysis of Structure-Activity Relationship (SAR): The data clearly indicate that the nature of the substituent at the C6 position of the pyridazine ring is critical for anticancer activity. The replacement of a simple aromatic amine (11l) with a saturated heterocyclic amine (11m) resulted in a significant enhancement of potency.[3] The tetrahydropyran moiety in compound 11m likely forms more favorable interactions within the ATP-binding pocket of CDK2, leading to the observed submicromolar activity. This highlights a key avenue for future optimization: exploring diverse saturated and unsaturated heterocyclic moieties at this position to further improve potency and selectivity.

Part 2: Antimicrobial & Antifungal Activity

The versatile pyridazine scaffold is also a promising framework for the development of new antimicrobial and antifungal agents. The emergence of multidrug-resistant bacteria and fungi presents a critical global health challenge, necessitating the discovery of novel chemical entities with unique mechanisms of action.

Antibacterial and Antifungal Potential

Fused heterocyclic systems incorporating the pyridazine ring, such as pyrazolo[3,4-d]pyridazines, have been synthesized and evaluated for their antimicrobial properties. Certain derivatives have exhibited high activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[4]

Furthermore, derivatives of 5-chloro-6-phenyl-pyridazin-3(2H)-one have been specifically investigated for their antifungal properties. These compounds showed moderate to good inhibition of fungal growth against various plant pathogenic fungi, such as G. zeae and F. oxysporum.[5] The mechanism of action for many antifungal azoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. While the exact mechanism for these pyridazine derivatives is still under investigation, it may involve novel targets, which is highly desirable in overcoming existing resistance.

Part 3: Key Experimental Protocols

The trustworthiness of biological data hinges on robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for assessing the cytotoxic and enzyme-inhibitory activities of novel pyridazine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[6]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., T-47D, MDA-MB-231) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives in culture medium. The parent stock solution is typically prepared in 100% DMSO; it is critical to ensure the final DMSO concentration in the well is non-toxic to the cells (typically ≤0.5%). Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing only DMSO at the final concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be sufficient for the compound to exert its effect.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[7]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Add Pyridazine Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Compound Effect) Treat->Incubate2 AddMTT 5. Add MTT Reagent (5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Biochemical kinase assays are essential for confirming that a compound's cytotoxic activity is due to the direct inhibition of a specific target, such as CDK2. Luminescence-based assays, like the ADP-Glo™ Kinase Assay, are highly sensitive and measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8] Less kinase activity results in less ADP production, which translates to a lower luminescent signal.

Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer, the required concentration of recombinant human CDK2/Cyclin A2 enzyme, the specific peptide substrate (e.g., a histone H1-derived peptide), and ATP.

  • Compound Plating: In a 384-well plate, add 1 µL of the test pyridazine inhibitor at various concentrations (typically prepared in 5% DMSO). Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation: Add 2 µL of the CDK2/Cyclin A2 enzyme and 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction. The final volume is typically 5 µL.

  • Reaction Incubation: Incubate the plate at room temperature (or 30°C) for a defined period, for example, 60 minutes.

  • ADP-Glo™ Reagent Addition: To stop the kinase reaction and deplete the remaining unconsumed ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[8]

  • Kinase Detection Reagent: Add 10 µL of the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration.

  • Luminescence Reading: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[9] Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value through non-linear regression.

This guide illustrates the significant therapeutic potential harbored within the 4,6-dichloro-3-methoxypyridazine core. Through strategic chemical modification, this scaffold can be elaborated into potent and selective inhibitors of key cellular targets like CDKs, offering promising avenues for the development of next-generation anticancer and antimicrobial agents. The robust protocols provided herein form a validated framework for the accurate assessment of their biological activity.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29939-29953. Available at: [Link]

  • Bekircan, O., Kahveci, B., & Küçükoğlu, M. (2005). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. Archiv der Pharmazie, 338(7), 355-360. Available at: [Link]

  • Jain, A. K., & Sharma, S. (2012). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences, 74(3), 261-265. Available at: [Link]

  • Insuasty, A., Castillo, J., Becerra, D., Rojas, H., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23363-23376. Available at: [Link]

  • Zhang, M., Zi, M., & Zhang, J. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(9), 2635-2654. Available at: [Link]

  • El-Gazzar, A. R., Al-Ostoot, F. H., & Al-Ghorbani, M. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29939-29953. Available at: [Link]

  • Khan, I., et al. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(12), 2361-2381. Available at: [Link]

  • Liu, Y., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 28(24), 8089. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 22, 2026, from [Link]

  • El-Sayed, M. A., et al. (2019). Marine Macrolides with Antibacterial and/or Antifungal Activity. Marine Drugs, 17(5), 241. Available at: [Link]

  • Sławiński, J., et al. (2018). Synthesis of Novel Pyrido[4,3-e][1][4][10]triazino[3,2-c][1][4][10]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 23(10), 2646. Available at: [Link]

  • Yang, X., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3569-3578. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 22, 2026, from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved January 22, 2026, from [Link]

  • de Almeida, J. D. R., et al. (2024). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Molecules, 29(1), 123. Available at: [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved January 22, 2026, from [Link]

  • Ding, X., et al. (2024). Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. Bioorganic Chemistry, 147, 107285. Available at: [Link]

  • Singh, A., et al. (2021). Naturally Sourced CDK Inhibitors and Current Trends in Structure-Based Synthetic Anticancer Drug Design by Crystallography. Current Cancer Drug Targets, 21(9), 745-763. Available at: [Link]

  • Soulet, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 124. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Mastering Regioselectivity in Nucleophilic Aromatic Substitution of 4,6-Dichloro-3-methoxypyridazine

Application Note & Synthetic Protocol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) on 4,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) on 4,6-dichloro-3-methoxypyridazine, a critical scaffold in medicinal chemistry. We delve into the mechanistic underpinnings that govern regioselectivity, offering field-proven protocols for the selective substitution at the C4 and C6 positions. This document is designed to equip researchers with the predictive understanding and practical methodologies required to leverage this versatile building block in complex synthetic campaigns.

Introduction: The Strategic Value of the Pyridazine Core

The 3-methoxy-4,6-disubstituted pyridazine motif is a privileged structure embedded in a multitude of biologically active molecules. The inherent asymmetry and the differential reactivity of the two chlorine atoms in 4,6-dichloro-3-methoxypyridazine make it a highly valuable starting material for the synthesis of diverse compound libraries.[1] The ability to selectively introduce nucleophiles at either the C4 or C6 position opens a gateway to a vast chemical space, crucial for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Rationale: Unraveling the Regioselectivity

The regiochemical outcome of SNAr reactions on 4,6-dichloro-3-methoxypyridazine is dictated by the electronic landscape of the pyridazine ring. The two nitrogen atoms, being highly electronegative, create an electron-deficient π-system, which is a prerequisite for nucleophilic aromatic substitution.[2] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The key to controlling regioselectivity lies in understanding the subtle electronic influences of the substituents. In analogous systems like dichloropyrimidines, it has been observed that substitution is generally favored at the C4 position. However, the presence of an electron-donating group can alter this preference.[3] In the case of 4,6-dichloro-3-methoxypyridazine, the 3-methoxy group, being an electron-donating group, is expected to influence the electron density at the adjacent C4 position, thereby modulating its reactivity relative to the C6 position.

Computational studies on similar heterocyclic systems have shown that the site of nucleophilic attack can be predicted by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[3] A larger LUMO lobe on a particular carbon atom indicates a higher susceptibility to nucleophilic attack.

Diagram 1: General Mechanism of SNAr on 4,6-Dichloro-3-methoxypyridazine

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Start 4,6-Dichloro-3-methoxypyridazine + Nu- Intermediate Resonance-Stabilized Anionic Intermediate Start->Intermediate Nucleophilic Attack (Rate-determining) Product Monosubstituted Product + Cl- Intermediate->Product Chloride Elimination

Caption: General mechanism of SNAr on the pyridazine core.

Strategic Protocols for Selective Monosubstitution

Achieving selective monosubstitution requires careful control of reaction conditions, particularly temperature and the stoichiometry of the nucleophile. Lower temperatures generally favor substitution at the more reactive position, while a controlled amount of the nucleophile can prevent undesired double substitution.[4]

Selective Substitution at the C4 Position

Based on the electronic principles of analogous heterocyclic systems, the C4 position is generally more activated towards nucleophilic attack.[3] The following protocol is a generalized procedure for the selective amination at the C4 position.

Protocol 1: Synthesis of 4-Amino-6-chloro-3-methoxypyridazine

  • Materials:

    • 4,6-Dichloro-3-methoxypyridazine (1.0 eq)

    • Ammonia solution (e.g., 7N in MeOH or aqueous ammonia, 3.0-5.0 eq)

    • Solvent (e.g., Dioxane, DMF, or MeOH)

    • Sealed reaction vessel (e.g., pressure tube)

  • Procedure:

    • To a pressure tube, add 4,6-dichloro-3-methoxypyridazine and the chosen solvent.

    • Cool the mixture in an ice bath and add the ammonia solution.

    • Seal the vessel and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-3-methoxypyridazine.

Selective Substitution at the C6 Position

Selective substitution at the C6 position is more challenging and often requires blocking the more reactive C4 position or employing reaction conditions that favor the thermodynamically controlled product. Alternatively, specific catalysts or reaction conditions might be necessary to invert the inherent reactivity.

While a direct and general protocol for selective C6 substitution is less established, one potential strategy involves a two-step process: initial substitution at the more reactive C4 position, followed by a second substitution at C6. For selective mono-substitution at C6, careful optimization of reaction conditions, such as lower temperatures and a slow addition of the nucleophile, would be crucial.

Protocol 2: General Considerations for C6-Selective Substitution

  • Temperature Control: Lowering the reaction temperature can enhance selectivity. It is advisable to start at room temperature or even lower and gradually increase the temperature while monitoring the reaction.

  • Nucleophile Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the nucleophile can help drive the reaction to completion while minimizing di-substitution.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr reactions.[5]

Diagram 2: Workflow for Selective Substitution

Selective_Substitution_Workflow Start 4,6-Dichloro-3-methoxypyridazine C4_Sub Selective C4 Substitution (e.g., Amination) Start->C4_Sub C6_Sub Selective C6 Substitution (e.g., with specific nucleophiles/conditions) Start->C6_Sub Product_C4 4-Substituted-6-chloro-3-methoxypyridazine C4_Sub->Product_C4 Product_C6 6-Substituted-4-chloro-3-methoxypyridazine C6_Sub->Product_C6 Di_Sub Di-substitution Product Product_C4->Di_Sub Further Reaction Product_C6->Di_Sub Further Reaction

Caption: Synthetic pathways from the starting material.

Summary of Reaction Conditions for Monosubstitution

The following table summarizes general conditions for the monosubstitution of 4,6-dichloro-3-methoxypyridazine with various nucleophiles, adapted from procedures for similar dichloropyridazine systems.[4][6]

NucleophilePositionTypical ConditionsSolventTemperature (°C)
Amines (R-NH₂)C4Excess amine, sealed vesselDioxane, MeOH80-120
Alkoxides (R-O⁻)C4/C6NaH or K₂CO₃, 1.1 eq R-OHTHF, DMF25-80
Thiols (R-SH)C4/C6K₂CO₃ or Et₃N, 1.1 eq R-SHDMF, EtOH25-100

Note: The regioselectivity for alkoxides and thiols can be highly dependent on the specific nucleophile and reaction conditions. Empirical optimization is often necessary.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature or using a more polar solvent to enhance solubility and reaction rates. Ensure the nucleophile is of sufficient purity and reactivity.

  • Formation of Di-substituted Product: Reduce the stoichiometry of the nucleophile and/or lower the reaction temperature. Slow addition of the nucleophile can also improve selectivity for the mono-substituted product.[4]

  • Poor Regioselectivity: The electronic nature of the nucleophile can influence the site of attack. For challenging cases, consider computational modeling to predict the most favorable regioisomer.[7]

Conclusion

4,6-Dichloro-3-methoxypyridazine is a powerful and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of the principles of nucleophilic aromatic substitution, coupled with careful control of reaction conditions, allows for the selective functionalization of this important scaffold. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors.

References

  • Wavefunction, Inc. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. BenchChem Technical Support.
  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 6021.
  • MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1291.
  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem Technical Support.
  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemical Reviews, 121(1), 1-84.
  • PubMed Central (PMC). (2018). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganics, 6(4), 118.
  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 15(18), 4850–4853.
  • MDPI. (2020).
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 3rd International Conference on Materials and Chemical Engineering (MACE 2017).
  • Royal Society of Chemistry. (2016). Facile aromatic nucleophilic substitution (SNAr) reactions in ionic liquids: an electrophile–nucleophile dual activation by [Omim]Br for the reaction. Green Chemistry, 18(16), 4475-4480.
  • BenchChem. (2025). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. BenchChem Technical Support.
  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Google Patents. (2004). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Google Patents. (2010). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • MDPI. (2021). 4,4′-([3][8][9]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2021(2), M1229.

  • Duke University. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Journal of Physical Chemistry, 97(1), 91-93.
  • ResearchGate. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • PubMed Central (PMC). (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 445–463.
  • PubMed Central (PMC). (2018). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 19(17), 1836–1843.
  • Google Patents. (1998).
  • Google Patents. (1997). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
  • Google Patents. (2020). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

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Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Substituted Pyridazine Scaffold The pyridazine moiety is a privileged scaffold in medicinal chemistry, appeari...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Substituted Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The strategic functionalization of the pyridazine ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of complex molecules with tailored properties. Among the various pyridazine building blocks, 4,6-dichloro-3-methoxypyridazine offers a unique platform for molecular elaboration. The presence of two distinct chlorine atoms, electronically influenced by the methoxy group and the ring nitrogen atoms, allows for selective, stepwise functionalization. This guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction with 4,6-dichloro-3-methoxypyridazine, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.

Mechanistic Considerations and Regioselectivity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln R-Pd(II)-X R-Pd(II)(Ln)-X Pd(0)Ln->R-Pd(II)-X R-X R-X R-X (Pyridazine-Cl) Oxidative_Addition Oxidative Addition R-Pd(II)-Ar R-Pd(II)(Ln)-Ar R-Pd(II)-X->R-Pd(II)-Ar Ar-B(OH)₂ + Base Boronic_Acid Ar-B(OH)₂ Base Base Transmetalation Transmetalation R-Pd(II)-Ar->Pd(0)Ln R-Ar Reductive_Elimination Reductive Elimination R-Ar R-Ar (Product)

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

In the case of 4,6-dichloro-3-methoxypyridazine, the primary challenge and opportunity lie in achieving regioselective mono-arylation. The two chlorine atoms at the C4 and C6 positions exhibit different reactivities due to the electronic influence of the adjacent nitrogen atoms and the methoxy group at C3. Generally, in dihalopyridazines, the oxidative addition of the palladium catalyst is favored at the more electron-deficient carbon-halogen bond. For 4,6-dichloro-3-methoxypyridazine, the C6 position is generally more reactive towards Suzuki coupling. This is because the C6 position is para to the electron-donating methoxy group, which makes the C-Cl bond at this position more susceptible to oxidative addition by the palladium catalyst compared to the C4 position.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes the expected outcomes for the mono-arylation of 4,6-dichloro-3-methoxypyridazine with a variety of arylboronic acids, based on established protocols for similar chloropyridazine systems. These reactions are typically performed under an inert atmosphere.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected ProductApprox. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O100126-Chloro-3-methoxy-4-phenylpyridazine80-90
24-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O100126-Chloro-3-methoxy-4-(4-methylphenyl)pyridazine85-95
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O100126-Chloro-3-methoxy-4-(4-methoxyphenyl)pyridazine85-95
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O100166-Chloro-3-methoxy-4-(4-fluorophenyl)pyridazine75-85
53-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110186-Chloro-3-methoxy-4-(thiophen-3-yl)pyridazine70-80
6Pyridine-3-boronic acidPdCl₂(dppf) (5)-K₃PO₄ (3)1,4-Dioxane/H₂O100246-Chloro-3-methoxy-4-(pyridin-3-yl)pyridazine60-70

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the regioselective mono-arylation of 4,6-dichloro-3-methoxypyridazine.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is a robust and generally applicable method for the coupling of various arylboronic acids with 4,6-dichloro-3-methoxypyridazine.

Materials:

  • 4,6-Dichloro-3-methoxypyridazine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2 equivalents)

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add 4,6-dichloro-3-methoxypyridazine (1 equivalent) and the arylboronic acid (1.1 equivalents).

  • Add toluene, a small amount of ethanol to ensure a homogenous mixture, and the 2 M aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through the suspension for 20-30 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the toluene under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-chloro-3-methoxypyridazine.

Protocol 2: Conditions for Challenging Substrates with a Buchwald Ligand

For less reactive arylboronic acids (e.g., heteroarylboronic acids or sterically hindered boronic acids), a more active catalytic system may be required.

Materials:

  • 4,6-Dichloro-3-methoxypyridazine

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous, degassed Toluene

  • Argon or Nitrogen gas

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • Inside a glovebox, combine 4,6-dichloro-3-methoxypyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4,6-Dichloro-3-methoxypyridazine - Arylboronic Acid - Base B Add Solvent System A->B C Degas with Inert Gas (Ar or N₂) B->C D Add Palladium Catalyst C->D E Heat and Stir (100-110 °C, 12-24 h) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Solvent Removal G->H I Aqueous Workup & Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

Figure 2: General Experimental Workflow for Suzuki Coupling.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality boronic acid- Inappropriate base or solvent- Use a fresh catalyst or a more stable pre-catalyst.- Ensure thorough degassing and maintain a positive pressure of inert gas.- Use fresh, high-purity boronic acid.- Screen different bases (e.g., K₃PO₄, CsF) and solvents (e.g., 1,4-dioxane, DMF).
Formation of Side Products - Homocoupling of boronic acid- Protodeboronation- Bis-arylation- Thoroughly degas the reaction mixture. Use a slight excess (1.1-1.2 equiv.) of the boronic acid.- Use a non-aqueous base (e.g., K₃PO₄) and anhydrous solvent. Avoid prolonged heating.- Use a slight excess of the dichloropyridazine or lower the reaction temperature.
Poor Regioselectivity - Inappropriate ligand- For selective coupling at the C4 position, a sterically hindered N-heterocyclic carbene (NHC) ligand may be beneficial, although C6 is generally favored. Ligand screening is recommended if regioselectivity is an issue.

Conclusion

The Suzuki-Miyaura cross-coupling of 4,6-dichloro-3-methoxypyridazine is a powerful and versatile method for the synthesis of novel pyridazine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, highly regioselective mono-arylation can be achieved, providing a gateway to a wide range of functionalized molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Stanetty, P.; Schnürch, M.; Mihovilovic, M. D. The Suzuki-Miyaura Cross-Coupling Reaction in the Chemistry of Pyridazines. Current Organic Chemistry, 2010 , 14 (15), 1599-1627. [Link]

  • Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D.; Reider, P. J. A New, Efficient, and Selective Route to 3,6-Disubstituted Pyridazines. The Journal of Organic Chemistry, 2002 , 67 (15), 5394–5397. [Link]

  • Dai, X.; Chen, Y.; Garrell, S.; Liu, H.; Zhang, L.-K.; Palani, A.; Hughes, G.; Nargund, R. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 2013 , 78 (15), 7758–7763. [Link]

Method

synthesis of 4-amino-6-chloro-3-methoxypyridazine

An Application Note and Protocol for the Synthesis of 4-amino-6-chloro-3-methoxypyridazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-amino-6-chloro-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for obtaining 4-amino-6-chloro-3-methoxypyridazine, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with the commercially available precursor, 3,6-dichloropyridazine, and proceeds through a strategically designed three-step sequence involving regioselective methoxylation, electrophilic nitration, and subsequent reduction. This document offers a detailed narrative explaining the chemical principles behind each transformation, step-by-step experimental protocols, and troubleshooting guidance to ensure reproducibility and high yield.

Introduction: Significance of Substituted Pyridazines

The pyridazine moiety is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and cardiovascular effects.[1] The specific compound, 4-amino-6-chloro-3-methoxypyridazine, incorporates key functional groups—an amine, a chloro atom, and a methoxy group—that serve as versatile handles for further chemical modification. This substitution pattern makes it a highly sought-after intermediate for the synthesis of complex molecules in drug development programs, where precise control over molecular architecture is paramount for achieving desired pharmacological profiles.

Overall Synthetic Strategy

The is efficiently achieved via a linear three-step process starting from 3,6-dichloropyridazine. The core transformations are:

  • Regioselective Mono-methoxylation: A nucleophilic aromatic substitution (SNAr) reaction to selectively replace one chlorine atom with a methoxy group.

  • Nitration: The introduction of a nitro group at the C4 position of the pyridazine ring, which acts as a precursor to the target amine.[2]

  • Reduction: The conversion of the nitro group into the final 4-amino functionality.[2]

The complete workflow is outlined below.

G cluster_0 Overall Synthetic Workflow A 3,6-Dichloropyridazine B 6-Chloro-3-methoxypyridazine A->B  Step 1: Methoxylation (NaOMe, MeOH) C 6-Chloro-3-methoxy-4-nitropyridazine B->C  Step 2: Nitration (HNO₃/H₂SO₄) D 4-Amino-6-chloro-3-methoxypyridazine C->D  Step 3: Reduction (e.g., SnCl₂ or Pd/C, H₂)

Caption: Synthetic workflow for 4-amino-6-chloro-3-methoxypyridazine.

In-Depth Mechanistic Discussion and Protocol Design

As a senior application scientist, it is crucial to understand not just the steps, but the underlying principles that ensure success. This synthesis is a classic example of controlling regioselectivity in heterocyclic chemistry.

Step 1: Regioselective Mono-methoxylation of 3,6-Dichloropyridazine

The first transformation is a critical SNAr reaction. The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the two chlorine atoms in the starting material are chemically equivalent. The primary challenge is to prevent a second substitution, which would lead to the undesired 3,6-dimethoxypyridazine byproduct.

Causality Behind Experimental Choices:

  • Stoichiometry: Precise control over the nucleophile is paramount. Using a slight deficit or a 1:1 molar ratio of sodium methoxide to 3,6-dichloropyridazine ensures that the concentration of the nucleophile is depleted after the first substitution, thus kinetically disfavoring the second.[3]

  • Temperature: The activation energy for the second methoxylation is higher than the first. Running the reaction at low temperatures (e.g., 0-10 °C) significantly slows the rate of the second substitution relative to the first, thereby maximizing the yield of the mono-substituted product.[3]

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 4,6-Dichloro-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 4,6-dichloro-3-methoxypyridazine. This versati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 4,6-dichloro-3-methoxypyridazine. This versatile building block is of significant interest in medicinal chemistry, and its functionalization via carbon-carbon bond formation opens avenues for the synthesis of novel molecular entities with potential therapeutic applications. This document offers insights into the reaction mechanism, regioselectivity, and practical execution of the Sonogashira coupling for this specific substrate.

Introduction to the Sonogashira Coupling

The Sonogashira reaction is a powerful and widely utilized cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.

For drug development professionals, the Sonogashira coupling of 4,6-dichloro-3-methoxypyridazine offers a strategic approach to introduce diverse alkynyl moieties onto the pyridazine core. This allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of the molecule, which is a critical step in the lead optimization phase of drug discovery.

Mechanistic Insights into the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4,6-dichloro-3-methoxypyridazine), forming a Pd(II) complex.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle:

  • Acid-Base Reaction: The terminal alkyne reacts with the base to form an acetylide anion.

  • Formation of Copper Acetylide: The copper(I) salt reacts with the acetylide anion to form a copper acetylide species. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

A copper-free variant of the Sonogashira coupling has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst.[1] In this case, the palladium catalyst facilitates both the activation of the alkyne and the cross-coupling reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Product Product Ar-Pd(II)-C≡CR(L2)->Product Reductive Elimination Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) R-C≡C-H R-C≡C-H R-C≡C- R-C≡C- R-C≡C-H->R-C≡C- Base R-C≡C-->Cu-C≡CR Cu(I)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Regioselectivity in the Coupling of 4,6-Dichloro-3-methoxypyridazine

A key consideration for the Sonogashira coupling of 4,6-dichloro-3-methoxypyridazine is the regioselectivity of the reaction. The two chlorine atoms at the C4 and C6 positions are electronically and sterically distinct, which can lead to preferential reaction at one site.

Based on studies of related dihalopyridazines and other heteroaromatic systems in cross-coupling reactions, it is anticipated that the chlorine atom at the C6 position is more reactive towards oxidative addition with the palladium catalyst. This is attributed to the electronic influence of the adjacent nitrogen atoms, which makes the C6 position more electrophilic. For instance, in Suzuki-Miyaura couplings of unsymmetrical 4-substituted-3,6-dichloropyridazines, the reaction predominantly occurs at the C6 position.[3]

Therefore, by carefully controlling the stoichiometry of the terminal alkyne (using 1.0-1.2 equivalents), it is possible to achieve selective mono-alkynylation at the C6 position . The use of a slight excess of the alkyne can help drive the reaction to completion while minimizing the formation of the di-alkynylated product.

To achieve di-alkynylation , a larger excess of the terminal alkyne (typically 2.2-2.5 equivalents) and prolonged reaction times or higher temperatures may be necessary.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific terminal alkyne used. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents
ReagentPuritySupplierNotes
4,6-Dichloro-3-methoxypyridazine>98%Commercial SourceStore under inert atmosphere
Palladium Catalyst (e.g., Pd(PPh₃)₄)>98%Commercial SourceAir and light sensitive
Copper(I) Iodide (CuI)>99%Commercial SourceLight sensitive
Base (e.g., Triethylamine, DIPEA)AnhydrousCommercial SourceDistill before use
Solvent (e.g., THF, DMF, Toluene)AnhydrousCommercial SourceDegas before use
Terminal AlkyneVariesCommercial SourceEnsure purity and dryness
Protocol 1: Selective Mono-alkynylation at the C6-Position (Copper-Catalyzed)

This protocol aims for the selective synthesis of 6-alkynyl-4-chloro-3-methoxypyridazine.

Reaction Setup:

  • To a dry Schlenk flask, add 4,6-dichloro-3-methoxypyridazine (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or toluene, to achieve a concentration of 0.1-0.2 M).

  • Add the base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.0-1.2 equiv.) via syringe.

Reaction Execution:

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon consumption of the starting material (or when maximum conversion to the mono-alkynylated product is observed), cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 6-alkynyl-4-chloro-3-methoxypyridazine.

Protocol 2: Di-alkynylation (Copper-Catalyzed)

This protocol is designed for the synthesis of 4,6-di(alkynyl)-3-methoxypyridazine.

Reaction Setup:

  • Follow the same setup as in Protocol 1, but increase the amount of the terminal alkyne to 2.2-2.5 equivalents.

Reaction Execution:

  • The reaction may require higher temperatures (e.g., 80-100 °C) and longer reaction times (12-24 hours) to achieve complete di-substitution.

  • Monitor the reaction progress by TLC or LC-MS until the mono-alkynylated intermediate is consumed.

Work-up and Purification:

  • Follow the same work-up and purification procedure as in Protocol 1.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is recommended when homo-coupling of the terminal alkyne is a significant side reaction.

Reaction Setup:

  • To a dry Schlenk flask, add 4,6-dichloro-3-methoxypyridazine (1.0 equiv.) and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos, or Pd(PPh₃)₄).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed solvent (e.g., DMF or acetonitrile).

  • Add a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv. for mono-alkynylation or >2.2 equiv. for di-alkynylation).

Reaction Execution and Work-up:

  • Follow the procedures outlined in Protocols 1 and 2 for reaction execution and work-up.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 4,6-Dichloro-3-methoxypyridazine - Pd Catalyst & CuI - Base Setup Assemble Schlenk Flask under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous & Degassed Solvent Solvent->Setup Addition Add Reagents and Solvent Setup->Addition Execution Stir at Appropriate Temperature Addition->Execution Monitoring Monitor by TLC/LC-MS Execution->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: Generalized experimental workflow for the Sonogashira coupling.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh batch of catalyst and high-purity, dry reagents. Increase reaction temperature.
Formation of Homocoupling Product (Glaser Coupling) Presence of oxygen, high concentration of copper catalyst.Ensure a strictly inert atmosphere. Consider using a copper-free protocol. Reduce the amount of CuI.
Formation of Di-alkynylated Product in Mono-alkynylation Excess of terminal alkyne, prolonged reaction time.Use a stoichiometric amount or slight excess (1.0-1.1 equiv.) of the alkyne. Carefully monitor the reaction progress.
Decomposition of Starting Material or Product High reaction temperature, prolonged reaction time.Lower the reaction temperature. Reduce the reaction time.

Safety Precautions

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Characterization of Products

The synthesized alkynylated pyridazines should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product. The disappearance of the proton signal corresponding to the position of substitution and the appearance of new signals for the alkynyl group will be indicative of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6346–6367. [Link]

  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 4,6-Dichloro-3-methoxypyridazine Scaffold

Introduction: The Privileged Pyridazine Core in Kinase Inhibition The pyridazine ring system is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridazine Core in Kinase Inhibition

The pyridazine ring system is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its unique physicochemical properties, including a high dipole moment and robust, dual hydrogen-bonding capacity from its two nitrogen heteroatoms, make it an ideal bioisostere for the ubiquitous phenyl ring, often with improved solubility and metabolic profiles.[4] These nitrogen atoms are frequently implicated in forming critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, a foundational principle in modern inhibitor design.[3]

Within this class of heterocycles, 4,6-dichloro-3-methoxypyridazine emerges as a particularly versatile and powerful starting material. Its distinct arrangement of substituents provides a strategic blueprint for generating diverse libraries of potential inhibitors:

  • Two Differentially Reactive Chlorine Atoms: The chlorine atoms at the C4 and C6 positions can be sequentially and regioselectively functionalized, allowing for the controlled, stepwise introduction of different pharmacophoric elements.

  • Strategic Methoxy Group: The electron-donating methoxy group at the C3 position modulates the electronic character of the ring and can influence metabolic stability and binding interactions.

This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for leveraging 4,6-dichloro-3-methoxypyridazine to construct novel kinase inhibitors. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and success for researchers in drug discovery.

Core Synthetic Strategy: Regioselective Functionalization

The primary synthetic advantage of 4,6-dichloro-3-methoxypyridazine lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the activating effect of the adjacent ring nitrogen (N1). This inherent regioselectivity is the cornerstone of a robust synthetic workflow.

G start 4,6-Dichloro-3-methoxypyridazine step1 Intermediate: 6-Chloro-4-(amino)-3-methoxypyridazine start->step1 Protocol 1: Selective SₙAr at C4 (e.g., Primary/Secondary Amine) step2a Final Inhibitor Core A: C6-Aryl/Heteroaryl Substituted step1->step2a Protocol 2: Suzuki-Miyaura Coupling (Arylboronic Acid) step2b Final Inhibitor Core B: C6-Amino Substituted step1->step2b Protocol 3: Buchwald-Hartwig Amination (Aryl/Alkyl Amine)

Caption: General workflow for sequential functionalization of the scaffold.

Part 1: Synthesis of the Core Intermediate via Selective SNAr

The initial and most critical step is the selective displacement of the C4 chlorine. This is typically achieved with a primary or secondary amine that is intended to serve as the hinge-binding motif of the final inhibitor.

Causality of Experimental Choices
  • Regioselectivity: The reaction is directed to C4 due to its higher electrophilicity. Running the reaction at or slightly above room temperature is often sufficient to achieve this selectivity while minimizing the competing substitution at C6.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or an alcohol like ethanol is chosen to facilitate the dissolution of the starting materials and the charged intermediates of the SNAr mechanism.

Protocol 1: Selective Mono-amination at the C4 Position

Objective: To synthesize a 6-chloro-4-(substituted-amino)-3-methoxypyridazine intermediate.

Materials:

  • 4,6-Dichloro-3-methoxypyridazine (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloro-3-methoxypyridazine (1.0 eq) in DMF (or EtOH) under a nitrogen atmosphere.

  • Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature (or heat to 40-50 °C if the amine is less nucleophilic).

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.[5] The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, more polar spot (the product).

  • Upon completion, pour the reaction mixture into water. A precipitate of the crude product may form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 6-chloro-4-(substituted-amino)-3-methoxypyridazine intermediate.[5]

Troubleshooting:

  • Formation of Di-substituted Product: If significant di-substitution is observed, lower the reaction temperature and reduce the amount of amine nucleophile to 1.05 equivalents.[5]

Part 2: Diversification at the C6 Position

With the hinge-binder installed at C4, the remaining chlorine at C6 serves as a handle for introducing diversity elements that can probe other regions of the kinase active site, such as the solvent-front or back-pocket regions. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To introduce an aryl or heteroaryl moiety at the C6 position.

Causality of Experimental Choices:

  • Catalyst System: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[6] A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is required to facilitate the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (Nitrogen or Argon) to prevent degradation and ensure catalytic activity.

  • Base: An aqueous base like sodium carbonate (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.[6]

Materials:

  • 6-Chloro-4-(amino)-3-methoxypyridazine intermediate (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk tube or similar glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the pyridazine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the aqueous Na₂CO₃ solution (2.0 eq).

  • Degas the solvent mixture (e.g., Dioxane/Water) by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the degassed solvent to the Schlenk tube via syringe.

  • Place the system under a positive pressure of inert gas, then add the Pd(PPh₃)₄ catalyst (0.05 eq).[3]

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • In-Process Control: Monitor the reaction by LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.[6]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To introduce a second, different amine substituent at the C6 position.

Causality of Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig amination is the premier method for forming C-N bonds, especially with less reactive aryl chlorides or less nucleophilic amines.[3] It requires a specific palladium precatalyst and a bulky phosphine ligand to facilitate the reductive elimination step.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Materials:

  • 6-Chloro-4-(amino)-3-methoxypyridazine intermediate (1.0 eq)

  • Aryl or alkyl amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Phosphine ligand (e.g., Xantphos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or similar glassware

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).[3]

  • In a separate flask, dissolve the pyridazine intermediate (1.0 eq) and the aryl/alkyl amine (1.2 eq) in the anhydrous, degassed solvent.

  • Transfer the solution to the Schlenk tube containing the catalyst system via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • In-Process Control: Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-24 hours.[3]

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation and Structure-Activity Relationship (SAR)

The synthetic protocols described above enable a systematic exploration of the structure-activity relationship (SAR) to optimize kinase inhibitory potency.

G cluster_0 Kinase ATP Binding Site cluster_1 Pyridazine Inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent Front R1 R1 (Hinge Binder) (from Protocol 1) R1->hinge H-Bond core 3-Methoxy- pyridazine Core R2 R2 (Diversity Element) (from Protocol 2/3) R2->pocket Hydrophobic/ π-π Stacking

Caption: Interaction model of a pyridazine inhibitor in a kinase active site.

By varying the R¹ and R² groups, researchers can fine-tune the inhibitor's properties. The following table provides a hypothetical SAR summary for a generic kinase target (e.g., VEGFR2), illustrating how potency can be modulated.[1][7]

Compound IDR¹ (via Protocol 1)R² (via Protocol 2/3)Target Kinase IC₅₀ (nM)
EX-1 3-FluoroanilinePhenyl150
EX-2 3-Fluoroaniline4-Morpholinophenyl25
EX-3 3-Fluoroaniline1-Methyl-1H-pyrazol-4-yl15
EX-4 Aniline1-Methyl-1H-pyrazol-4-yl95
EX-5 Cyclopropylamine1-Methyl-1H-pyrazol-4-yl250

SAR Insights:

  • R¹ Group (Hinge Binder): Comparing EX-3 and EX-4 suggests that the fluoro substituent on the aniline ring may enhance potency, possibly through favorable electronic interactions or by inducing a more optimal binding conformation. The drop in activity for EX-5 indicates a preference for an aromatic hinge-binding moiety over a small aliphatic one for this particular target.

  • R² Group (Diversity Element): The significant improvement in potency from EX-1 to EX-2 and EX-3 demonstrates the importance of the R² group. Introducing a solubilizing group (morpholine) or a specific heteroaryl ring (pyrazole) that can form additional interactions in a hydrophobic or solvent-exposed pocket dramatically improves inhibitory activity.[7]

Conclusion

4,6-Dichloro-3-methoxypyridazine is a high-value scaffold for the synthesis of kinase inhibitors. Its predictable regioselectivity in nucleophilic aromatic substitution, combined with the robustness of modern palladium-catalyzed cross-coupling reactions, provides a powerful and flexible platform for drug discovery. The protocols outlined in this guide offer a reliable foundation for researchers to generate diverse compound libraries, systematically explore SAR, and ultimately develop potent and selective kinase inhibitors for a range of therapeutic applications.

References

  • The Pharmacological Potential of 3-Chloro-6-methoxypyridazine Deriv
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Design, synthesis, and structure activity relationship (SAR)
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.
  • Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.
  • Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer.
  • Discovery and SAR of pyrrolo[2,1-f][1][4][7]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed.

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.

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Application

Application Note & Protocol: Strategic Amination of 4,6-Dichloro-3-methoxypyridazine for Drug Discovery Scaffolds

Introduction: The Pyridazine Core in Modern Drug Discovery The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an attractive building block for targeting a wide array of biological targets, from kinases to ion channels.[1][2] Specifically, the introduction of an amino group to the pyridazine ring system unlocks vast possibilities for further functionalization and interaction with biological macromolecules.[3][4]

This document provides a detailed experimental guide for the selective amination of 4,6-dichloro-3-methoxypyridazine, a key intermediate in the synthesis of complex pharmaceutical candidates. We will delve into the underlying reaction mechanism, provide a robust and reproducible protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical transformation.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The amination of 4,6-dichloro-3-methoxypyridazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] This reaction class is characteristic of electron-deficient aromatic systems, such as pyridazines, where the ring nitrogen atoms act as powerful electron-withdrawing groups. This polarization depletes electron density from the ring carbons, making them susceptible to attack by nucleophiles like amines.[7]

The SNAr reaction typically follows a two-step addition-elimination sequence:

  • Nucleophilic Attack: The amine nucleophile attacks one of the carbon atoms bearing a chlorine atom, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is the rate-determining step of the reaction.[9]

  • Elimination & Aromatization: The aromaticity is restored through the expulsion of the chloride leaving group, resulting in the final substituted product.

Regioselectivity: Controlling the Site of Amination

In 4,6-dichloro-3-methoxypyridazine, the two chlorine atoms are not electronically equivalent. The C4 and C6 positions are both activated towards nucleophilic attack by the ring nitrogens. Nucleophilic attack at C4 or C6 leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto an electronegative nitrogen atom, which is a stabilizing factor.[9][10] While specific theoretical studies on this exact molecule are not widely published, empirical data from similar systems like 2,4-dichloroquinazolines suggest that the C4 position is often more susceptible to initial nucleophilic attack.[11] However, achieving selective mono-amination at either position requires careful control of reaction conditions.

Experimental Protocol: Mono-amination with Aqueous Ammonia

This protocol details a general procedure for the synthesis of 4-amino-6-chloro-3-methoxypyridazine. It is adapted from established methods for the amination of dichloropyridazines and related heterocycles.[5][12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,6-Dichloro-3-methoxypyridazine≥97%Commercially AvailableStarting Material
Aqueous Ammonia (NH₄OH)28-30% NH₃ basisCommercially AvailableAminating Agent
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction/chromatography
HexanesACS GradeCommercially AvailableFor extraction/chromatography
Deionized WaterN/AIn-houseFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Pressure-rated reaction vessel (Sealed tube)N/AN/ACritical for safety
Magnetic Stirrer with HotplateN/AN/A
Standard GlasswareN/AN/A
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stir bar, add 4,6-dichloro-3-methoxypyridazine (1.0 eq.).[5]

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material). Subsequently, add concentrated aqueous ammonia (3.0-7.5 eq.).[5][12] An excess of the aminating agent is used to favor the reaction kinetics but must be controlled to minimize di-substitution.

  • Reaction Conditions: Securely seal the reaction vessel. Caution: Ensure the vessel is properly sealed and placed behind a blast shield. Heat the mixture to 120-140 °C with vigorous stirring.[5][12]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[5][12] To take a sample, cool the reaction vessel completely to room temperature before opening. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material is consumed (typically 6-12 hours).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Crucially, ensure the vessel is fully cooled before opening. [6] Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with deionized water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the desired mono-aminated product.[5][6][12]

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 4,6-dichloro-3-methoxypyridazine to pressure vessel B Add DMF and aqueous ammonia A->B 1.0 eq. : 3.0-7.5 eq. C Seal vessel and heat to 120-140 °C B->C D Monitor by TLC/GC (6-12 hours) C->D E Cool to RT & Concentrate D->E F Aqueous Work-up & Extraction (EtOAc) E->F G Dry (Na₂SO₄) & Filter F->G H Purify via Column Chromatography G->H I I H->I Final Product: 4-Amino-6-chloro-3-methoxypyridazine

Caption: Experimental workflow for the amination of 4,6-dichloro-3-methoxypyridazine.

Process Optimization & Troubleshooting

Achieving high yield and selectivity is paramount. The primary challenge in this synthesis is managing the formation of the di-aminated byproduct.

ParameterRationale & Optimization Strategy
Amine Stoichiometry A slight excess of the amine drives the reaction to completion. However, a large excess significantly increases the rate of di-substitution. Start with ~3 equivalents and adjust as needed.[5]
Temperature Higher temperatures accelerate the reaction but can also promote the formation of the di-aminated byproduct. Lowering the temperature (e.g., to 100-110 °C) can improve selectivity for mono-amination, albeit at the cost of a longer reaction time.[5]
Reaction Time Prolonged reaction times after the consumption of the starting material will inevitably lead to increased di-substitution. Close monitoring is critical to quench the reaction at the optimal point.[5]
Solvent Choice Polar aprotic solvents like DMF, DMAc, or NMP are generally effective. In some cases, using an alcohol like ethanol in a sealed vessel can also be successful.[6]
Troubleshooting Common Issues

G cluster_low_yield Low or No Yield cluster_di_sub Excess Di-substitution cluster_impure Impure Product Post-Workup Problem Observed Problem Cause_LY Possible Cause Incomplete Reaction Reagent Degradation Problem->Cause_LY Yield Issue Cause_DS Possible Cause High Temp. / Long Time High Amine Ratio Problem->Cause_DS Selectivity Issue Cause_IP Possible Cause Hydrolysis Products Ineffective Purification Problem->Cause_IP Purity Issue Solution_LY Suggested Solution Increase temp./time Use fresh ammonia/anhydrous solvent Cause_LY:f1->Solution_LY:f1 Cause_LY:f2->Solution_LY:f2 Solution_DS Suggested Solution Lower temp. / Monitor closely Reduce amine eq. to 1.5-2.5 Cause_DS:f1->Solution_DS:f1 Cause_DS:f2->Solution_DS:f2 Solution_IP Suggested Solution Ensure anhydrous conditions Optimize chromatography eluent Cause_IP:f1->Solution_IP:f1 Cause_IP:f2->Solution_IP:f2

Caption: A logical troubleshooting guide for common issues in the amination reaction.

References

  • Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH).
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
  • nucleophilic aromatic substitutions. YouTube.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central (PMC).
  • WO2016180833A1 - Process for preparing 4-amino-pyridazines. Google Patents.
  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC).
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate.
  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. The Royal Society of Chemistry.
  • Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. Benchchem.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • Reaction of 2-methoxycarbonylamino-3,3-dichloroacrylonitrile with phenylhydrazine in the presence of triethylamine. ResearchGate.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. PubMed.
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI.

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Method

Application Note & Protocols: Strategic Synthesis of Pyrido[3,4-c]pyridazine Scaffolds from 4,6-Dichloro-3-methoxypyridazine

Abstract: This document provides a comprehensive guide for the synthesis of pyridopyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, particularly as kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of pyridopyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, particularly as kinase inhibitors.[1] We detail a strategic pathway starting from the readily available precursor, 4,6-dichloro-3-methoxypyridazine. The core of this methodology hinges on a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, followed by an intramolecular cyclization to construct the fused pyridopyridazine scaffold. This guide offers in-depth theoretical explanations for experimental choices, detailed, step-by-step protocols, and troubleshooting insights, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Pyridopyridazine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among these, fused bicyclic systems like pyridopyridazines have emerged as "privileged scaffolds" due to their structural rigidity, chemical stability, and capacity for diverse functionalization.[1][2] These properties allow them to effectively interact with biological targets. Specifically, pyridopyridazine derivatives have been successfully developed as potent inhibitors of various protein kinases, such as FER tyrosine kinase and VEGFR-2, which are critical targets in oncology.[1][3]

The synthetic challenge lies in the efficient and controlled construction of this bicyclic core. Our focus here is on a versatile and robust strategy that utilizes 4,6-dichloro-3-methoxypyridazine as a key building block. The strategic placement of two chlorine atoms provides distinct reaction sites, allowing for sequential and regioselective functionalization to build complex molecular architectures.

The Starting Material: Reactivity of 4,6-Dichloro-3-methoxypyridazine

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.[4][5] In 4,6-dichloro-3-methoxypyridazine, the two chlorine atoms serve as excellent leaving groups.

The critical question for synthesis is regioselectivity: which chlorine is more reactive? The outcome is governed by the electronic environment of the C4 and C6 positions.

  • C4 Position: This position is ortho to one ring nitrogen and para to the other. It is also adjacent to the electron-donating methoxy group at C3.

  • C6 Position: This position is ortho to one ring nitrogen.

Nucleophilic attack on an aromatic ring is favored at electron-poor sites. The intermediate formed during an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The stability of this intermediate determines the reaction's feasibility and regioselectivity. Attack at the C4 position allows the negative charge of the Meisenheimer complex to be delocalized onto the adjacent nitrogen atom, providing significant stabilization. While attack at C6 also allows for some stabilization, the proximity and electronic influence of the C3-methoxy group typically render the C4 position more electrophilic and thus more susceptible to initial nucleophilic attack.[2][7] This inherent reactivity is the lynchpin of the synthetic strategy outlined below.

Visualizing the Synthetic Strategy

The overall workflow involves a two-stage process: a regioselective SNAr reaction followed by an intramolecular cyclization to form the fused pyridine ring.

G Start 4,6-Dichloro-3-methoxypyridazine (Starting Material) Step1 Regioselective S N Ar at C4 Position Start->Step1 Intermediate 4-Substituted-6-chloro- 3-methoxypyridazine Step1->Intermediate + Nucleophile (e.g., Malonate ester) Step2 Intramolecular Cyclization Intermediate->Step2 Product Fused Pyrido[3,4-c]pyridazine (Core Scaffold) Step2->Product Base-catalyzed condensation Application Further Functionalization & Screening (e.g., Kinase Inhibitors) Product->Application

Caption: High-level workflow for pyridopyridazine synthesis.

Experimental Protocols

The following protocols describe a representative synthesis based on methodologies reported for analogous pyridazine systems.[2][7] Researchers should adapt these procedures based on the specific nucleophile and desired final product.

Protocol 1: Regioselective Nucleophilic Substitution at the C4 Position

This step involves the reaction of the starting material with a carbon nucleophile, such as diethyl malonate, to introduce the precursor for the second ring.

Objective: To synthesize diethyl 2-((6-chloro-3-methoxypyridazin-4-yl)malonate).

ParameterValue/Description
Reactants 4,6-dichloro-3-methoxypyridazine, Diethyl malonate, Sodium hydride (NaH, 60% in mineral oil)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Workup Aqueous ammonium chloride quench, extraction with ethyl acetate
Purification Flash column chromatography (Silica gel)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add diethyl malonate (1.1 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.

  • Substrate Addition: Dissolve 4,6-dichloro-3-methoxypyridazine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Causality & Trustworthiness: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of diethyl malonate, forming a soft carbon nucleophile. The regioselectivity for the C4 position is electronically driven, as previously discussed.[8][9] This reaction is self-validating through standard analytical techniques (TLC, NMR, MS) to confirm the structure of the monosubstituted intermediate.

Protocol 2: Intramolecular Cyclocondensation

This step utilizes a base to facilitate an intramolecular cyclization, forming the dihydroxypyridopyridazine core, which exists in the more stable keto tautomeric form.

Objective: To synthesize the core 3-methoxy-6-chloro-pyridopyridazine-dione derivative.

ParameterValue/Description
Reactant Diethyl 2-((6-chloro-3-methoxypyridazin-4-yl)malonate)
Reagent Ammonia in methanol (or other suitable amine)
Solvent Methanol
Temperature Reflux
Reaction Time 12-24 hours
Workup Cooling, filtration, and washing of the precipitated product
Purification Recrystallization or washing with a suitable solvent

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified intermediate from Protocol 1 in methanol.

  • Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The cyclized product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold methanol and then diethyl ether to remove impurities. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.

Causality & Trustworthiness: The ammonia acts as a nucleophile, first displacing one of the ethoxy groups of the malonate ester to form an amide. The subsequent intramolecular cyclization is a base-catalyzed condensation reaction, leading to the formation of the stable, fused heterocyclic system.[2] The identity and purity of the final scaffold can be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizing the SNAr Mechanism and Regioselectivity

The preference for nucleophilic attack at the C4 position can be rationalized by examining the stability of the Meisenheimer intermediate.

G cluster_0 Nucleophilic Attack at C4 (Favored) cluster_1 Nucleophilic Attack at C6 (Disfavored) C4_Attack Attack at C4 leads to a resonance-stabilized Meisenheimer intermediate. C4_Stabilization Key resonance structure places the negative charge on the adjacent ring nitrogen (N1), providing superior stabilization. C4_Attack->C4_Stabilization Highly stabilizing C6_Attack Attack at C6 also forms a Meisenheimer intermediate. C6_Stabilization Resonance stabilization is less effective; the negative charge cannot be delocalized onto the adjacent N1 atom. C6_Attack->C6_Stabilization Less stabilizing

Caption: Rationale for regioselective SNAr at the C4 position.

Future Directions & Applications

The resulting pyridopyridazine scaffold is a versatile platform for further chemical modification. The remaining chlorine atom at the C6 position can be displaced by various nucleophiles or engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.[10] This allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in structure-activity relationship (SAR) studies for developing potent and selective kinase inhibitors.[11]

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. National Institutes of Health (NIH). [Link]

  • Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. PubMed. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. National Institutes of Health (NIH). [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds... National Institutes of Health (NIH). [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents... National Institutes of Health (NIH). [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines... Royal Society of Chemistry. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Regioselective Nucleophilic Aromatic Substitution... National Institutes of Health (NIH). [Link]

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Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-3-methoxypyridazine

Introduction: The Strategic Value of the Pyridazine Scaffold The pyridazine nucleus is a privileged heterocyclic motif in modern medicinal chemistry, appearing in a wide array of compounds with diverse biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine nucleus is a privileged heterocyclic motif in modern medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, antihypertensive, and antiviral properties.[1][2][3] The ability to selectively functionalize this core allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of lead compounds to optimize potency, selectivity, and pharmacokinetic profiles.[2] Among pyridazine-based building blocks, 4,6-dichloro-3-methoxypyridazine serves as a versatile and highly valuable starting material. Its two distinct chlorine atoms offer opportunities for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular architectures.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation in pharmaceutical synthesis due to their broad substrate scope, functional group tolerance, and mild reaction conditions.[4] This guide provides an in-depth examination of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination—as applied to the 4,6-dichloro-3-methoxypyridazine substrate. We will delve into the mechanistic rationale behind component selection and provide robust, field-tested protocols for researchers, scientists, and drug development professionals.

The Substrate: Reactivity and Selectivity of 4,6-Dichloro-3-methoxypyridazine

The reactivity of the two chlorine atoms at the C4 and C6 positions of the pyridazine ring is not identical. The electronic environment, influenced by the two ring nitrogen atoms and the electron-donating methoxy group at C3, dictates the susceptibility of each position to oxidative addition to the palladium catalyst. Generally, the C4 position is more electron-deficient and can exhibit different reactivity compared to the C6 position. This inherent difference can be exploited to achieve site-selective couplings, although achieving high selectivity often requires careful tuning of the catalyst, ligand, and reaction conditions.[5] For the purpose of these protocols, conditions are generally selected to favor disubstitution or to be adaptable for monosubstitution with careful stoichiometric control of the coupling partner.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Pyridazine-Cl (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans Base Base (e.g., K₂CO₃) Base->Trans Boronic R-B(OR)₂ Boronic->Trans PdII_R Ar-Pd(II)-R Ln Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Disubstitution with Phenylboronic Acid

Reagent/ComponentM.W.Amount (1 mmol scale)EquivalentsMol%
4,6-Dichloro-3-methoxypyridazine179.01179 mg1.0-
Phenylboronic Acid121.93298 mg2.2-
Pd(PPh₃)₄1155.5635 mg0.033
2M Aqueous Na₂CO₃105.992.2 mL4.4-
Toluene-5 mL--
Ethanol-1 mL--

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4,6-dichloro-3-methoxypyridazine (1.0 eq), phenylboronic acid (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Seal the flask with a rubber septum and purge with argon or nitrogen gas for 10-15 minutes.

  • Add the degassed solvents, toluene and ethanol, via syringe.

  • Add the degassed 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 3-methoxy-4,6-diphenylpyridazine.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira reaction facilitates the coupling of the pyridazine core with terminal alkynes, a crucial transformation for introducing linear, rigid spacers into molecular scaffolds. [6] Causality & Expertise: This reaction typically employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the C-Cl bond, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. [7]The amine base (e.g., triethylamine) is essential for neutralizing the HX generated and for facilitating the catalytic cycle. Running the reaction under copper-free conditions is also possible and can be advantageous to prevent the undesired homocoupling of alkynes (Glaser coupling). [6]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII ArX Pyridazine-Cl ArX->OxAdd RedElim Reductive Elimination PdII->RedElim Transmetalation (from Cu Cycle) RedElim->Pd0 Product Product (Ar-Alkyne) RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide CuX Cu(I)X CuX->CuAcetylide Base Base (Et₃N) Base->CuAcetylide CuAcetylide->PdII

Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.

Protocol 2: Sonogashira Disubstitution with Phenylacetylene

Reagent/ComponentM.W.Amount (1 mmol scale)EquivalentsMol%
4,6-Dichloro-3-methoxypyridazine179.01179 mg1.0-
Phenylacetylene102.14229 µL (225 mg)2.2-
Pd(PPh₃)₂Cl₂701.9021 mg0.033
Copper(I) Iodide (CuI)190.4511 mg0.066
Triethylamine (Et₃N)101.1910 mL--
Tetrahydrofuran (THF)-5 mL--

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 4,6-dichloro-3-methoxypyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (10 mL) via syringe.

  • Add phenylacetylene (2.2 eq) dropwise via syringe while stirring.

  • Stir the reaction mixture at room temperature for 16-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to afford 3-methoxy-4,6-bis(phenylethynyl)pyridazine.

Buchwald-Hartwig Amination: Assembling C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines onto the pyridazine scaffold. [8][9] Causality & Expertise: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the challenging reductive elimination step to form the C-N bond. [10]Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are required to deprotonate the amine, allowing it to coordinate to the palladium center. The reaction is extremely sensitive to air and moisture; therefore, strict adherence to inert atmosphere techniques is paramount for success. [11]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Pyridazine-Cl (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII LigandExch Amine Coordination PdII->LigandExch Base Base (NaOt-Bu) Base->LigandExch Amine Amine (R₂NH) Amine->LigandExch PdII_Amine [Ar-Pd(II)-NR₂ Ln] complex LigandExch->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR₂) RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Diamination with Morpholine

Reagent/ComponentM.W.Amount (1 mmol scale)EquivalentsMol%
4,6-Dichloro-3-methoxypyridazine179.01179 mg1.0-
Morpholine87.12210 µL (209 mg)2.4-
Pd₂(dba)₃915.7214 mg0.0151.5
XPhos476.6215 mg0.033.0
Sodium tert-butoxide (NaOt-Bu)96.10231 mg2.4-
Toluene (anhydrous, degassed)-10 mL--

Step-by-Step Procedure:

  • Glovebox Recommended: Inside an inert atmosphere glovebox, add 4,6-dichloro-3-methoxypyridazine (1.0 eq), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.4 eq) to an oven-dried reaction vial or Schlenk tube.

  • Add a magnetic stir bar.

  • Add anhydrous, degassed toluene (10 mL) followed by morpholine (2.4 eq).

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction completion by LC-MS.

  • Cool the mixture to room temperature and quench carefully by slowly adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel.

  • Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to isolate the desired 4,6-dimorpholino-3-methoxypyridazine.

General Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful setup and execution. The following workflow and troubleshooting table provide general guidance for all three reaction types.

G start Start: Reagent Preparation reagents Weigh Substrate, Catalyst, Ligand, and Base start->reagents setup Reaction Setup (Inert Atmosphere) solvents Add Degassed Solvents and Coupling Partners setup->solvents reagents->setup reaction Heating & Stirring (Specified Time/Temp) solvents->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis end End: Pure Product analysis->end

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or ligand.4. Low reaction temperature.1. Use a reliable precatalyst or ensure Pd(PPh₃)₄ is fresh.2. Degas all solvents and reagents thoroughly (e.g., sparge with argon for 30 min).3. Screen different ligands and bases.4. Increase temperature in 10 °C increments.
Formation of Side Products 1. Homocoupling (Suzuki/Sonogashira): Oxygen contamination.2. Hydrodehalogenation (Loss of Cl): Water in the reaction; certain ligands/bases.3. Protodeborylation (Suzuki): Premature decomposition of boronic acid.1. Ensure a strictly inert atmosphere.2. Use anhydrous solvents and reagents.3. Add boronic acid just before heating; use a stronger base or boronic ester.
Difficulty in Purification 1. Residual palladium catalyst.2. Persistent tin or boron impurities.3. Product has similar polarity to starting materials.1. Filter the crude product through a pad of Celite or silica before concentration.2. Perform an acidic or basic wash during workup as appropriate.3. Use a different chromatography eluent system or consider reverse-phase HPLC.

Conclusion

The palladium-catalyzed functionalization of 4,6-dichloro-3-methoxypyridazine is a robust and versatile strategy for the synthesis of complex, biologically relevant molecules. By understanding the mechanistic principles behind the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can rationally select conditions to achieve desired outcomes. The protocols provided herein serve as a validated starting point for exploration, enabling the efficient generation of novel pyridazine derivatives for applications in drug discovery and materials science.

References

  • Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Treating Diseases. ACS Medicinal Chemistry Letters.
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers.
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
  • Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Treating Diseases. ACS Medicinal Chemistry Letters.
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publisher.
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.

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Application

Application Notes and Protocols for the Preparation of 4,6-Disubstituted-3-Methoxypyridazines

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical research.[1] Its unique electronic properties, arising fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical research.[1] Its unique electronic properties, arising from the presence of two adjacent nitrogen atoms in the six-membered aromatic ring, allow it to serve as a versatile pharmacophore and a bioisostere for other aromatic systems. The ability to modulate the physicochemical properties of the pyridazine ring through substitution has led to the development of numerous biologically active compounds. Specifically, 4,6-disubstituted-3-methoxypyridazines represent a class of compounds with significant therapeutic potential, finding applications as kinase inhibitors, anti-inflammatory agents, and cardiovascular drugs.

This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of 4,6-disubstituted-3-methoxypyridazines. The methodologies outlined herein are designed to be robust, scalable, and adaptable, catering to the needs of researchers in both academic and industrial settings. We will delve into the causal relationships behind the experimental choices, offering insights into the principles of regioselectivity and reactivity that govern the synthesis of these valuable compounds.

Strategic Overview: A Modular Approach to 4,6-Disubstituted-3-Methoxypyridazines

The synthesis of 4,6-disubstituted-3-methoxypyridazines is best approached in a modular fashion, starting from a common, readily accessible precursor and sequentially introducing the desired functional groups. Our primary strategy revolves around the synthesis of a key intermediate, 3,4,6-trichloropyridazine , which serves as a versatile platform for regioselective substitutions.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Regioselective Methoxylation cluster_2 Part C: Sequential Functionalization Maleic Anhydride Maleic Anhydride Chloromaleic Anhydride Chloromaleic Anhydride Maleic Anhydride->Chloromaleic Anhydride Chlorination 4-Chloro-3,6-dihydroxypyridazine 4-Chloro-3,6-dihydroxypyridazine Chloromaleic Anhydride->4-Chloro-3,6-dihydroxypyridazine Cyclization w/ Hydrazine 3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine 4-Chloro-3,6-dihydroxypyridazine->3,4,6-Trichloropyridazine Chlorination (POCl3) 3-Methoxy-4,6-dichloropyridazine 3-Methoxy-4,6-dichloropyridazine 3,4,6-Trichloropyridazine->3-Methoxy-4,6-dichloropyridazine Nucleophilic Substitution (NaOMe) 6-Substituted-3-methoxy-4-chloropyridazine 6-Substituted-3-methoxy-4-chloropyridazine 3-Methoxy-4,6-dichloropyridazine->6-Substituted-3-methoxy-4-chloropyridazine C6-Selective Cross-Coupling 4,6-Disubstituted-3-methoxypyridazine 4,6-Disubstituted-3-methoxypyridazine 6-Substituted-3-methoxy-4-chloropyridazine->4,6-Disubstituted-3-methoxypyridazine C4-Selective Cross-Coupling G 3-Methoxy-4,6-dichloropyridazine 3-Methoxy-4,6-dichloropyridazine Step 1 Selective C6 Cross-Coupling (Suzuki, Sonogashira, etc.) 3-Methoxy-4,6-dichloropyridazine->Step 1 Mild Conditions (e.g., Pd(PPh3)4) 6-Substituted-3-methoxy-4-chloropyridazine 6-Substituted-3-methoxy-4-chloropyridazine Step 1->6-Substituted-3-methoxy-4-chloropyridazine Step 2 C4 Cross-Coupling 6-Substituted-3-methoxy-4-chloropyridazine->Step 2 Harsher Conditions or Different Catalyst 4,6-Disubstituted-3-methoxypyridazine 4,6-Disubstituted-3-methoxypyridazine Step 2->4,6-Disubstituted-3-methoxypyridazine G 3-Methoxypyridazine 3-Methoxypyridazine Step 1 C4-Lithiation 3-Methoxypyridazine->Step 1 Strong Base (e.g., LDA, n-BuLi) 4-Lithio-3-methoxypyridazine 4-Lithio-3-methoxypyridazine Step 1->4-Lithio-3-methoxypyridazine Step 2 Quenching 4-Lithio-3-methoxypyridazine->Step 2 Electrophile (E+) 4-Substituted-3-methoxypyridazine 4-Substituted-3-methoxypyridazine Step 2->4-Substituted-3-methoxypyridazine

Sources

Method

Application Note: A Multi-faceted Analytical Approach for Monitoring Reactions of 4,6-Dichloro-3-methoxypyridazine

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Monitoring 4,6-Dichloro-3-methoxypyridazine Reactions 4,6-Dichloro-3-methoxypyridazine is a key heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Monitoring 4,6-Dichloro-3-methoxypyridazine Reactions

4,6-Dichloro-3-methoxypyridazine is a key heterocyclic building block in medicinal chemistry and materials science. Its di-chloro substitution pattern allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, making it a versatile precursor for the synthesis of complex molecular architectures.[1][2][3] The precise control of these reactions is paramount for maximizing the yield of the desired product while minimizing the formation of process-related impurities, which can be challenging to separate and may possess undesirable toxicological profiles.

Effective reaction monitoring is not merely a quality control step; it is a fundamental tool for process optimization. By tracking the consumption of starting materials, the formation of intermediates, and the emergence of the final product and byproducts in real-time, chemists can make informed decisions to adjust reaction parameters, determine optimal reaction endpoints, and build a robust, reproducible synthetic process.

This guide provides a detailed overview and actionable protocols for the primary analytical methods used to monitor reactions involving 4,6-Dichloro-3-methoxypyridazine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Methodologies

The choice of analytical technique depends on the physicochemical properties of the analytes (volatility, thermal stability, polarity) and the specific information required (qualitative progress, quantitative analysis, structural confirmation). A multi-faceted approach is often the most effective strategy.[4]

Technique Principle Primary Use Case Advantages Limitations
HPLC-UV Chromatographic separation based on polarity.Quantitative analysis of reaction progress, purity assessment.High resolution, suitable for non-volatile and thermally labile compounds, widely available.[4]Requires impurities to have a UV chromophore for detection.[4]
GC-MS Chromatographic separation based on boiling point, with mass-based identification.Identification and quantification of volatile and semi-volatile starting materials, impurities, and byproducts.High sensitivity, provides structural information from mass spectra.[4]Not suitable for non-volatile or thermally labile compounds.[4]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.In-situ reaction monitoring, structural elucidation of products and impurities.Non-invasive, provides detailed structural information and quantitative data without chromatography.[5]Lower sensitivity compared to MS, requires higher analyte concentration.
TLC Simple chromatographic separation on a plate.Rapid, qualitative check of reaction progress (spotting for starting material/product).Fast, inexpensive, requires minimal sample preparation.[6][7]Not quantitative, lower resolution.

Protocol 1: Quantitative Reaction Monitoring by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse method for monitoring the majority of reactions involving 4,6-Dichloro-3-methoxypyridazine, as the reactants and products are typically non-volatile and possess a UV-active pyridazine core.

Causality Behind the Method: This method separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) retains less polar compounds longer than more polar ones when a polar mobile phase is used. As a substitution reaction proceeds, for instance, replacing a chlorine atom with a more polar nucleophile, the product will typically have a shorter retention time than the starting material, allowing for clear separation and quantification.

Experimental Protocol
  • Instrumentation & Consumables:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

    • HPLC-grade Acetonitrile (ACN) and Water.

    • 0.22 µm or 0.45 µm syringe filters.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).[4]

    • Injection Volume: 5-10 µL.

  • Sample Preparation Workflow:

    • Aliquoting: Using a calibrated micropipette, withdraw a small aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture.

    • Quenching (Critical): Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by diluting it into a large volume of cold mobile phase or a suitable quenching agent.

    • Dilution: Dilute the quenched sample in a volumetric flask to a concentration suitable for UV detection (typically to a final concentration of ~0.1 mg/mL).[4]

    • Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial. This step is essential to remove particulate matter and prevent clogging of the HPLC column and tubing.[8]

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, intermediates, and product based on their retention times (established by injecting standards).

    • Calculate the percentage conversion by monitoring the decrease in the starting material's peak area relative to the total area of all relevant peaks (assuming similar response factors).

    • Purity of the product can be assessed using the area percentage method.[4]

Hypothetical HPLC Data
Compound Hypothetical Retention Time (min) Comments
4,6-Dichloro-3-methoxypyridazine (Starting Material)12.5More non-polar, longer retention.
Mono-substituted Product (e.g., with an amine)8.2Increased polarity from the amine group shortens retention time.
Di-substituted Product (Byproduct)5.1Even more polar, elutes earlier.
HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction in Progress Aliquot 1. Withdraw Aliquot Reaction->Aliquot Quench 2. Quench Reaction Aliquot->Quench Dilute 3. Dilute Sample Quench->Dilute Filter 4. Filter (0.45 µm) Dilute->Filter Inject 5. Inject into HPLC Filter->Inject Chromatogram 6. Obtain Chromatogram Inject->Chromatogram Analyze 7. Analyze Data (Conversion, Purity) Chromatogram->Analyze

Caption: Workflow for HPLC analysis of reaction mixtures.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying volatile impurities, unreacted starting materials, or thermally stable byproducts that might not be easily resolved or identified by HPLC.

Causality Behind the Method: GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluting compounds into predictable patterns, providing a "fingerprint" for identification. For halogenated compounds, the isotopic pattern is a key diagnostic tool. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). A molecule with two chlorine atoms, like our starting material, will exhibit a characteristic M:M+2:M+4 peak cluster in the mass spectrum with a relative intensity ratio of approximately 9:6:1, unequivocally confirming the presence of two chlorine atoms.[9]

Experimental Protocol
  • Instrumentation & Consumables:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

    • A mid-polarity capillary column (e.g., DB-5ms, ZB-5MS) is a good starting point.[10]

    • GC vials with septa.

    • Volatile solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Chromatographic Conditions (Starting Point):

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.[11]

    • Ion Source Temp: 230 °C.[11]

    • Scan Range: 40-450 m/z.

  • Sample Preparation Workflow:

    • Withdraw an aliquot from the reaction mixture.

    • Quench if necessary.

    • Perform a liquid-liquid extraction if the reaction solvent is non-volatile (e.g., extract with ethyl acetate from a quenched aqueous mixture).

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and dilute to an appropriate concentration (~0.1-1 mg/mL).

    • Transfer to a GC vial for analysis.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for each peak. Look for the molecular ion (M⁺) and characteristic fragmentation patterns.

    • Crucially, verify the isotopic cluster for chlorine-containing fragments.

    • Compare spectra to a library (e.g., NIST) and known standards for positive identification.

Hypothetical GC-MS Data
Compound Hypothetical Retention Time (min) Key m/z Values & Isotopic Pattern
4,6-Dichloro-3-methoxypyridazine9.8M⁺ at m/z 178, 180, 182 (9:6:1 ratio). Fragments from loss of -CH₃, -Cl.
3,6-Dichloropyridazine (Potential Impurity)8.5M⁺ at m/z 148, 150, 152 (9:6:1 ratio).
GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Aliquot 1. Withdraw & Quench Extract 2. Liquid-Liquid Extraction (if needed) Aliquot->Extract Dilute 3. Dilute in Volatile Solvent Extract->Dilute Inject 4. Inject into GC-MS Dilute->Inject TIC 5. Obtain Chromatogram (TIC) Inject->TIC MS_Spectra 6. Analyze Mass Spectra (Fragments, Isotope Pattern) TIC->MS_Spectra

Caption: Workflow for GC-MS analysis of reaction byproducts.

Protocol 3: In-situ Monitoring by ¹H NMR Spectroscopy

NMR offers the unique ability to observe the reaction as it happens, providing both structural and quantitative data without the need for chromatographic separation.

Causality Behind the Method: Every proton in a molecule resonates at a slightly different frequency depending on its chemical environment. As a reaction proceeds, the starting material is consumed and its characteristic NMR signals decrease, while new signals corresponding to the product appear and grow. The integral of an NMR signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the starting material and product, one can directly calculate the reaction conversion.[5]

Experimental Protocol
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution).[12]

    • NMR tubes.

  • Sample Preparation & Acquisition:

    • Method A (Ideal): If possible, run the reaction directly in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) within the NMR tube.

    • Method B (Practical): At regular time intervals (e.g., t=0, 30 min, 1h, 4h), take an aliquot from the main reaction, quench it, rapidly remove the solvent in vacuo, and redissolve the residue in a deuterated solvent for analysis.

    • Acquire a standard ¹H NMR spectrum at each time point.

  • Data Analysis:

    • Identify a clean, well-resolved signal for the starting material and another for the product. The lone aromatic proton on the pyridazine ring is often an excellent diagnostic signal.

    • For example, in 4,6-Dichloro-3-methoxypyridazine, the C5-proton is a singlet. Upon substitution at C4 or C6, its chemical shift and coupling (if any) will change distinctively.

    • Carefully integrate both the chosen starting material peak (I_SM) and the product peak (I_P).

    • Calculate % Conversion = [I_P / (I_SM + I_P)] * 100.

NMR Monitoring Concept Diagram

NMR_Monitoring Time_0 t = 0 min Starting Material (100%) Product (0%) Time_X t = X min Starting Material (50%) Product (50%) Time_0->Time_X Reaction Progress Time_Final t = Final Starting Material (5%) Product (95%) Time_X->Time_Final Reaction Progress

Caption: Conceptual view of NMR signal integration over time.

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
  • Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.
  • An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures. Benchchem.
  • chemical studies on 3,6-dichloropyridazine. Journal of American Science.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.
  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.

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Application

Application Notes & Protocols for the Large-Scale Synthesis of 4,6-Dichloro-3-methoxypyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,6-dichloro-3-methoxypyridazine and its subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,6-dichloro-3-methoxypyridazine and its subsequent functionalized derivatives. As a core scaffold in medicinal chemistry, the dichloromethoxypyridazine framework offers a versatile platform for the development of novel therapeutic agents. This document details the synthesis of the core intermediate from readily available starting materials, followed by robust protocols for regioselective derivatization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. All methodologies are presented with an emphasis on scalability, safety, and reproducibility, supported by mechanistic insights and troubleshooting guidance.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine moiety is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties, arising from the adjacent nitrogen atoms, make it an excellent scaffold for designing molecules that can interact with a variety of biological targets. The 4,6-dichloro-3-methoxypyridazine core, in particular, serves as a highly versatile building block. The two chlorine atoms offer orthogonal reactivity, allowing for sequential and regioselective functionalization. This enables the rapid generation of diverse chemical libraries, a crucial step in modern drug discovery programs aimed at developing treatments for cancer, infectious diseases, and central nervous system disorders.[1][2]

The strategic placement of the methoxy group at the C3 position modulates the electronic landscape of the pyridazine ring, influencing the reactivity of the C4 and C6 positions and providing an additional vector for molecular recognition by target proteins. This guide outlines a logical and scalable synthetic approach to this key intermediate and its subsequent transformation into more complex derivatives.

Synthesis of the Core Intermediate: 4,6-Dichloro-3-methoxypyridazine

The synthesis of the target intermediate is approached via a multi-step sequence starting from maleic anhydride. The key precursor is 3,4,6-trichloropyridazine, which is then selectively methoxylated.

Pathway Overview

The overall synthetic strategy involves three primary transformations:

  • Synthesis of 4-chloro-3,6-dihydroxypyridazine: Cyclization of a chlorinated maleic anhydride derivative with hydrazine.

  • Chlorination to 3,4,6-Trichloropyridazine: Conversion of the dihydroxy intermediate to the trichloro-scaffold using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Regioselective Methoxylation: Controlled nucleophilic aromatic substitution (SNAr) to replace the C3 chlorine with a methoxy group.

G cluster_0 Core Synthesis Workflow Maleic Anhydride Maleic Anhydride Chloro-maleic anhydride Chloro-maleic anhydride Maleic Anhydride->Chloro-maleic anhydride Chlorination 4-Chloro-3,6-dihydroxypyridazine 4-Chloro-3,6-dihydroxypyridazine Chloro-maleic anhydride->4-Chloro-3,6-dihydroxypyridazine + Hydrazine 3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine 4-Chloro-3,6-dihydroxypyridazine->3,4,6-Trichloropyridazine + POCl3 4,6-Dichloro-3-methoxypyridazine 4,6-Dichloro-3-methoxypyridazine 3,4,6-Trichloropyridazine->4,6-Dichloro-3-methoxypyridazine + NaOMe (Regioselective SNAr)

Caption: Synthetic workflow for 4,6-Dichloro-3-methoxypyridazine.

Mechanistic Insight: Regioselectivity of Methoxylation

The key to synthesizing the desired core intermediate is the regioselective substitution of one chlorine atom on the 3,4,6-trichloropyridazine ring. In an SNAr reaction, the rate is determined by the stability of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. The pyridazine nitrogens are strongly electron-withdrawing, stabilizing this negative charge, particularly at the α-positions (C3 and C6) and the γ-position (C5, not chlorinated).

The C3 and C6 positions are the most activated towards nucleophilic attack. However, the C3 position is electronically distinct, being situated between the two nitrogen atoms. Under kinetically controlled conditions (e.g., low temperature, stoichiometric nucleophile), substitution is favored at the most electrophilic site. By carefully controlling the stoichiometry of sodium methoxide, it is possible to achieve selective mono-substitution, primarily at the C3 position, to yield 4,6-dichloro-3-methoxypyridazine.

Experimental Protocols

Protocol 1: Synthesis of 3,4,6-Trichloropyridazine

This protocol is adapted from the process described in patent CN101817788A.[1]

  • Materials & Equipment:

    • Maleic anhydride

    • Liquid chlorine or alternative chlorinating agent

    • Hydrazine hydrate

    • Phosphorus oxychloride (POCl₃)

    • Appropriate solvents (e.g., water, toluene)

    • Large-scale jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel

    • Filtration and distillation apparatus

  • Procedure:

    • Step A: Chloro-maleic anhydride formation: Maleic anhydride is dissolved in water and reacted with liquid chlorine to form chloro-maleic anhydride. The product is isolated by cooling crystallization and filtration.[1]

    • Step B: 4-Chloro-3,6-dihydroxypyridazine synthesis: In a reactor cooled to below 20°C, 30% hydrochloric acid is added to a hydrazine hydrate solution to adjust the pH to ~6.5. The chloro-maleic anhydride from Step A is then added portion-wise. The resulting 4-chloro-3,6-dihydroxypyridazine is isolated via cooling crystallization and filtration.[1]

    • Step C: Chlorination: The dried 4-chloro-3,6-dihydroxypyridazine is charged into the reactor with a suitable solvent (e.g., toluene). Phosphorus oxychloride (POCl₃, ~3-5 equivalents) is added slowly while maintaining the temperature below 40°C.

    • The reaction mixture is then heated to reflux (typically 80-110°C) for several hours. Reaction progress should be monitored by GC or TLC.

    • Work-up: After completion, the reaction is carefully cooled. Excess POCl₃ is quenched by slowly adding the reaction mixture to ice water with vigorous stirring. The pH is neutralized with a base (e.g., aqueous ammonia or NaOH solution).

    • The crude 3,4,6-trichloropyridazine is extracted with an organic solvent (e.g., dichloromethane or toluene), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

    • The crude product can be purified by vacuum distillation or recrystallization to yield pure 3,4,6-trichloropyridazine.[1]

Protocol 2: Regioselective Synthesis of 4,6-Dichloro-3-methoxypyridazine

  • Materials & Equipment:

    • 3,4,6-Trichloropyridazine

    • Sodium methoxide (solid or as a solution in methanol)

    • Anhydrous methanol

    • Jacketed glass reactor with inert atmosphere (Nitrogen or Argon) capability

  • Procedure:

    • Charge the reactor with 3,4,6-trichloropyridazine (1.0 equivalent) and anhydrous methanol under an inert atmosphere.

    • Cool the stirred solution to 0-5°C using a chiller.

    • Slowly add a solution of sodium methoxide (1.0-1.1 equivalents) in methanol via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Causality Note: Strict temperature and stoichiometric control are critical to favor mono-substitution and maximize regioselectivity.

    • After the addition is complete, allow the reaction to stir at low temperature for several hours, monitoring by TLC or GC-MS until the starting material is consumed.

    • Work-up: Carefully quench the reaction by adding cold water.

    • The methanol is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) or recrystallization to afford 4,6-dichloro-3-methoxypyridazine as a solid.

Large-Scale Derivatization Strategies

The two remaining chlorine atoms on the 4,6-dichloro-3-methoxypyridazine core can be displaced sequentially. The C6 position is generally more reactive towards SNAr than the C4 position due to stronger activation from the ring nitrogens. This differential reactivity allows for controlled, stepwise functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chlorine atoms with various nucleophiles (amines, thiols, alkoxides) is a straightforward method for derivatization.

Protocol 3: General Procedure for SNAr at the C6 Position

  • Materials:

    • 4,6-Dichloro-3-methoxypyridazine (1.0 equiv.)

    • Nucleophile (Amine, Thiol, etc.) (1.1-1.5 equiv.)

    • Base (e.g., K₂CO₃, DIPEA) (2.0 equiv.)

    • Solvent (e.g., DMF, NMP, Dioxane)

  • Procedure:

    • To a stirred solution of 4,6-dichloro-3-methoxypyridazine in the chosen solvent, add the nucleophile and the base.

    • Heat the reaction mixture to 80-120°C and monitor by TLC or LC-MS.

    • Upon completion, cool the mixture and pour it into water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming C-C bonds, allowing the introduction of aryl or heteroaryl groups. The C6-Cl bond is typically more reactive than the C4-Cl bond in cross-coupling reactions.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (+ Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 4: Suzuki Coupling at the C6 Position

  • Materials:

    • 4,6-Dichloro-3-methoxypyridazine (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.)

    • Solvent system (e.g., Toluene/Ethanol or Dioxane/Water)

  • Procedure:

    • In a reactor under an inert atmosphere, combine 4,6-dichloro-3-methoxypyridazine, the arylboronic acid, and the palladium catalyst.

    • Add the degassed solvent system followed by the aqueous base.

    • Heat the mixture to 80-100°C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the 6-aryl-4-chloro-3-methoxypyridazine derivative.

EntryArylboronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃~85
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃~92
34-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃~90
43-Thienylboronic acidPd(PPh₃)₄Na₂CO₃~78
Note: Yields are illustrative and based on similar substrates; optimization is required.
Palladium-Catalyzed Buchwald-Hartwig Amination

This method provides a general route to C-N bond formation with a wide range of primary and secondary amines.

Protocol 5: Buchwald-Hartwig Amination at the C6 Position

  • Materials:

    • 4,6-Dichloro-3-methoxypyridazine (1.0 equiv.)

    • Amine (1.2 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, 1.5 equiv.)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reactor with the palladium precatalyst, ligand, and base.

    • Add the solvent, followed by the 4,6-dichloro-3-methoxypyridazine and the amine.

    • Seal the reactor and heat to 90-110°C with stirring.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Quench the reaction by adding water and extract with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Handling Reagents:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated chemical fume hood.[5]

    • Chlorinated Pyridazines: These compounds are classified as irritants and may be harmful if swallowed or inhaled. Avoid creating dust.[6][7]

    • Sodium Methoxide: Corrosive and flammable solid. Reacts with water. Handle under an inert atmosphere.

    • Palladium Catalysts/Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

    • Spills: Absorb spills with an inert material and dispose of them as hazardous waste. Do not let the product enter drains.[4]

Conclusion

The 4,6-dichloro-3-methoxypyridazine scaffold is a valuable and versatile intermediate for large-scale synthesis in drug development. The synthetic route, beginning with the chlorination of a maleic anhydride derivative and proceeding through a key regioselective methoxylation, is robust and scalable. Subsequent functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides access to a vast chemical space of potential drug candidates. By understanding the principles of regioselectivity and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this powerful building block to advance their discovery programs.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Abdelrahman, N. A., et al. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields in 4,6-Dichloro-3-methoxypyridazine Reactions

Welcome to the technical support center for 4,6-Dichloro-3-methoxypyridazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Dichloro-3-methoxypyridazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.

Introduction to 4,6-Dichloro-3-methoxypyridazine

4,6-Dichloro-3-methoxypyridazine is a key intermediate in the synthesis of a wide range of biologically active compounds. Its utility stems from the differential reactivity of its two chlorine atoms, allowing for sequential functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. However, achieving high yields and regioselectivity can be challenging. This guide provides a structured approach to overcoming common hurdles.

Understanding the Reactivity of the Pyridazine Core

The reactivity of 4,6-Dichloro-3-methoxypyridazine is governed by the electronic effects of the two ring nitrogen atoms, the electron-donating methoxy group, and the two chloro substituents. The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1] The key to mastering its chemistry lies in understanding the relative reactivity of the chlorine atoms at the C4 and C6 positions.

The chlorine at the C4 position is generally more activated towards nucleophilic substitution than the chlorine at the C6 position. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen (at N1) and the nitrogen at the para-position (N2), which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

Caption: Relative reactivity of chloro-substituents.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction performed with this substrate. Below are answers to frequent challenges.

Q1: My SNAr reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low conversion is typically traced back to one of several key parameters:

  • Nucleophile Reactivity: The strength of your nucleophile is paramount. "Soft" nucleophiles like thiols and secondary amines are generally more effective than "hard" nucleophiles like water or alcohols. If using a weaker nucleophile, you may need more forcing conditions.

  • Reaction Temperature: SNAr reactions on chloro-heterocycles often require elevated temperatures to proceed at a reasonable rate.[2] A systematic increase in temperature (e.g., in 10-15 °C increments) can reveal the optimal thermal window. Be aware that excessively high temperatures can lead to side product formation.

  • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is often essential. These solvents help to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Base (if applicable): If your nucleophile requires deprotonation (e.g., an alcohol or thiol), the choice and stoichiometry of the base are critical. A non-nucleophilic base like NaH or K₂CO₃ is often used. Ensure the base is strong enough to fully deprotonate the nucleophile.

  • Reagent Purity: Ensure your starting material and nucleophile are pure and that your solvent is anhydrous, as water can lead to unwanted hydrolysis side products.

Q2: I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity for mono-substitution at the C4 position?

A2: Achieving regioselectivity is a common goal and can be controlled by exploiting the higher reactivity of the C4 position.

  • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the nucleophile relative to the dichloropyridazine. This ensures there isn't excess nucleophile available to react with the mono-substituted product.

  • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will maximize the difference in reactivity between the C4 and C6 positions.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono-substituted product. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted byproduct.

sn_ar_pathway start 4,6-Dichloro-3- methoxypyridazine mono_sub 4-Nu-6-Chloro-3- methoxypyridazine (Desired Product) start->mono_sub + 1 eq. NuH (C4 reaction) nu Nucleophile (NuH) nu->start nu->mono_sub di_sub 4,6-di-Nu-3- methoxypyridazine (Byproduct) mono_sub->di_sub + excess NuH (C6 reaction)

Caption: SNAr reaction pathway and byproduct formation.

Q3: My primary side product appears to be a hydroxy-dichloropyridazine. What causes this and how can it be prevented?

A3: This indicates hydrolysis of the starting material. The electron-deficient pyridazine ring is susceptible to attack by water, especially under basic conditions or at elevated temperatures.

  • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use. Using solvents from a sealed bottle or drying them over molecular sieves is recommended.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Base Selection: If using a base like NaOH or KOH, be aware that you are introducing water. Consider using an anhydrous base like sodium hydride (NaH) or a carbonate base (K₂CO₃, Cs₂CO₃) that has been dried.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

For installing carbon-based substituents, Suzuki-Miyaura cross-coupling is a powerful tool. However, activating the C-Cl bond can be challenging.[3]

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most important parameters to optimize?

A1: A low-yielding Suzuki coupling is a multi-parameter problem. A systematic approach is required for optimization. The workflow below provides a logical troubleshooting sequence.

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Key Optimization Points:

  • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for C-Cl bond activation. More electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3]

  • Base: The base is crucial for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.

  • Solvent and Degassing: Oxygen can deactivate the palladium catalyst. It is critical to thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Common solvents include toluene, dioxane, or mixtures like toluene/ethanol/water.[3]

Q2: I am observing significant homo-coupling of my boronic acid (Glaser coupling). How can I minimize this?

A2: Homo-coupling is a common side reaction, often exacerbated by the presence of oxygen.

  • Rigorous Degassing: This is the most critical step. Ensure your reaction setup is free of oxygen before and during the reaction.

  • Check Boronic Acid Quality: Old or impure boronic acids can be prone to homo-coupling. Consider recrystallizing your boronic acid if its purity is suspect.

  • Temperature Control: Sometimes, running the reaction at a slightly lower temperature can disfavor the homo-coupling pathway relative to the desired cross-coupling.

ParameterRecommended Condition for SNArRecommended Condition for Suzuki Coupling
Solvent Polar aprotic (DMF, DMSO, NMP)Toluene, Dioxane, DME (often with co-solvents)
Temperature 50 - 150 °C80 - 120 °C
Atmosphere Inert (N₂ or Ar)Rigorously Degassed / Inert (N₂ or Ar)
Key Reagents Nucleophile (1.0-1.2 eq.), Base (if needed)Boronic Acid (1.1-1.5 eq.), Pd Catalyst (1-5 mol%), Ligand, Base (2-3 eq.)
Common Issues Di-substitution, HydrolysisCatalyst deactivation, Homo-coupling

Table 1: Summary of typical reaction conditions.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor reaction progress? A: Thin Layer Chromatography (TLC) is excellent for rapid qualitative checks. For more quantitative analysis and to distinguish between isomers, Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q: What purification methods are recommended for the final products? A: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective. For oils or difficult-to-crystallize solids, column chromatography on silica gel is the standard method.

Q: Are there specific safety precautions for 4,6-Dichloro-3-methoxypyridazine? A: Yes. 4,6-Dichloro-3-methoxypyridazine should be handled with care. It is classified as an irritant and may be harmful if swallowed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Pyrodazine Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • Takahayashi, N. (n.d.). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine. Sci-Hub.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.

Sources

Optimization

Technical Support Center: Regioselectivity in Substitutions on 4,6-Dichloro-3-methoxypyridazine

Introduction: Welcome to the technical support center for 4,6-dichloro-3-methoxypyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 4,6-dichloro-3-methoxypyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. Nucleophilic aromatic substitution (SNAr) is the primary pathway for functionalizing this scaffold, but controlling the regioselectivity of the incoming nucleophile between the C4 and C6 positions is a common and critical challenge. This document provides in-depth, experience-based answers to frequently encountered issues, explains the underlying chemical principles, and offers actionable troubleshooting advice to steer your reactions toward the desired isomeric product.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing nucleophilic substitution on 4,6-dichloro-3-methoxypyridazine?

The reactivity of 4,6-dichloro-3-methoxypyridazine is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[1] In the first, typically rate-determining step, a nucleophile attacks one of the chlorine-bearing carbon atoms (C4 or C6), breaking the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the second, faster step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the pyridazine ring.

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the ring susceptible to nucleophilic attack. This effect is further enhanced by the two electron-withdrawing chlorine atoms, which activate the C4 and C6 positions for substitution.

Q2: Why are the C4 and C6 positions on the pyridazine ring not equally reactive?

The differential reactivity of the C4 and C6 positions is a result of a nuanced interplay between electronic and steric effects imparted by the substituents and the ring structure itself.

  • Electronic Effects: The C3-methoxy group is an electron-donating group (EDG) through resonance. This effect increases the electron density at the adjacent C4 position, making it slightly less electrophilic (less attractive to a nucleophile) compared to the C6 position. Conversely, the two ring nitrogens are strongly electron-withdrawing. The N2 atom is para to the C4 position, and the N1 atom is ortho to the C6 position. Both ortho and para relationships strongly activate a position towards SNAr. This creates a competitive scenario where both carbons are highly activated, and the final regiochemical outcome is not always intuitive and is highly dependent on other factors.[2][3]

  • Steric Effects: The C4 position is sterically more hindered than the C6 position, as it is flanked by the C3-methoxy group and the C5-hydrogen atom. The C6 position is only adjacent to the C5-hydrogen and the N1 atom. This difference in steric accessibility can become a dominant factor, particularly when using bulky nucleophiles.

Q3: How does the choice of nucleophile influence which position (C4 or C6) is substituted?

The nature of the incoming nucleophile is one of the most critical variables in controlling regioselectivity.

  • Steric Bulk: As a general rule, sterically demanding or bulky nucleophiles (e.g., secondary amines like diisopropylamine, or large alkoxides) will preferentially attack the less hindered C6 position. Smaller nucleophiles (e.g., ammonia, methoxide, small primary amines) have a greater chance of attacking the C4 position, although a mixture of isomers is still common.[3][4]

  • Hardness/Softness (HSAB Principle): While less commonly cited for this specific scaffold, the electronic nature of the nucleophile can play a role. "Hard" nucleophiles (high charge density, e.g., RO⁻, NH₂⁻) may favor the site of greatest partial positive charge, whereas "softer" nucleophiles (more polarizable, e.g., RS⁻) might be influenced by orbital considerations (the Lowest Unoccupied Molecular Orbital, or LUMO). Computational studies on similar systems show that LUMO and LUMO+1 orbitals can be close in energy, suggesting that different nucleophiles might interact preferentially with one over the other, leading to different regioselectivity.[5][6]

Troubleshooting Guide & Experimental Optimization

Problem 1: My reaction is producing a mixture of C4 and C6 substituted isomers. How can I improve selectivity for the C6 position?

This is a common outcome. To favor substitution at the less sterically hindered and electronically distinct C6 position, consider the following strategies.

Actionable Solutions:

  • Increase Nucleophile Steric Bulk: This is the most effective strategy. If your synthesis allows, switch to a more sterically hindered nucleophile. For example, instead of ethanolamine, try tert-butanolamine.

  • Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the product of the kinetically faster pathway. Since C6 is less hindered, it is often the kinetically favored site.

  • Adjust Solvent Polarity: For reactions with alkoxides, studies on analogous 4-substituted 3,6-dichloropyridazines have shown that decreasing solvent polarity can increase the proportion of the 6-alkoxy isomer.[3] This may be due to the solvent's ability to form hydrogen bonds with the ring nitrogens, which can preferentially activate the adjacent chloro-position.[3] Experiment with a solvent screen, moving from polar aprotics (DMF, DMSO) to less polar options like THF or 1,4-dioxane.

Problem 2: My goal is to synthesize the C4-substituted product, but I'm getting the C6 isomer as the major product. What conditions should I try?

Selectively targeting the more hindered C4 position is challenging and often requires careful optimization.

Actionable Solutions:

  • Use a Small Nucleophile: Employ the smallest possible nucleophile that is compatible with your synthetic route (e.g., ammonia, sodium methoxide, methylamine).[4]

  • Leverage Chelation or Directed Attack: If the nucleophile has a functional group capable of coordinating (e.g., a hydroxyl or amino group on a side chain), it might be possible to achieve C4 selectivity through a transient interaction with the C3-methoxy group. This is a more advanced, substrate-specific strategy.

  • Explore Solvent Effects: In contrast to favoring C6, a highly polar, hydrogen-bond accepting solvent like DMSO might alter the electronic landscape in a way that favors C4 attack. The ability of a solvent to act as a hydrogen-bond acceptor has been shown to dramatically switch regioselectivity in other dichlorinated N-heterocycles.[7]

  • Change the Base/Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence reactivity and selectivity through coordination effects. Experimenting with different bases (e.g., NaH vs. K₂CO₃ vs. Cs₂CO₃) is a worthwhile endeavor.

Problem 3: I am observing very low conversion or no reaction at all. What are the likely causes and solutions?

Low reactivity can stem from several factors related to the reaction conditions or the nucleophile itself.

Actionable Solutions:

  • Increase the Reaction Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[1] If you are running the reaction at room temperature, try heating to 80-120 °C. Microwave irradiation is also a highly effective method for accelerating these reactions.[8]

  • Ensure Nucleophile Potency: If your nucleophile is a weak one (e.g., an alcohol or a primary/secondary amine), it must be deprotonated to be effective. Add a suitable base (e.g., NaH for alcohols; K₂CO₃ or an organic base like DBU for amines) to generate the more potent anionic nucleophile in situ.[1]

  • Optimize the Solvent: Use a polar aprotic solvent. Solvents like DMF, DMSO, NMP, or acetonitrile are standard for SNAr reactions because they effectively solvate the cation of the nucleophile salt, leaving the anion "bare" and highly reactive.[1]

  • Check for Reactant Degradation: Ensure the starting material and nucleophile are pure and have not degraded.

Data & Workflow Visualization

Table 1: Summary of Factors Influencing Regioselectivity
FactorCondition to Favor C4 SubstitutionCondition to Favor C6 SubstitutionRationale
Nucleophile Size Small (e.g., NH₃, MeO⁻)Bulky (e.g., i-Pr₂NH)C6 is less sterically hindered.
Temperature Often requires higher TLower T may favor kinetic productLowering temperature can enhance kinetic selectivity.
Solvent Polarity Polar aprotic (e.g., DMSO)Less polar (e.g., THF, Dioxane)Solvent can modulate reactivity through H-bonding.[3]
Solvent H-Bonding High H-bond acceptor (e.g., DMSO)Low H-bond acceptor (e.g., CH₂Cl₂)H-bond accepting solvents can switch selectivity.[7]
Diagrams

SNAr_Mechanism cluster_start Reactants cluster_C4 C4 Attack Pathway cluster_C6 C6 Attack Pathway Start 4,6-Dichloro-3-methoxypyridazine + Nucleophile (Nu⁻) C4_TS Transition State 1 Start->C4_TS k_C4 C6_TS Transition State 2 Start->C6_TS k_C6 C4_Meisenheimer Meisenheimer Complex (Attack at C4) C4_TS->C4_Meisenheimer Product_C4 4-Nu-6-Chloro-3-methoxypyridazine C4_Meisenheimer->Product_C4 - Cl⁻ C6_Meisenheimer Meisenheimer Complex (Attack at C6) C6_TS->C6_Meisenheimer Product_C6 6-Nu-4-Chloro-3-methoxypyridazine C6_Meisenheimer->Product_C6 - Cl⁻

Regioselectivity_Workflow start Goal: Selective Monosubstitution q1 What is your desired product? start->q1 c6_target Target: C6-Substituted Isomer q1->c6_target C6 c4_target Target: C4-Substituted Isomer q1->c4_target C4 c6_cond Recommended Conditions: 1. Use sterically bulky nucleophile. 2. Use less polar solvent (e.g., THF). 3. Lower reaction temperature. c6_target->c6_cond c4_cond Recommended Conditions: 1. Use small nucleophile (e.g., MeONa). 2. Use polar aprotic solvent (e.g., DMSO). 3. Screen different bases/counter-ions. c4_target->c4_cond

Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimal conditions (temperature, concentration, time) may vary and require empirical optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Preferential C6-Substitution with an Amine Nucleophile

This protocol is designed to favor substitution at the less sterically hindered C6 position using a representative amine.

  • Materials:

    • 4,6-Dichloro-3-methoxypyridazine (1.0 eq)

    • Amine nucleophile (e.g., Benzylamine) (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • Acetonitrile (MeCN) or 1,4-Dioxane (approx. 0.1 - 0.5 M concentration)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dichloro-3-methoxypyridazine, potassium carbonate, and the solvent.

    • Begin stirring the suspension.

    • Add the amine nucleophile to the mixture.

    • Heat the reaction mixture to 80 °C (for MeCN) or 100 °C (for Dioxane) and maintain for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic base. Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 6-amino-4-chloro-3-methoxypyridazine isomer.

Protocol 2: General Procedure for Attempted C4-Substitution with Sodium Methoxide

This protocol uses a small, hard nucleophile in a polar aprotic solvent to favor substitution at the C4 position. A mixture of products is highly likely and will require careful purification.

  • Materials:

    • 4,6-Dichloro-3-methoxypyridazine (1.0 eq)

    • Sodium methoxide (NaOMe) (1.05 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2 - 0.5 M)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar, add 4,6-dichloro-3-methoxypyridazine and the anhydrous solvent.

    • Stir to dissolve the starting material.

    • In a separate flask, prepare a solution or slurry of sodium methoxide in a small amount of the same anhydrous solvent.

    • Carefully add the sodium methoxide solution to the pyridazine solution at room temperature over 5-10 minutes. An exotherm may be observed.

    • Stir the reaction at room temperature for 1-6 hours. If the reaction is slow, it can be gently heated to 40-60 °C.

    • Monitor the reaction progress by TLC or LC-MS, carefully tracking the formation of both isomeric products.

    • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. The separation of C4 and C6 methoxy isomers can be challenging and may require a specialized solvent system.

References

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Gompper, R., & Mader, F. (1985). PYRIDAZINES, 85. ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES. Heterocycles, 23(11), 2863. doi:10.3987/R-1985-11-2863]([Link])

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G. (2022, October 17). Retrieved January 22, 2026, from [Link]

  • Mechanistic studies on nucleophilic aromatic substitution reactions on... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved January 22, 2026, from [Link]

  • PYRIDAZINES, 85.1 ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES | Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed. (2021, January 8). Retrieved January 22, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed. (2024, June 10). Retrieved January 22, 2026, from [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Retrieved January 22, 2026, from [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved January 22, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved January 22, 2026, from [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3,6-Dichloro-4-methoxypyridazine | C5H4Cl2N2O | CID 6401343 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed. (2024, December 20). Retrieved January 22, 2026, from [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[9][10][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Navigating Reactions with 4,6-Dichloro-3-methoxypyridazine

Welcome to the technical support center for 4,6-dichloro-3-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-dichloro-3-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our aim is to empower you with the knowledge to anticipate and mitigate common side reactions and byproduct formation, ensuring the success of your experiments.

I. Understanding the Reactivity of 4,6-Dichloro-3-methoxypyridazine

4,6-dichloro-3-methoxypyridazine is a highly functionalized heterocyclic compound, prized for its utility in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Its reactivity is primarily governed by the electron-deficient nature of the pyridazine ring, which is further activated towards nucleophilic aromatic substitution (SNAr) by the two chlorine atoms. The methoxy group at the 3-position also plays a crucial role in modulating the regioselectivity of these reactions.

The two chlorine atoms at the 4- and 6-positions are the primary sites for nucleophilic attack. The key to successful synthesis using this reagent lies in controlling the reaction conditions to favor mono-substitution at the desired position and to minimize the formation of common byproducts.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 4,6-dichloro-3-methoxypyridazine.

Q1: What are the most common side products observed in reactions with 4,6-dichloro-3-methoxypyridazine?

A1: The most prevalent side products include di-substituted products, where both chlorine atoms have been replaced by the nucleophile, and hydrolysis products, where one or both chlorine atoms are replaced by a hydroxyl group.[1] For instance, in reactions with amines, the formation of a di-amino byproduct is a common issue.[1]

Q2: Which chlorine atom (at C4 or C6) is more reactive towards nucleophilic substitution?

A2: The relative reactivity of the chlorine atoms at the C4 and C6 positions can be influenced by the nature of the nucleophile and the reaction conditions. The electron-donating methoxy group at the 3-position can influence the electron density at the adjacent C4 position, potentially making the C6 position more susceptible to nucleophilic attack. However, steric factors of the incoming nucleophile can also play a significant role in determining the site of substitution.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are highly effective techniques for monitoring the consumption of the starting material and the formation of the desired product and any byproducts.[1] Regular monitoring allows for the reaction to be stopped at the optimal time, preventing the formation of di-substituted products.

Q4: What are the recommended methods for purifying the final product?

A4: The choice of purification method depends on the nature of the product and the impurities. Common techniques include recrystallization from a suitable solvent or column chromatography on silica gel.[1] For closely related byproducts, careful optimization of the chromatographic conditions may be necessary.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during reactions with 4,6-dichloro-3-methoxypyridazine.

Issue 1: Formation of Di-substituted Byproduct

Symptom: Your reaction mixture shows a significant amount of a byproduct with a molecular weight corresponding to the substitution of both chlorine atoms.

Causality: This typically occurs when the reaction is allowed to proceed for too long, at too high a temperature, or with an excess of the nucleophile. The mono-substituted product is also a substrate for nucleophilic substitution, and under forcing conditions, it can react further to give the di-substituted product.

Troubleshooting Workflow:

G cluster_conditions Reaction Condition Optimization cluster_monitoring Reaction Monitoring cluster_purification Purification Strategy start High Di-substitution Observed cond1 Reduce Reaction Time start->cond1 Time cond2 Lower Reaction Temperature start->cond2 Temperature cond3 Use Stoichiometric Amount of Nucleophile start->cond3 Stoichiometry mon1 Monitor by TLC/GC cond1->mon1 cond2->mon1 cond3->mon1 mon2 Quench Reaction at Optimal Mono-substitution mon1->mon2 pur1 Optimize Column Chromatography mon2->pur1 pur2 Consider Recrystallization mon2->pur2 end Minimized Di-substitution pur1->end pur2->end

Caption: Troubleshooting workflow for minimizing di-substituted byproducts.

Detailed Protocol for Minimizing Di-substitution:

  • Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Use of 1.0-1.1 equivalents is a good starting point for mono-substitution.

  • Temperature Management: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. A temperature screen in small increments (e.g., 5-10 °C) can help identify the optimal temperature.

  • Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed or when the formation of the di-substituted product begins to increase significantly.

  • Slow Addition: In some cases, slow, dropwise addition of the nucleophile to the solution of 4,6-dichloro-3-methoxypyridazine can help to maintain a low concentration of the nucleophile and favor mono-substitution.

Issue 2: Formation of Hydrolysis Byproducts

Symptom: Presence of impurities corresponding to the replacement of one or both chlorine atoms with a hydroxyl group.

Causality: Hydrolysis can occur if there is water present in the reaction mixture, especially under basic conditions or at elevated temperatures. The starting material, product, and intermediates can all be susceptible to hydrolysis.

Troubleshooting Workflow:

G cluster_anhydrous Anhydrous Conditions cluster_base Base Selection cluster_workup Work-up Procedure start Hydrolysis Byproducts Detected cond1 Dry Glassware Thoroughly start->cond1 cond2 Use Anhydrous Solvents start->cond2 cond3 Run Reaction Under Inert Atmosphere (N2 or Ar) start->cond3 base1 Use a Non-nucleophilic Base cond1->base1 cond2->base1 cond3->base1 base2 Avoid Aqueous Bases if Possible base1->base2 work1 Minimize Contact with Water base2->work1 work2 Prompt Extraction into Organic Solvent work1->work2 end Reduced Hydrolysis work2->end

Caption: Troubleshooting workflow for preventing hydrolysis.

Detailed Protocol for Preventing Hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by using commercially available dry solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Base Selection: If a base is required, use a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) instead of aqueous inorganic bases.

  • Work-up: During the work-up procedure, minimize the contact time with aqueous solutions. If an aqueous wash is necessary, perform it quickly and at a low temperature, followed by immediate extraction of the product into an organic solvent.

IV. Quantitative Data Summary

While specific reaction yields can vary significantly depending on the nucleophile and reaction conditions, the following table provides a general overview of what can be expected and the key parameters to control.

Reaction Type Typical Nucleophile Key Parameters to Control Potential Byproducts Typical Yield Range (Mono-substituted)
AminationPrimary/Secondary AminesTemperature, Reaction Time, StoichiometryDi-aminated product, Hydrolysis products40-80%
AlkoxylationAlkoxidesTemperature, Anhydrous ConditionsDi-alkoxylated product, Hydrolysis products50-90%
ThiolationThiolatesAnhydrous Conditions, Inert AtmosphereDi-thiolated product, Oxidation of thiol60-95%

V. Mechanistic Considerations

The nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloro-3-methoxypyridazine proceed through a two-step addition-elimination mechanism. The nucleophile first attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

G cluster_mech SNAr Mechanism Reactants 4,6-Dichloro-3-methoxypyridazine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product Mono-substituted Product + Cl⁻ Meisenheimer->Product Elimination

Caption: Generalized mechanism for SNAr on 4,6-dichloro-3-methoxypyridazine.

The regioselectivity of the initial attack is influenced by the electronic effects of the methoxy group and the nitrogen atoms in the pyridazine ring, as well as steric hindrance. Understanding these factors is key to predicting and controlling the outcome of your reactions.

VI. References

Sources

Optimization

Technical Support Center: Purification of 4,6-Dichloro-3-methoxypyridazine Reaction Products

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,6-dichloro-3-methoxypyridazine. The following sections provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,6-dichloro-3-methoxypyridazine. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important heterocyclic compound.

Introduction

4,6-Dichloro-3-methoxypyridazine is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product. However, its synthesis can lead to a range of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions. This guide offers practical solutions to common purification challenges, ensuring you obtain 4,6-dichloro-3-methoxypyridazine of high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4,6-dichloro-3-methoxypyridazine in a question-and-answer format.

Issue 1: Presence of Starting Materials in the Final Product

Question: My final product, 4,6-dichloro-3-methoxypyridazine, is contaminated with the starting material, likely a dihydroxypyridazine derivative. How can I remove it?

Probable Cause: Incomplete reaction during the chlorination step is the most likely cause. The conversion of dihydroxypyridazines to dichloropyridazines using reagents like phosphorus oxychloride (POCl₃) may not have gone to completion.

Solution:

  • Reaction Optimization: Before purification, ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[1]. If the starting material is still present, consider extending the reaction time or increasing the temperature, while being mindful of potential side reactions.

  • Aqueous Wash: Dihydroxypyridazine derivatives are generally more polar and have some solubility in aqueous bases. After the reaction, quenching the mixture with ice-water and then adjusting the pH to basic (around 8-9) with a solution like sodium bicarbonate or dilute sodium hydroxide can help to dissolve the unreacted dihydroxypyridazine, which can then be removed by extraction. The desired dichlorinated product is typically much less soluble in aqueous media and can be extracted with an organic solvent like dichloromethane[2][3].

  • Column Chromatography: If an aqueous wash is insufficient, silica gel column chromatography is a reliable method for separating the more polar dihydroxypyridazine from the less polar 4,6-dichloro-3-methoxypyridazine. A step-by-step protocol is provided in the "Experimental Protocols" section.

Issue 2: Isomeric Impurities Detected

Question: My analytical data (GC-MS or NMR) suggests the presence of an isomeric dichloromethoxypyridazine. How can I separate these isomers?

Probable Cause: The synthesis of the pyridazine ring or subsequent functionalization steps might lead to the formation of regioisomers. For example, if the starting material is not symmetric, chlorination or methoxylation could occur at different positions.

Solution:

  • Fractional Recrystallization: This technique can be effective if the isomers have significantly different solubilities in a particular solvent. A solvent screening should be performed to identify a solvent or solvent system where one isomer is significantly more soluble than the other.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations of closely related isomers, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase chromatography can be explored.

  • Column Chromatography with Optimized Eluent System: Standard silica gel chromatography can separate isomers if the correct eluent system is used. It is crucial to develop a solvent system with optimal selectivity using TLC first. A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. A shallow gradient of the more polar solvent can improve separation.

Issue 3: Product Degradation During Purification

Question: I am observing the formation of new impurities during purification, suggesting my product is degrading. What could be the cause and how can I prevent it?

Probable Cause: Chloropyridazines can be susceptible to hydrolysis, especially at elevated temperatures or under acidic or basic conditions. The methoxy group can also be labile under harsh acidic conditions.

Solution:

  • Control pH: During aqueous workups and extractions, maintain a neutral or slightly acidic pH to minimize the hydrolysis of the chloro substituents. Avoid strong acids and bases.

  • Temperature Control: Perform purification steps at or below room temperature whenever possible. If heating is necessary for recrystallization, use the minimum temperature and time required to dissolve the compound.

  • Anhydrous Conditions: For non-aqueous purification steps like column chromatography, use dry solvents to prevent on-column degradation due to residual water on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude 4,6-dichloro-3-methoxypyridazine?

A1: A multi-step approach is often most effective. Start with an aqueous workup to remove inorganic salts and water-soluble impurities. This is typically followed by either recrystallization or silica gel column chromatography. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. A good starting point for screening solvents for chloropyridazines includes alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/ether mixtures (hexane/ethyl acetate, cyclohexane/dichloromethane).

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and efficient method. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain the pure product.

Q4: What analytical techniques are recommended to confirm the purity of the final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities and confirming the molecular weight of the product.

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative information about the purity and can detect non-volatile impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Q5: My purified product is colored. Is this normal?

A5: Highly pure 4,6-dichloro-3-methoxypyridazine is expected to be a white or off-white solid. A significant color (yellow or brown) may indicate the presence of impurities, possibly polymeric byproducts or degradation products. If the color persists after initial purification, a charcoal treatment during recrystallization may help to remove colored impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating. Identify a solvent or solvent pair that provides good solubility at high temperature and poor solubility at low temperature.

  • Dissolution: In a flask, dissolve the crude 4,6-dichloro-3-methoxypyridazine in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the product.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Good for separating non-polar to moderately polar compounds.
Dichloromethane / Methanol (99:1 to 95:5)Effective for more polar compounds.
Cyclohexane / Dichloromethane (1:1 to 1:4)An alternative non-polar/moderately polar system.

Visualization

Workflow for Purification Method Selection

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3) start->workup analysis1 Analyze Purity (TLC, GC) workup->analysis1 recrystallization Recrystallization analysis1->recrystallization High Purity & Few Impurities column_chromatography Column Chromatography analysis1->column_chromatography Low Purity or Complex Mixture analysis2 Final Purity Analysis (HPLC, GC-MS, NMR) recrystallization->analysis2 column_chromatography->analysis2 final_product Pure 4,6-Dichloro-3- methoxypyridazine analysis2->final_product Purity > 98%

Caption: Decision workflow for selecting the appropriate purification method.

References

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com.

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.

  • Process for purification of 3,6-dichloropyridazine. Google Patents.

  • Method for synthetizing 3,6-dichloropyridazine. Google Patents.

  • Product Class 8: Pyridazines. Science of Synthesis.

  • Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem.

  • Separation of dichlorobenzenes isomers on columns. ResearchGate.

  • Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry. ResearchGate.

  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. PubMed.

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate.

  • Column chromatography conditions for separating pyrazole isomers. BenchChem.

  • Preparation of substituted pyridazines. Google Patents.

  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. ARKAT USA.

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate.

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.

  • Separation of Bromodichlorobenzene isomers. Chromatography Forum.

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI.

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. ResearchGate.

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.

  • Thin Layer Chromatography. Chemistry LibreTexts.

  • Considerations on Column Selection and Operating Conditions for LC–MS. Chromatography Today.

  • How to Choose the Best Eluent for Thin Layer Chromatography. Chromatography Today.

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with 4,6-Dichloro-3-methoxypyridazine

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4,6-dichloro-3-methoxypyridazine. This resource is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4,6-dichloro-3-methoxypyridazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common experimental challenges. The pyridazine core is a crucial scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel molecular entities.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems observed during the Suzuki coupling of 4,6-dichloro-3-methoxypyridazine, offering explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve it?

Low conversion is a frequent hurdle, often stemming from suboptimal reaction conditions or catalyst deactivation. The electron-deficient nature of the pyridazine ring can be both a blessing and a curse; while it facilitates the initial oxidative addition, the nitrogen atoms can also coordinate with the palladium catalyst, leading to inhibition.[2]

Probable Causes & Solutions:

  • Insufficient Catalyst Activity: The activation of C-Cl bonds, especially on an electron-deficient heteroaromatic ring, can be challenging and often requires a highly active catalyst system.[3]

    • Solution: Employ a more active catalyst system. While Pd(PPh₃)₄ is a common starting point, consider using palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][4] These ligands promote the formation of the active Pd(0) species and enhance the rate of both oxidative addition and reductive elimination.[5][6]

  • Inadequate Base: The choice and strength of the base are critical for the transmetalation step.

    • Solution: Stronger bases are often required. While sodium carbonate (Na₂CO₃) is common, consider switching to potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][7] The choice of base can also influence the solubility of the boronic acid and affect the overall reaction kinetics.

  • Poor Solvent Choice: The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle.

    • Solution: A mixture of a nonpolar solvent like toluene or dioxane with a polar aprotic solvent or water is often effective.[1][8][9][10] For instance, a DME/H₂O or Toluene/Ethanol/H₂O system can be beneficial.[1][11] Anhydrous conditions using additives like trimethyl borate with a base like TMSOK have also been shown to be effective for challenging heteroaryl couplings.[12]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for C-Cl bond cleavage.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[2] However, be mindful that excessively high temperatures can lead to catalyst decomposition or increased side reactions.

Question 2: I'm observing significant amounts of side products, particularly homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?

Side reactions are a common challenge in Suzuki couplings and can significantly reduce the yield of the desired product.[13]

Probable Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this pathway.[14][15]

    • Solution 1 (Rigorous Degassing): Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2][13][15] This minimizes the oxygen levels that contribute to homocoupling.[14]

    • Solution 2 (Use of Reducing Agents): The addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without significantly impacting the desired catalytic cycle.[16]

    • Solution 3 (Boronic Acid Stoichiometry): While a slight excess of boronic acid (e.g., 1.1-1.2 equivalents) can be beneficial, a large excess should be avoided as it can favor homocoupling.[13]

  • Dehalogenation: This occurs when the chlorinated pyridazine is reduced instead of undergoing cross-coupling.[13] This can be influenced by the solvent, base, and the presence of hydride sources.[14]

    • Solution 1 (Inert Atmosphere): As with homocoupling, maintaining a strict inert atmosphere is crucial to minimize side reactions promoted by oxygen.[13]

    • Solution 2 (Ligand Optimization): The choice of phosphine ligand can help suppress dehalogenation.[13] Experiment with different ligands to find the optimal one for your specific substrate combination.

    • Solution 3 (Protecting Groups): In some cases, dehalogenation can be suppressed by the appropriate use of protecting groups on nearby functionalities.[17]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to an arene byproduct.[13] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[7][14]

    • Solution 1 (Base Selection): Use a base that is strong enough to deprotonate any adventitious water and facilitate the transmetalation step effectively.[13]

    • Solution 2 (Boronic Acid Stability): Use freshly prepared boronic acids or consider more stable derivatives like pinacol esters or MIDA boronates.[2][14] Organotrifluoroborates can also offer a "slow release" of the boronic acid, minimizing its accumulation and subsequent side reactions.[18][19]

Question 3: I am struggling with the site-selectivity of the reaction. How can I control which chlorine atom reacts first?

For unsymmetrical dichloropyridazines, controlling which chlorine atom undergoes coupling is a significant challenge. The inherent electronic and steric properties of the substrate play a major role, but external factors can be tuned to influence the outcome.

Probable Causes & Solutions:

  • Inherent Reactivity: In 4,6-dichloro-3-methoxypyridazine, the chlorine at the 6-position is generally more reactive towards oxidative addition due to electronic effects from the adjacent nitrogen and the methoxy group.

    • Solution (Ligand Tuning): The choice of ligand can dramatically influence site-selectivity. For some dichloropyridazines, changing the ligand has been shown to switch the preferred coupling site from C3 to C5.[20][21] Experimenting with a range of phosphine ligands or N-heterocyclic carbene (NHC) ligands could potentially alter the selectivity for your substrate.[22][23]

  • Reaction Conditions: Temperature and solvent can also play a role in selectivity.

    • Solution (Condition Optimization): Systematically screen different temperatures and solvent systems. In some cases, lower temperatures may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand combination for the Suzuki coupling of 4,6-dichloro-3-methoxypyridazine?

While there is no single "best" combination for all substrates, a good starting point is a Pd(OAc)₂ or PdCl₂(dppf) catalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] These ligands have shown broad utility in challenging cross-coupling reactions, including those involving heteroaryl chlorides.[4] For less reactive systems, Pd(PPh₃)₄ can also be effective, though it may require higher temperatures and longer reaction times.[1][3]

Q2: How do I choose the right boronic acid derivative for my reaction?

While boronic acids are widely used, their stability can be a concern, leading to side reactions like protodeboronation and homocoupling.[14][24]

  • Boronic Acids: Use fresh, high-purity material. They are generally more reactive than their ester counterparts.[25]

  • Boronate Esters (e.g., Pinacol Esters): These are often more stable than the corresponding boronic acids and can be a good choice to minimize side reactions.[13][26] They can be conveniently prepared via Miyaura borylation.[24]

  • Organotrifluoroborates: These offer enhanced stability and can provide a slow, sustained release of the active boronic acid during the reaction, which can be beneficial in preventing the accumulation of the boronic acid and subsequent side reactions.[18][19]

Q3: What is the role of the base in the Suzuki coupling, and how do I select the appropriate one?

The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Common Bases: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, and various fluoride salts are commonly used.

  • Selection Criteria: The strength of the base should be sufficient to promote transmetalation but not so strong as to cause degradation of the starting materials or catalyst. For challenging couplings with chloro-heterocycles, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] The solubility of the base in the chosen solvent system is also an important consideration.

Q4: How critical is it to maintain an inert atmosphere during the reaction?

Maintaining an inert atmosphere by using argon or nitrogen is absolutely critical for a successful Suzuki coupling. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[13][14][15]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling of 4,6-Dichloro-3-methoxypyridazine
ParameterCondition 1 (General Purpose)Condition 2 (For Challenging Substrates)
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand -SPhos (4-8 mol%)
Base Na₂CO₃ (2.0 equiv.)K₃PO₄ (2.5 equiv.)
Solvent Toluene/Ethanol/H₂O (4:1:1)1,4-Dioxane/H₂O (5:1)
Temperature 100 °C110 °C
Atmosphere Argon or NitrogenArgon or Nitrogen
General Experimental Protocol
  • Reaction Setup: To an oven-dried reaction vessel, add 4,6-dichloro-3-methoxypyridazine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0-2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12-24 hours.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visualizing the Suzuki Coupling Cycle and Troubleshooting

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield or No Reaction CheckCatalyst Is the catalyst system active enough for C-Cl activation? Start->CheckCatalyst ChangeCatalyst Switch to Pd(OAc)₂ or PdCl₂(dppf) with bulky phosphine ligand (e.g., SPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Try a stronger base: K₂CO₃, K₃PO₄, or Cs₂CO₃ CheckBase->ChangeBase No CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature to 80-110 °C CheckTemp->IncreaseTemp No CheckSolvent Are all components soluble? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Use a solvent mixture: Toluene/H₂O or Dioxane/H₂O CheckSolvent->ChangeSolvent No Success Improved Yield CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • Denmark, S. E., & Smith, R. C. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(23), 8296–8307. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(23), 8296–8307. Retrieved from [Link]

  • Pinter, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2164–2179. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2939. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335–6348. Retrieved from [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2939. Retrieved from [Link]

  • Reeves, E. K., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 85(11), 7129–7141. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. Retrieved from [Link]

  • Chen, J., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Letters in Organic Chemistry, 4(1), 29-32. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(5), 245-265. Retrieved from [Link]

  • Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron Letters, 114, 154133. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]

  • Preshlock, S. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(16), 4144–4147. Retrieved from [Link]

  • Sromek, A. W., et al. (2012). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 77(23), 10736–10747. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. Retrieved from [Link]

  • Kaur, N. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 25(11), 1491-1506. Retrieved from [Link]

  • Reeves, E. K., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7129–7141. Retrieved from [Link]

  • Muthumari, S., & Ramesh, R. (2015). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 45(2), 225-233. Retrieved from [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bheki, M. M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26651–26659. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Gildner, P. G. (2011). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Soós, D., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(11), 3169. Retrieved from [Link]

  • Innocenti, M. D., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. European Journal of Organic Chemistry, 26(42), e202300854. Retrieved from [Link]

  • Mitchell, D., & Strickland, S. M. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(6), 920–925. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

Sources

Optimization

preventing decomposition of 4,6-Dichloro-3-methoxypyridazine during reactions

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with 4,6-dichloro-3-methoxypyridazine. Our go...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with 4,6-dichloro-3-methoxypyridazine. Our goal is to provide you with the technical insights and practical solutions required to prevent its decomposition during synthetic reactions, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Addressing In-Reaction Decomposition

This section addresses specific issues that may arise during reactions involving 4,6-dichloro-3-methoxypyridazine.

Question 1: My reaction mixture is turning dark brown or black, and I'm seeing significant charring. What is causing this degradation?

Answer: A dark reaction color is a common indicator of extensive decomposition, often leading to polymerization or the formation of complex, insoluble byproducts. The pyridazine ring is susceptible to degradation under harsh conditions.

  • Primary Cause: Excessive Heat. While pyridazine derivatives can be thermally stable, prolonged exposure to high temperatures (>100-120°C), especially in the presence of strong nucleophiles or bases, can initiate decomposition pathways.[1][2] The electron-deficient nature of the pyridazine ring, exacerbated by the two chlorine atoms, makes it susceptible to complex side reactions at elevated temperatures.

  • Secondary Cause: Strong Bases. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate trace impurities or the pyridazine ring itself, initiating uncontrolled side reactions. In some cases, strong bases can promote elimination or ring-opening pathways.

  • Troubleshooting Protocol:

    • Temperature Control: Immediately reduce the reaction temperature. It is advisable to start reactions at a lower temperature (e.g., room temperature or 0°C) and slowly warm the mixture only if necessary. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the minimum effective temperature.

    • Select a Milder Base: If a base is required, switch to a milder inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often sufficient to facilitate nucleophilic substitution without causing significant degradation.[3]

    • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can contribute to discoloration at higher temperatures.

Question 2: My yield is very low, and TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are the likely side reactions?

Answer: Low yields and the formation of multiple byproducts suggest that competing reaction pathways are occurring. For 4,6-dichloro-3-methoxypyridazine, the primary side reactions are typically hydrolysis and di-substitution during nucleophilic aromatic substitution (SNAr) attempts.

  • Hydrolysis: The chlorine atoms on the pyridazine ring are susceptible to hydrolysis, especially in the presence of water and base or acid. This leads to the formation of corresponding hydroxypyridazine derivatives, which may be unreactive or interfere with purification. The methoxy group can also be susceptible to cleavage under strong acidic conditions.

  • Di-substitution: In SNAr reactions, if the reaction conditions are too forcing (high temperature, large excess of nucleophile), the nucleophile can replace both chlorine atoms, leading to an undesired di-substituted product.[4]

  • Regioselectivity Issues: While substitution is expected to be regioselective, harsh conditions can sometimes lead to a loss of selectivity, resulting in a mixture of isomers.[5]

Workflow for Diagnosing and Mitigating Side Reactions

Caption: Troubleshooting workflow for low yields.

Question 3: I am attempting a nucleophilic substitution at the C4 or C6 position, but the reaction is sluggish and requires forcing conditions that lead to decomposition. How can I improve reactivity safely?

Answer: The reactivity of the C-Cl bonds in 4,6-dichloro-3-methoxypyridazine is governed by the electronics of the pyridazine ring. While activated towards nucleophilic attack, forcing conditions can be counterproductive.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction rate without requiring excessive heat.[5][6]

  • Catalysis: In some cases, a phase-transfer catalyst can be beneficial when using inorganic bases in a biphasic system. For specific cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), selecting the appropriate palladium catalyst and ligand is paramount to achieving reactivity at lower temperatures.[1]

  • Nucleophile Activation: If using an alcohol or amine nucleophile, pre-treatment with a mild base to form the corresponding alkoxide or amide can increase its nucleophilicity, allowing the reaction to proceed under gentler conditions.

ParameterRecommendation for SNAr ReactionsRationale
Temperature 0°C to 80°CBalances reaction rate with compound stability. Higher temperatures risk decomposition.
Base K₂CO₃, Cs₂CO₃, TEA, DIPEASufficiently basic to act as an acid scavenger without promoting degradation.
Solvent DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents stabilize charged intermediates, accelerating the reaction.[6]
Atmosphere Nitrogen or ArgonPrevents potential side reactions with atmospheric oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4,6-dichloro-3-methoxypyridazine? A1: To ensure long-term stability, the compound should be stored in a tightly sealed container at 2-8°C.[7] Some suppliers recommend storage at -20°C for maximum longevity, especially for solutions in solvents like DMSO.[8] It is crucial to protect it from moisture to prevent hydrolysis.

Q2: How does pH affect the stability of 4,6-dichloro-3-methoxypyridazine? A2: The compound is most stable under neutral or weakly acidic conditions.

  • Strongly Acidic Conditions: The pyridazine ring contains two nitrogen atoms that can be protonated. Protonation can alter the electronic properties of the ring, potentially making it more susceptible to hydrolytic decomposition or other rearrangements.[9][10]

  • Strongly Basic Conditions: Strong bases can promote hydrolysis of the C-Cl bonds. In aqueous basic solutions, the chlorine atoms can be displaced by hydroxide ions.

Q3: Is 4,6-dichloro-3-methoxypyridazine sensitive to light or air? A3: While it is a relatively stable solid, as a best practice for chlorinated heterocyclic compounds, it should be stored protected from light and under an inert atmosphere, especially for long-term storage, to prevent any potential photochemical degradation or slow oxidation.

Q4: What purification methods are recommended to avoid decomposition? A4:

  • Recrystallization: This is a suitable method if a proper solvent system can be identified. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective. Avoid boiling for extended periods.

  • Silica Gel Chromatography: This is a common and effective method. Use a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate). It is important to avoid highly acidic or basic additives in the mobile phase. The compound should not be left on the silica gel for an extended time, as prolonged contact with the acidic silica surface can sometimes cause degradation of sensitive compounds. A patent for purifying a related compound, 4,6-dichloropyrimidine, suggests an extraction and crystallization process to avoid issues with byproducts from the chlorination step.[11]

General Stability and Reactivity Profile

G cluster_compound 4,6-Dichloro-3-methoxypyridazine cluster_conditions Reaction Conditions cluster_outcomes Decomposition Pathways Compound C₅H₄Cl₂N₂O Temp High Temperature (>120°C) Decomp Polymerization / Charring Temp->Decomp leads to Base Strong Base (e.g., NaH) Base->Decomp can cause Hydrolysis Hydrolysis of C-Cl Base->Hydrolysis promotes Acid Strong Acid (e.g., conc. HCl) RingOpening Ring Degradation Acid->RingOpening can cause Water Water/Moisture Water->Hydrolysis leads to

Caption: Factors leading to decomposition.

References

  • Skhirtladze, L., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available from: [Link]

  • ACS Appl Mater Interfaces. (2018). Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. PubMed. Available from: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • Rlavie. 4,6-Dichloro-3-Methoxypyridazine. Available from: [Link]

  • Chmovzh, T. N., et al. (2025). Striking difference in nucleophilic substitution in 4,7-dichloro-[1][9][12]oxadiazolo[3,4-d]pyridazine 1-oxide by S-, N- and O-nucleophiles. ResearchGate. Available from: [Link]

  • Chang, K.-T., et al. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. HETEROCYCLES, 55(10), 1927-1936.
  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • PubChem. 3,6-Dichloro-4-methoxypyridazine. Available from: [Link]

  • SAR Publication. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]

  • Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • Google Patents. (1961). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • Journal of the American Chemical Society. (2023). Pyridine-to-Pyridazine Skeletal Editing. Available from: [Link]

  • IP.com. (2021). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available from: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Available from: [Link]

  • PubMed Central (PMC). (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • PubMed Central (PMC). (2016). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 4,6-Dichloro-3-methoxypyridazine Cross-Coupling

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working on the functionalization of the 4,6-dichloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working on the functionalization of the 4,6-dichloro-3-methoxypyridazine core. The electron-deficient nature of the pyridazine ring, combined with the presence of two distinct chlorine atoms, presents unique challenges and opportunities in catalyst selection and reaction optimization. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the cross-coupling of 4,6-dichloro-3-methoxypyridazine?

A1: Catalyst selection is paramount due to three primary factors:

  • C-Cl Bond Activation: Activating the inert C-Cl bond on an electron-deficient heteroaromatic ring requires a highly active catalyst. The oxidative addition step, often rate-limiting, is particularly challenging for aryl chlorides compared to bromides or iodides.[1]

  • Regioselectivity: The two chlorine atoms at the C4 and C6 positions are electronically and sterically distinct. The C6 position is generally more electron-deficient due to its proximity to both ring nitrogens, making it intrinsically more reactive towards oxidative addition. However, the C4 position is influenced by the adjacent electron-donating methoxy group. The choice of ligand can overcome this intrinsic preference and direct the reaction to the desired position.[2]

  • Catalyst Inhibition: The lone pairs on the pyridazine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] A well-chosen ligand can sterically shield the metal, preventing this unproductive binding and preserving catalytic activity.

Q2: Which palladium precursors are recommended for this substrate?

A2: While many Pd(0) and Pd(II) sources can be effective, we recommend starting with modern, air-stable pre-catalysts for reproducibility. They readily form the active monoligated Pd(0) species in situ.[4]

Pre-catalystCommon Use CaseKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃ Used with external ligandsCost-effective, widely available.[5]
PdCl₂(dppf) Suzuki & Stille CouplingsEffective for many heteroaryl couplings.[6]
PEPPSI™-IPr General PurposeAir and moisture stable, broad applicability.[7]
Buchwald Pre-catalysts Buchwald-Hartwig AminationHighly active, available with various ligands.[8]

Q3: How does the choice of ligand influence regioselectivity between the C4 and C6 positions?

A3: Ligand selection is the most powerful tool for controlling regioselectivity in dichloropyridazines. While specific data for the 4,6-dichloro isomer requires empirical validation, principles from related systems, like 3,5-dichloropyridazine, provide a strong starting point.[2]

  • C6-Selectivity (More Reactive Site): Generally favored. Electron-deficient bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often promote reaction at the more electrophilic carbon.[2]

  • C4-Selectivity (Less Reactive Site): Achieving selectivity for the C4 position requires overcoming the intrinsic reactivity of C6. This can often be accomplished with bulky, electron-rich monodentate ligands such as QPhos or Buchwald-type biaryl phosphines (e.g., XPhos, SPhos).[9][10] These ligands promote oxidative addition at sterically accessible sites and can alter the electronic environment of the catalyst.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Product Conversion

Your reaction shows primarily unreacted starting material after the expected reaction time.

  • Possible Cause A: Inefficient Catalyst Activation or Activity. The C-Cl bond is not being effectively cleaved.

    • Solution: Switch to a more active catalytic system. For Suzuki-Miyaura reactions, a combination of Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos is a robust starting point for activating chloro-heterocycles.[11] For Buchwald-Hartwig aminations, using a dedicated Buchwald pre-catalyst (e.g., XPhos Pd G3) is highly recommended.[8]

  • Possible Cause B: Catalyst Inhibition by Pyridazine Nitrogens.

    • Solution: Increase the ligand-to-palladium ratio from the standard 2:1 to 4:1. The excess ligand can help prevent the substrate's nitrogen atoms from coordinating to the palladium center. Using bulky ligands that create a protective steric pocket around the metal is also beneficial.[3]

  • Possible Cause C: Inappropriate Base or Solvent.

    • Solution: The choice of base is critical. For Suzuki couplings, a strong base like Cs₂CO₃ or K₃PO₄ is often required for aryl chlorides. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or K₂CO₃ is typical. Ensure your solvent is anhydrous and properly degassed, as oxygen and water can deactivate the catalyst. Toluene and 1,4-dioxane are common choices.[11]

Issue 2: Significant Formation of Homo-coupled Byproducts

You observe a significant amount of bipyridazine (from the starting material) or biaryl (from the coupling partner) byproducts.

  • Possible Cause A (Suzuki): Boronic Acid Instability. Boronic acids can undergo protodeboronation and subsequent homo-coupling, especially at high temperatures.[3]

    • Solution 1: Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or MIDA boronate. These are more resistant to degradation.[3]

    • Solution 2: Employ the slow addition of the boronic acid to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, disfavoring the homo-coupling side reaction.[3]

  • Possible Cause B (General): Catalyst Decomposition. If the active Pd(0) catalyst decomposes to palladium black, it can promote undesired side reactions.

    • Solution: Ensure rigorous exclusion of air from your reaction. Check that your ligand is stable under the reaction conditions. Some ligands can degrade at high temperatures.

Issue 3: Poor Regioselectivity or Formation of Di-substituted Product

The reaction yields a mixture of C4- and C6-substituted products, or the di-substituted product is a major component.

  • Possible Cause A: Non-selective Ligand. The chosen ligand does not provide sufficient steric or electronic differentiation between the two chlorine atoms.

    • Solution: A systematic ligand screening is necessary. Refer to the table below for starting points based on desired selectivity, extrapolated from similar systems.[2]

Desired ProductRecommended Ligand ClassExample LigandsRationale
Mono-substitution at C6 Electron-deficient, BidentatedppfFavors reaction at the most electron-deficient site.[2]
Mono-substitution at C4 Bulky, Electron-rich, MonodentateXPhos, SPhos, RuPhos, QPhosSteric bulk can direct the catalyst to the less hindered or electronically modified site.[9][10]
  • Possible Cause B: Over-reaction Leading to Di-substitution. The mono-substituted product is more reactive than the starting material, or the reaction conditions are too forcing.

    • Solution 1: Reduce the amount of the coupling partner (e.g., boronic acid or amine) from 1.2-1.5 equivalents to 1.0-1.05 equivalents.

    • Solution 2: Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed.

    • Solution 3: In some cases, adding a small amount of a coordinating solvent like DMSO can suppress over-functionalization by competing for coordination sites on the palladium catalyst.[12]

Visualized Workflow: Catalyst Selection Strategy

The following diagram outlines a decision-making process for optimizing your cross-coupling reaction.

Catalyst_Selection_Workflow start Define Goal: Mono-substitution at C4 or C6? c6_path Target: C6-Substitution start->c6_path c4_path Target: C4-Substitution start->c4_path c6_ligand Initial Ligand Choice: Electron-Deficient Bidentate (e.g., dppf) c6_path->c6_ligand c4_ligand Initial Ligand Choice: Bulky, Electron-Rich Monodentate (e.g., XPhos, SPhos) c4_path->c4_ligand c6_catalyst Catalyst System: PdCl2(dppf) or Pd(OAc)2 + dppf c6_ligand->c6_catalyst c6_conditions Conditions: Base: K2CO3 / Na2CO3 Solvent: DME or Toluene/H2O Temp: 80-100 °C c6_catalyst->c6_conditions c6_eval Evaluate: Good yield & selectivity? c6_conditions->c6_eval c6_success Success! c6_eval->c6_success Yes c6_troubleshoot Troubleshoot: Low Yield -> Switch to bulkier ligand (e.g., XPhos) Poor Selectivity -> Screen other bidentate ligands c6_eval->c6_troubleshoot No c4_catalyst Catalyst System: Pd2(dba)3 + Ligand or Buchwald Pre-catalyst c4_ligand->c4_catalyst c4_conditions Conditions: Base: K3PO4 / Cs2CO3 Solvent: Toluene or Dioxane Temp: 100-110 °C c4_catalyst->c4_conditions c4_eval Evaluate: Good yield & selectivity? c4_conditions->c4_eval c4_success Success! c4_eval->c4_success Yes c4_troubleshoot Troubleshoot: Low Yield -> Increase temp, screen other Buchwald ligands Poor Selectivity -> Screen ligands with varied bulk (RuPhos vs XPhos) c4_eval->c4_troubleshoot No

Caption: Decision tree for initial catalyst and condition selection.

Experimental Protocols

Protocol 1: Screening for Optimal Suzuki-Miyaura Coupling Conditions

This protocol uses parallel reaction vials to efficiently screen four different ligand/base combinations.

Materials:

  • 4,6-dichloro-3-methoxypyridazine

  • Arylboronic acid (or pinacol ester)

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligands: XPhos, SPhos, RuPhos, dppf

  • Bases: K₃PO₄ (anhydrous, finely ground), Cs₂CO₃ (anhydrous)

  • Solvent: Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in a glovebox): Arrange four reaction vials. To each vial, add 4,6-dichloro-3-methoxypyridazine (0.1 mmol, 1.0 equiv) and the arylboronic acid (0.12 mmol, 1.2 equiv).

  • Catalyst/Ligand Addition:

    • To each vial, add Pd₂(dba)₃ (0.002 mmol, 2 mol % Pd).

    • To vial 1, add XPhos (0.008 mmol, 8 mol %).

    • To vial 2, add SPhos (0.008 mmol, 8 mol %).

    • To vial 3, add RuPhos (0.008 mmol, 8 mol %).

    • To vial 4, add dppf (0.004 mmol, 4 mol %).

  • Base Addition:

    • To vials 1 and 2, add K₃PO₄ (0.2 mmol, 2.0 equiv).

    • To vials 3 and 4, add Cs₂CO₃ (0.2 mmol, 2.0 equiv).

  • Solvent Addition: Add 1.0 mL of degassed 1,4-dioxane to each vial.

  • Reaction: Seal the vials tightly with screw caps. Remove from the glovebox and place them in a pre-heated aluminum block at 100 °C. Stir for 12-18 hours.

  • Analysis: After cooling, take a small aliquot from each reaction, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS to determine conversion and the ratio of C4/C6 isomers.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling, assuming a suitable ligand has been identified.

Materials:

  • 4,6-dichloro-3-methoxypyridazine

  • Primary or secondary amine

  • Pre-catalyst: XPhos Pd G3 (2 mol %)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in a glovebox): To a reaction vial, add the XPhos Pd G3 pre-catalyst (0.004 mmol, 2 mol %), NaOtBu (0.28 mmol, 1.4 equiv), and 4,6-dichloro-3-methoxypyridazine (0.2 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (2.0 mL), followed by the amine (0.24 mmol, 1.2 equiv).

  • Reaction: Seal the vial, remove it from the glovebox, and heat with stirring in an oil bath at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench carefully with water (5 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst ox_add { Oxidative Addition | Ar-X} pd0:f0->ox_add:f0 + Ar-X pd_ii L-Pd(II)(Ar)(X) ox_add:f1->pd_ii:f0 transmetal { Transmetalation | R-B(OR)2} pd_ii:f0->transmetal:f0 pd_ii_r L-Pd(II)(Ar)(R) transmetal:f1->pd_ii_r:f0 - X-B(OR)2 red_elim { Reductive Elimination} pd_ii_r:f0->red_elim:f0 product { Ar-R | Product} red_elim:f0->product:f0 product:f0->pd0:f0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • Neufeldt, S. R., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Wikipedia. (n.d.). PEPPSI.
  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.
  • Willis, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • O'Brien, A. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 4,6-Dichloro-3-methoxypyridazine Synthesis

Introduction Welcome to the technical support guide for the synthesis of 4,6-dichloro-3-methoxypyridazine. This document is designed for researchers, chemists, and drug development professionals to provide clear, actiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4,6-dichloro-3-methoxypyridazine. This document is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for troubleshooting low conversion rates and optimizing reaction conditions. 4,6-dichloro-3-methoxypyridazine is a key heterocyclic building block in medicinal chemistry. Achieving high conversion and purity is critical for the efficiency of subsequent synthetic steps.

This guide focuses on the common and efficient synthesis of 4,6-dichloro-3-methoxypyridazine via a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from 3,4,6-trichloropyridazine and sodium methoxide. We will delve into the reaction mechanism, address common pitfalls in a detailed question-and-answer format, and provide validated protocols to ensure reproducible success in your laboratory.

Section 1: Synthesis Overview and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by strong nucleophiles.[1] The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking one of the carbon atoms bonded to a chlorine atom.

The key to this synthesis is regioselectivity. The chlorine atom at the C3 position is the most activated towards nucleophilic attack due to the electronic influence of the adjacent ring nitrogens. This preferential reactivity allows for the selective replacement of the C3 chlorine over the chlorines at C4 and C6.

Reaction_Pathway reactant 3,4,6-Trichloropyridazine product 4,6-Dichloro-3-methoxypyridazine (Target Product) reactant->product  Regioselective S_NAr (Desired Path) side_product Isomeric & Over-methylated Byproducts (e.g., 3,6-Dichloro-4-methoxy...) reactant->side_product  Non-selective S_NAr (Side Reaction) reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->product reagent->side_product

Caption: Synthetic pathway for 4,6-dichloro-3-methoxypyridazine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can lead to low conversion rates, presented in a practical question-and-answer format.

Q1: My reaction has a very low conversion rate, with a significant amount of starting material remaining. What are the most common culprits?

Low conversion is a frequent issue that can typically be traced back to a few key areas:

  • Inactive Nucleophile: The most common cause is the degradation of the sodium methoxide reagent. Sodium methoxide is highly hygroscopic and will readily react with moisture from the air or residual water in the solvent to form methanol and sodium hydroxide. Sodium hydroxide is not a sufficiently strong nucleophile to efficiently displace the chloride on the electron-deficient pyridazine ring, thus stalling the reaction.

  • Suboptimal Reaction Conditions: Pyridazine syntheses are often sensitive to reaction conditions.[1] The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.

  • Poor Solubility: The starting material, 3,4,6-trichloropyridazine, may not be fully dissolved in the reaction solvent at the chosen temperature, limiting its availability to react with the methoxide.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these and how can I improve selectivity?

The formation of multiple products indicates a loss of regioselectivity or over-reaction.

  • Likely Byproducts: The primary byproducts are isomeric monomethoxy-dichloropyridazines (e.g., 3,6-dichloro-4-methoxypyridazine) and dimethoxy-chloropyridazine derivatives. These arise if the methoxide attacks the C4/C6 positions or if the target product reacts further.

  • Improving Selectivity:

    • Temperature Control: Running the reaction at the lowest effective temperature can significantly enhance selectivity. While higher temperatures increase the reaction rate, they can also provide enough energy to overcome the activation barrier for substitution at the less reactive C4 and C6 positions.

    • Stoichiometry: Use of a slight excess (1.0-1.1 equivalents) of sodium methoxide is recommended. A large excess will increase the probability of a second substitution reaction occurring on your desired product, leading to dimethoxylated impurities.

    • Controlled Addition: For larger-scale reactions, consider adding the sodium methoxide solution slowly to the solution of the trichloropyridazine at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile, favoring the most reactive site.

Q3: The reaction starts but seems to stop prematurely. Could the quality of my reagents or solvent be the issue?

Absolutely. The purity and handling of reagents are critical for success.

  • Sodium Methoxide Quality: Always use freshly opened or properly stored sodium methoxide. If you suspect your reagent is old or has been exposed to air, it is best to use a new batch or titrate it to determine its activity. Commercially available solutions of sodium methoxide in methanol are often more reliable than the solid powder.

  • Solvent Purity: The solvent, typically methanol, must be anhydrous. The presence of water will consume the sodium methoxide nucleophile. Using a sealed bottle of anhydrous methanol is highly recommended. For very sensitive reactions, distilling the methanol over magnesium turnings may be necessary.

  • Starting Material Purity: Impurities in the 3,4,6-trichloropyridazine can introduce competing side reactions.[1] Confirm the purity of your starting material by melting point, NMR, or GC-MS before starting the reaction.

Q4: What are the optimal reaction conditions for this synthesis?

Optimizing reaction conditions is key to maximizing yield and minimizing byproducts. Below is a table summarizing typical conditions.

ParameterRecommended ConditionRationale & Expert Insight
Solvent Anhydrous Methanol (MeOH)Serves as both the solvent and the precursor to the nucleophile's conjugate acid, which is ideal for SNAr reaction media.
Nucleophile Sodium Methoxide (NaOMe)A strong nucleophile required to attack the electron-deficient pyridazine ring. A 25-30% solution in methanol is often convenient.
Stoichiometry 1.0 - 1.1 equivalents of NaOMeSufficient to drive the reaction to completion while minimizing the risk of over-methylation and the formation of dimethoxy byproducts.
Temperature 40-50 °CThis temperature range provides a good balance between a practical reaction rate and high regioselectivity. Lower temperatures may be too slow, while higher temperatures (e.g., reflux at ~65 °C) can lead to more isomeric byproducts.
Reaction Time 4 - 8 hoursThe reaction should be monitored by TLC or LC-MS to determine completion. Extending the time unnecessarily can sometimes lead to product degradation.[2]

Q5: My work-up procedure seems to result in a low isolated yield. What is a reliable protocol for quenching and purification?

Product loss during work-up and purification is a common problem. A carefully planned procedure is essential.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. The most common method is to pour the reaction mixture into ice-water. This precipitates the organic product and dissolves the inorganic salts. An alternative is to neutralize the excess base with an acid like acetic acid or ammonium chloride before solvent removal, but this can sometimes complicate purification.

  • Extraction vs. Filtration: If a clean solid precipitates upon quenching with water, it can be collected by vacuum filtration, washed with cold water, and dried.[3] If an oil or impure solid forms, the aqueous mixture should be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can often be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate. If significant isomeric impurities are present, column chromatography on silica gel is the most effective method for separation.[4]

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-3-methoxypyridazine

  • Safety: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,4,6-trichloropyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 10 mL per gram of starting material). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: While stirring, carefully add a solution of sodium methoxide in methanol (1.05 eq, e.g., 25% w/w solution). A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 45 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (see Protocol 2) every 60 minutes until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of the methanol used). A precipitate should form.

  • Isolation: Stir the aqueous slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The product should be an off-white solid.[5]

  • Analysis: Determine the yield and check the purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).

  • Solvent System: A good mobile phase for this separation is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 or 3:1 v/v).

  • Spotting: On the baseline of the TLC plate, spot a sample of the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The starting material is less polar and will have a higher Rf value than the more polar methoxylated product. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Section 4: Visualization of Workflows

Troubleshooting_Workflow start Low Conversion Rate Detected q3 Was reaction run under anhydrous conditions? start->q3 q1 Is Starting Material (SM) fully consumed on TLC? q2 Are significant byproducts observed? q1->q2 Yes sol1 Verify Purity of SM. Increase Reaction Time/Temp. q1->sol1 No sol2 Lower Reaction Temperature. Check Stoichiometry (1.05 eq NaOMe). q2->sol2 Yes end Proceed to Optimized Synthesis q2->end No q3->q1 Yes sol3 Use Fresh Anhydrous Solvent. Use Fresh/High-Quality NaOMe. q3->sol3 No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for low conversion rates.

Experimental_Workflow prep 1. Reagent & Glassware Prep (Dry Glassware, Anhydrous MeOH) setup 2. Reaction Setup (Add SM, Solvent under N₂) prep->setup addition 3. Reagent Addition (Add NaOMe solution) setup->addition reaction 4. Reaction & Monitoring (Heat to 45°C, Monitor by TLC) addition->reaction workup 5. Quench & Isolation (Pour into ice-water, Filter) reaction->workup purify 6. Purification & Drying (Recrystallize or Chromatography) workup->purify analysis 7. Analysis (Yield, Purity via NMR/MS) purify->analysis

Caption: Step-by-step experimental workflow diagram.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing the reaction conditions for 3,5-Diphenylpyridazine synthesis.
  • Google Patents. (2014). Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents. (2023).
  • Rlavie. (n.d.). 4,6-Dichloro-3-Methoxypyridazine | CAS 112342-58-2. [Link]

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Troubleshooting

managing reaction exotherms in 4,6-Dichloro-3-methoxypyridazine chemistry

Technical Support Center: 4,6-Dichloro-3-methoxypyridazine Chemistry A Guide to Managing Reaction Exotherms for Researchers and Process Development Scientists Welcome to the technical support center for chemistries invol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dichloro-3-methoxypyridazine Chemistry

A Guide to Managing Reaction Exotherms for Researchers and Process Development Scientists

Welcome to the technical support center for chemistries involving 4,6-dichloro-3-methoxypyridazine. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical guidance necessary to safely and effectively manage the exothermic potential of this versatile heterocyclic compound. The inherent reactivity of the dichloropyridazine core, while synthetically useful, demands a thorough understanding and respect for its thermal hazards.

This guide is structured to address common challenges and questions, moving from foundational knowledge in our FAQs to actionable troubleshooting and best practices.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with 4,6-dichloro-3-methoxypyridazine potentially hazardous?

The 4,6-dichloro-3-methoxypyridazine molecule possesses an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in the pyridazine ring and two electron-withdrawing chlorine atoms.[1][2] This electronic arrangement makes the carbon atoms at the 4- and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] These SNAr reactions, particularly with strong nucleophiles like amines or alkoxides, are often highly exothermic. Without proper control, the heat generated can exceed the cooling capacity of the reactor, leading to a dangerous, self-accelerating reaction known as thermal runaway.[5]

Q2: Which specific reaction steps are most likely to generate a significant exotherm?

The primary concern is the nucleophilic substitution of the chlorine atoms. Reactions involving amines, thiols, and alkoxides are classic examples. The rate and intensity of the exotherm depend on several factors:

  • Nucleophilicity of the reagent: Stronger nucleophiles react faster and generate heat more quickly.

  • Concentration of reactants: Higher concentrations lead to a greater potential for heat generation per unit volume.

  • Reaction temperature: Higher initial temperatures increase the reaction rate, which in turn accelerates heat production.

Q3: What are the early warning signs of a thermal runaway event?

A developing thermal runaway is characterized by a loss of temperature control. Key indicators include:

  • A reaction temperature that continues to rise even after the addition of a reagent has been stopped.

  • A sudden, sharp increase in the rate of temperature rise.

  • An increase in pressure within a closed or vented reactor.

  • Visible signs like unexpected boiling, fuming, or a change in the color of the reaction mixture.

It is critical to have an emergency plan in place before starting the experiment.

Q4: How can I quantitatively assess the thermal risk of my planned reaction before running it at scale?

A proactive approach to safety is essential. Two key analytical techniques are indispensable:

  • Differential Scanning Calorimetry (DSC): DSC analysis on a small sample of the complete reaction mixture can determine the onset temperature of decomposition and the total energy released.[6][7][8] This data helps define the maximum safe operating temperature.

  • Reaction Calorimetry (RC1): An RC1 study measures the heat flow of the reaction in real-time under controlled conditions.[9] This provides crucial data on the total heat of reaction, the rate of heat release, and the required cooling duty for safe scale-up.

Q5: What is the single most important parameter to control during these reactions?

The rate of reagent addition . The principle of controlled addition ensures that the rate of heat generation never exceeds the rate of heat removal by the cooling system.[5] This is typically achieved through the slow, dropwise addition of one reagent to the other, with continuous monitoring of the internal reaction temperature.

Troubleshooting Guide: Exotherm Management

This section addresses specific issues you may encounter during your experiments.

Problem 1: The reaction temperature is rising much faster than anticipated during reagent addition.
  • Potential Cause A: Reagent Addition Rate is Too High. The rate of heat generation is directly proportional to the rate of reaction, which is fueled by the addition of the limiting reagent.

    • Immediate Action: Immediately stop the addition.

    • Solution: Allow the temperature to return to the setpoint. Resume addition at a significantly reduced rate (e.g., 25-50% of the initial rate). Monitor the temperature closely. If control is still difficult, the reaction may need to be run under more dilute conditions or at a lower temperature.

  • Potential Cause B: Inadequate Cooling. The reactor's cooling system cannot remove heat as fast as it is being generated.

    • Immediate Action: Stop the addition. Ensure the cooling bath is at the correct, low temperature and that the coolant is circulating effectively.

    • Solution: Lower the setpoint of the cooling bath. For scale-up, this indicates a need for a more powerful cooling system or a reactor with a better surface-area-to-volume ratio.[10]

  • Potential Cause C: Poor Mixing. Inadequate agitation can create localized "hot spots" where the concentration of the added reagent is high, leading to a rapid localized exotherm that the temperature probe may not immediately detect.

    • Immediate Action: Stop the addition.

    • Solution: Increase the stirring rate. Ensure the stirrer is positioned correctly for efficient mixing. For additions, using a subsurface addition tube that delivers the reagent below the liquid surface can aid in rapid dispersion.

Problem 2: The temperature continues to rise even after stopping the addition and with maximum cooling applied.
  • Potential Cause: Thermal Runaway is in Progress. The reaction has reached a critical point where the heat it generates is causing the reaction rate to accelerate exponentially, overwhelming the cooling system.

    • Immediate Action: EMERGENCY PROCEDURE.

      • If a pre-determined and tested quenching agent is available in a quench vessel, immediately add it to the reaction to stop the chemical transformation. Do not improvise a quench.

      • Alert all personnel in the immediate area and follow your laboratory's emergency protocols.

      • If the situation cannot be controlled, evacuate the area and alert emergency responders.

Logical Flow for Exotherm Troubleshooting

The following diagram outlines the decision-making process when an unexpected temperature deviation occurs.

ExothermTroubleshooting Start Unexpected Temperature Rise Detected StopAddition IMMEDIATELY STOP REAGENT ADDITION Start->StopAddition CheckCooling Verify Cooling System (Temp, Flow) StopAddition->CheckCooling TempDecreases Temperature Decreases? CheckCooling->TempDecreases Runaway NO: Potential Runaway ACTIVATE EMERGENCY PLAN (Quench / Evacuate) TempDecreases->Runaway No YesStable YES: Temperature is Stable or Decreasing TempDecreases->YesStable Yes Investigate Investigate Root Cause: - Addition Rate Too Fast? - Cooling Inefficient? - Poor Mixing? YesStable->Investigate Adjust Adjust Protocol: - Reduce Addition Rate - Lower Bath Temp - Increase Stirring Investigate->Adjust Resume Resume Addition Cautiously Adjust->Resume

Caption: Decision tree for managing an unexpected exotherm.

Best Practices and Experimental Protocols

Adhering to a systematic and safety-focused workflow is paramount.

Workflow for Safe Reaction Development

SafeWorkflow LitReview 1. Literature Review (Similar Reactions) ThermalAnalysis 2. Thermal Hazard Assessment - DSC (Decomposition) - RC1 (Reaction Enthalpy) LitReview->ThermalAnalysis SmallScale 3. Small-Scale Lab Run (Controlled Conditions) ThermalAnalysis->SmallScale DataAnalysis 4. Data Analysis - Confirm Heat Profile - Purity/Yield SmallScale->DataAnalysis ScaleUp 5. Scale-Up Protocol - Define Safe Parameters (Addition Rate, Temp) DataAnalysis->ScaleUp

Caption: Recommended workflow for process safety assessment.

Protocol 1: Pre-Reaction Thermal Hazard Assessment

This protocol must be completed before attempting any reaction at a scale greater than a few millimoles.

  • Literature Search: Thoroughly review the literature for the specific reaction or closely related analogues. Note any reported exotherms, temperature ranges, or safety incidents.

  • Differential Scanning Calorimetry (DSC):

    • Carefully prepare a sample containing all reaction components (substrate, reagent, solvent, base) in the final desired concentrations.

    • Run a DSC scan from ambient temperature to at least 100 °C above the intended reaction temperature, using a ramp rate of 2-5 °C/min.

    • Analysis: Identify the onset temperature of any exothermic event. A large, sharp exotherm indicates a decomposition with significant energy release.[7][8] The maximum planned reaction temperature should be at least 50-100 °C below this onset temperature.

  • Reaction Calorimetry (RC1) or Heat Flow Calorimetry:

    • Perform the reaction in a calorimeter to measure the heat generated in real-time.[9]

    • This experiment will yield the total heat of reaction (ΔHrxn), the maximum heat flow, and the heat transfer coefficient (Ua) of your reactor. This data is critical for calculating the cooling requirements for safe scale-up.

Table 1: Key Safety Data from Thermal Analysis
ParameterMethodSignificanceSafe Operating Guideline
Tonset (Decomposition)DSCTemperature at which uncontrolled decomposition begins.Maximum reaction temperature should be Tonset - 100 °C .
ΔHrxn (Heat of Reaction)RC1Total energy released by the desired reaction.Used to calculate the total cooling duty required.
qmax (Max Heat Flow)RC1Peak rate of heat generation during addition.Determines the minimum required performance of the cooling system.
MTSR (Max Temp to Synthesis Reaction)CalculatedThe maximum temperature the reaction would reach under adiabatic conditions.MTSR should not exceed the Tonset of decomposition.
Protocol 2: General Procedure for Controlled Nucleophilic Substitution

This procedure is a template and must be adapted based on the results of the thermal hazard assessment.

  • Reactor Setup:

    • Use a jacketed reactor connected to a cryostat or cooling bath capable of reaching at least 20-30 °C below the intended reaction temperature.

    • Equip the reactor with a mechanical stirrer for efficient mixing, a thermocouple to measure the internal temperature (not the bath temperature), a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging the Reactor:

    • Charge the reactor with 4,6-dichloro-3-methoxypyridazine and the solvent.

    • Begin stirring and cool the solution to the desired starting temperature (e.g., 0 °C).

  • Reagent Addition:

    • Dissolve the nucleophile (and base, if used) in the reaction solvent in the addition funnel.

    • Begin adding the nucleophile solution dropwise and slowly to the cooled reactor solution.

    • CRITICAL: Monitor the internal temperature constantly. The rate of addition should be adjusted so that the internal temperature does not rise by more than 2-3 °C from the setpoint.

  • Reaction Hold:

    • After the addition is complete, maintain the reaction at the set temperature and monitor for any delayed exotherm. Use in-process controls (TLC, LC-MS) to determine when the reaction is complete.

  • Workup:

    • Ensure the reaction is thermally quiescent before proceeding with quenching or workup steps. Quenching can itself be exothermic and must be performed with cooling.

By implementing these rigorous safety assessments, troubleshooting frameworks, and controlled experimental protocols, you can harness the synthetic utility of 4,6-dichloro-3-methoxypyridazine while mitigating the inherent risks of its exothermic reactivity.

References

  • National Center for Biotechnology Information (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • RLavie (n.d.). 4,6-Dichloro-3-Methoxypyridazine|CAS 112342-58-2.
  • Chemical Industry Journal (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET.
  • TCI Chemicals (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich (2024). SAFETY DATA SHEET.
  • Acros Organics (2012). SAFETY DATA SHEET.
  • MDPI (n.d.). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones.
  • ResearchGate (n.d.). Approaching the Thermostability Limit of Nitrogen-Rich Heterocyclic Perchlorate-Based Energetic Materials.
  • ACS Publications (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
  • American Chemical Society (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5wQ-BMf4RpP1ktC7baw1Xn9KuwSi8H61PB8CCbc4A1vxGDZ802JY5J0yoO4cvq54uq-2lY_IRwHjUPbxbLJHoOCKUPO0CICaBIxJVRAL4NwsGfHCzpyMC7uCjKyT8M0Xn-JcLQFkvH7JrOpo=
  • Journal of the American Chemical Society (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion.
  • MedChemExpress (n.d.). 4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3.
  • PMC (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • ScienceDirect (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination.
  • Liberty University (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • PubMed Central (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • MDPI (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
  • Google Patents (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
  • PubChem (n.d.). 3,6-Dichloro-4-methoxypyridazine.
  • Google Patents (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • MDPI (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • ResearchGate (2025). (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
  • ResearchGate (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • PubMed (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant.
  • ResearchGate (2025). ChemInform Abstract: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.
  • PMC (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • ResearchGate (2025). Striking difference in nucleophilic substitution in 4,7-dichloro-[6][11][12]oxadiazolo[3,4-d]pyridazine 1-oxide by S-, N- and O-nucleophiles. Available from:

  • HETEROCYCLES (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE.
  • ResearchGate (2025). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubMed (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][11][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available from:

  • ResearchGate (2025). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4,6-Dichloro-3-methoxypyridazine and 3,6-Dichloropyridazine for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyridazines, in particular, serve as v...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyridazines, in particular, serve as versatile synthons, offering two reactive sites for the introduction of molecular diversity. This guide provides an in-depth technical comparison of the reactivity of 4,6-dichloro-3-methoxypyridazine and its parent analogue, 3,6-dichloropyridazine. By examining the electronic and steric influences on their reactivity, supported by experimental evidence, this document aims to empower chemists to make informed decisions in the design and execution of synthetic routes.

Structural and Electronic Properties: A Tale of Two Pyridazines

The reactivity of any substituted aromatic system is fundamentally governed by the distribution of electron density within the ring and the steric environment around the reactive sites. In the case of our two subject molecules, the key differentiator is the presence of a methoxy group at the C3 position of 4,6-dichloro-3-methoxypyridazine.

3,6-Dichloropyridazine is a symmetrical molecule with two electronically equivalent chlorine atoms. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring renders the carbon atoms electron-deficient and thus susceptible to nucleophilic attack.

4,6-Dichloro-3-methoxypyridazine , on the other hand, is an unsymmetrical molecule. The methoxy group, being a strong electron-donating group through resonance and weakly electron-withdrawing through induction, significantly alters the electronic landscape of the pyridazine ring. This electronic perturbation, coupled with steric considerations, leads to a differentiation in the reactivity of the two chlorine atoms at the C4 and C6 positions.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
3,6-Dichloropyridazine 3,6-Dichloropyridazine structureC₄H₂Cl₂N₂148.98Symmetrical, two equivalent reactive sites.
4,6-Dichloro-3-methoxypyridazine 4,6-Dichloro-3-methoxypyridazine structureC₅H₄Cl₂N₂O179.00Unsymmetrical, two non-equivalent reactive sites, influenced by the electron-donating methoxy group.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocycles like pyridazines. The relative reactivity of the chlorine atoms in our two compounds of interest is a critical consideration for selective synthesis.

Regioselectivity in 4,6-Dichloro-3-methoxypyridazine

The primary question for a synthetic chemist approaching 4,6-dichloro-3-methoxypyridazine is: which chlorine is more reactive? The interplay of electronic and steric effects provides a clear answer.

  • Electronic Effects : The electron-donating methoxy group at C3 increases the electron density of the pyridazine ring, particularly at the ortho (C4) and para (C6) positions. However, the nitrogen at position 2 exerts a strong electron-withdrawing inductive effect, which is more pronounced at the adjacent C3 and the ortho-like C4 position. This inductive pull from the N2 atom makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack compared to the C6 position.

  • Steric Effects : The methoxy group at C3 also introduces steric hindrance around the C4 position. However, for many nucleophiles, this steric impediment is not significant enough to override the powerful electronic activation at C4.

Experimental evidence supports the preferential substitution at the C4 position. A study on the regioselective nucleophilic substitution of a structurally similar compound, methyl 4,6-dichloropyridazine-3-carboxylate, demonstrated that nucleophilic attack occurs selectively at the C4 position.[1][2] This provides strong evidence that the chlorine at C4 in 4,6-dichloro-3-methoxypyridazine is the more labile leaving group in SNAr reactions.

Reactivity Comparison with 3,6-Dichloropyridazine

In 3,6-dichloropyridazine, both chlorine atoms are electronically and sterically equivalent. Monosubstitution can be achieved under controlled conditions, but disubstitution is also common, especially with an excess of the nucleophile or under harsh reaction conditions.

When comparing the overall reactivity, the presence of the electron-donating methoxy group in 4,6-dichloro-3-methoxypyridazine deactivates the ring towards nucleophilic attack compared to the unsubstituted 3,6-dichloropyridazine. However, the electronic activation at the C4 position in the methoxy-substituted compound can lead to highly regioselective and efficient reactions at that site, often under milder conditions than those required for the monosubstitution of 3,6-dichloropyridazine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For 3,6-dichloropyridazine , selective mono-cross-coupling can be challenging due to the equivalent reactivity of the two chlorine atoms. Careful control of stoichiometry, catalyst loading, and reaction time is often necessary to favor the monosubstituted product.

In contrast, the differentiated reactivity of the chlorine atoms in 4,6-dichloro-3-methoxypyridazine offers a significant advantage for selective functionalization. The more reactive C4-Cl bond is expected to undergo oxidative addition to the palladium catalyst more readily than the C6-Cl bond. This allows for the selective introduction of a substituent at the C4 position via cross-coupling, leaving the C6-Cl intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted pyridazines.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols for nucleophilic aromatic substitution on both pyridazines.

Protocol 1: Regioselective Monosubstitution of 4,6-Dichloro-3-methoxypyridazine with an Amine

This protocol illustrates the selective substitution at the C4 position.

Diagram of the Experimental Workflow:

G reagents Combine: - 4,6-Dichloro-3-methoxypyridazine - Amine (1.1 eq) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., DMF) reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction Stir workup Aqueous Workup - Dilute with water - Extract with organic solvent reaction->workup Cool to RT purification Purification - Dry organic layer - Concentrate - Column chromatography workup->purification product Isolate 4-amino-6-chloro- 3-methoxypyridazine purification->product

Caption: Workflow for the regioselective amination of 4,6-dichloro-3-methoxypyridazine.

Step-by-Step Methodology:

  • To a solution of 4,6-dichloro-3-methoxypyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-3-methoxypyridazine.

Protocol 2: Monosubstitution of 3,6-Dichloropyridazine with a Thiol

This protocol outlines a typical procedure for the monosubstitution of 3,6-dichloropyridazine.

Diagram of the Reaction Logic:

G start 3,6-Dichloropyridazine product 3-Chloro-6-(alkylthio)pyridazine start->product Reacts with reagents Thiol (1.0 eq) Base (e.g., NaH) reagents->product conditions Controlled Conditions (e.g., low temperature) conditions->product side_product 3,6-Bis(alkylthio)pyridazine product->side_product Further reaction possible

Caption: Reaction schematic for the controlled monosubstitution of 3,6-dichloropyridazine.

Step-by-Step Methodology:

  • To a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the desired thiol (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3,6-dichloropyridazine (1.0 eq) in THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to separate the desired monosubstituted product from any disubstituted byproduct and unreacted starting material.

Conclusion and Future Outlook

  • 3,6-Dichloropyridazine offers two equivalent reactive sites, which can be advantageous for the synthesis of symmetrical molecules but presents a challenge for selective monofunctionalization.

  • 4,6-Dichloro-3-methoxypyridazine possesses two non-equivalent chlorine atoms, with the C4 position being significantly more activated towards nucleophilic substitution and likely more reactive in palladium-catalyzed cross-coupling reactions. This inherent regioselectivity makes it an excellent substrate for the controlled, stepwise synthesis of complex, unsymmetrically substituted pyridazines.

The choice between these two reagents will ultimately depend on the specific synthetic target and the desired substitution pattern. Understanding the fundamental principles of their reactivity, as outlined in this guide, is paramount for the efficient and predictable construction of novel pyridazine-containing molecules for applications in drug discovery and materials science.

References

  • PubChem. 3,6-Dichloropyridazine. National Center for Biotechnology Information. [Link]

  • PubChem. 4,6-Dichloro-3-methoxypyridazine. National Center for Biotechnology Information. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • De Wald, J. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7019. [Link]

  • De Wald, J. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 4,6-Dichloro-3-methoxypyridazine Derivatives

The 4,6-dichloro-3-methoxypyridazine scaffold is a cornerstone in the development of novel bioactive compounds. Its inherent chemical properties, including hydrogen bonding capabilities and dipole moment, make it a versa...

Author: BenchChem Technical Support Team. Date: February 2026

The 4,6-dichloro-3-methoxypyridazine scaffold is a cornerstone in the development of novel bioactive compounds. Its inherent chemical properties, including hydrogen bonding capabilities and dipole moment, make it a versatile starting point for the synthesis of a diverse range of derivatives with significant therapeutic and agricultural potential.[1] This guide provides an in-depth comparison of the biological activities of various 4,6-dichloro-3-methoxypyridazine derivatives, with a focus on their anticancer, antimicrobial, and herbicidal properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridazine derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against key kinases involved in tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[3]

Comparative Anticancer Efficacy

The anticancer activity of pyridazine derivatives is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Derivative ClassTarget Cell LineIC50 (µM)Reference
Pyridazine-pyrazoline hybrids (IXn)UO-31 (Renal Cancer)0.65 (EGFR inhibition)[3]
Pyridazine-pyrazoline hybrids (IXg)UO-31 (Renal Cancer)0.75 (EGFR inhibition)[3]
Pyridazine-pyrazoline hybrids (IXb)UO-31 (Renal Cancer)0.82 (EGFR inhibition)[3]
Pyridazine-pyrazoline hybrids (IXl)UO-31 (Renal Cancer)0.84 (EGFR inhibition)[3]
Erlotinib (Reference Drug)-0.95 (EGFR inhibition)[3]
Pyridazinone Congeners (IXa-c)-60.70–1800 nM (VEGFR-2 inhibition)[4]
Pyrazolo[3,4-b]pyridine (9a)Hela (Cervical Cancer)2.59[5]
Pyrazolo[3,4-b]pyridine (14g)HCT-116 (Colon Cancer)1.98[5]
Pyrazolo[3,4-b]pyridine (14g)MCF7 (Breast Cancer)4.66[5]
Doxorubicin (Reference Drug)Hela2.35[5]
Doxorubicin (Reference Drug)HCT-1162.11[5]
Doxorubicin (Reference Drug)MCF74.57[5]

Note: The diverse structures and testing conditions across different studies necessitate careful interpretation of these comparative values.

Mechanism of Action: EGFR/VEGFR-2 Inhibition

Many pyridazine-based anticancer agents function by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_VEGFR2 EGFR/VEGFR-2 Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) EGFR_VEGFR2->Signaling_Cascade Activation Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition of Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Gene_Expression->Proliferation_Angiogenesis Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->EGFR_VEGFR2 Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyridazine derivatives.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a standard method for evaluating the anticancer potential of novel compounds.[6][7]

Workflow for NCI-60 Screening

nci60_workflow Start Start Cell_Inoculation Inoculate 60 cancer cell lines in 96-well plates Start->Cell_Inoculation Incubation_24h Incubate for 24h Cell_Inoculation->Incubation_24h Drug_Addition Add pyridazine derivatives (5 concentrations) Incubation_24h->Drug_Addition Incubation_48h Incubate for 48h Drug_Addition->Incubation_48h Assay_Termination Terminate assay with Trichloroacetic Acid (TCA) Incubation_48h->Assay_Termination Staining Stain with Sulforhodamine B (SRB) Assay_Termination->Staining Measurement Measure absorbance to determine cell viability Staining->Measurement Data_Analysis Analyze data to calculate IC50, GI50, and TGI Measurement->Data_Analysis End End Data_Analysis->End

Caption: NCI-60 screening workflow for anticancer drug evaluation.

Step-by-Step Protocol:

  • Cell Plating: Seed cells from the NCI-60 panel into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[6]

  • Pre-incubation: Incubate the plates for 24 hours to allow for cell attachment and recovery.[6]

  • Compound Addition: Add the test pyridazine derivatives at five different concentrations to the wells.

  • Incubation: Incubate the plates for an additional 48 hours.[6]

  • Cell Fixation: Terminate the experiment by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.[6]

  • Staining: Wash the plates and stain with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes.[6]

  • Absorbance Reading: After washing and drying, solubilize the bound dye and measure the absorbance to determine cell viability.

Antimicrobial Activity: A Broad Spectrum of Action

Pyridazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][8] Their efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[9][10]

Comparative Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying the antimicrobial activity of a compound.

Derivative ClassTarget MicroorganismMIC (µg/mL)Reference
Diarylurea Pyridazinones (10h)Staphylococcus aureus16[4]
Diarylurea Pyridazinones (8g)Candida albicans16[4]
Chloro PyridazinesEscherichia coli0.892–3.744[11][12][13]
Chloro PyridazinesPseudomonas aeruginosa0.892–3.744[11][12][13]
Chloro PyridazinesSerratia marcescens0.892–3.744[11][12][13]
Pyridazinone Derivative (3)S. aureus (MRSA)4.52 µM[8]
Pyridazinone Derivative (7)E. coli7.8 µM[8]
Pyridazinone Derivative (13)Acinetobacter baumannii3.74 µM[8]
Pyridazinone Derivative (13)P. aeruginosa7.48 µM[8]
Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

One proposed mechanism for the antibacterial activity of certain pyridazine derivatives is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[9]

antimicrobial_pathway Pteridine_Precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_Precursor->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate_Synthesis Folate Synthesis Dihydropteroate->Folate_Synthesis Bacterial_Growth Bacterial Growth Folate_Synthesis->Bacterial_Growth Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->DHPS Inhibition

Caption: Inhibition of bacterial folate synthesis by pyridazine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15][16][17]

Workflow for Broth Microdilution Assay

mic_workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilutions Perform serial dilutions of pyridazine derivatives in a 96-well plate Prepare_Inoculum->Serial_Dilutions Inoculate_Plate Inoculate wells with microbial suspension Serial_Dilutions->Inoculate_Plate Incubation Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubation Read_Results Visually inspect for turbidity or measure absorbance Incubation->Read_Results Determine_MIC Determine MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[14]

  • Compound Dilution: Perform two-fold serial dilutions of the pyridazine derivatives in a 96-well microtiter plate containing appropriate broth medium.[14]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (no compound) and negative (no inoculum) controls.[14]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Herbicidal Activity: Controlling Unwanted Vegetation

The pyridazine scaffold is a key component in several commercial herbicides.[1][18] Derivatives of 4,6-dichloro-3-methoxypyridazine have shown potent pre- and post-emergence herbicidal activity against a variety of weed species.

Comparative Herbicidal Efficacy

The herbicidal activity is often assessed by the inhibition of plant growth, with IC50 values representing the concentration required to inhibit growth by 50%.

DerivativeTarget WeedActivityReference
3-chloro-6-(2-phenylphenoxy)-pyridazineRadish, MilletPre-emergence[19]
3-chloro-6-(2,6-dichlorophenoxy)-pyridazineRadish, MilletPre-emergence[19]
3-chloro-6-(3-methoxyphenoxy)-pyridazineRadish, MilletPre-emergence[19]
3-chloro-6-(4-methoxyphenoxy)-pyridazineRadish, MilletPre-emergence[19]
Mechanism of Action: Disruption of Photosynthesis or Biosynthesis

Herbicidal pyridazines can act through various mechanisms, including the inhibition of photosynthetic electron transport or the disruption of essential biosynthetic pathways, such as pyrimidine biosynthesis.[20][21]

herbicidal_pathway Pyridazine_Derivative Pyridazine Derivative Photosynthesis Photosynthesis Pyridazine_Derivative->Photosynthesis Inhibition Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Pyridazine_Derivative->Pyrimidine_Biosynthesis Inhibition Plant_Growth Weed Growth Photosynthesis->Plant_Growth Pyrimidine_Biosynthesis->Plant_Growth

Caption: Potential mechanisms of herbicidal action of pyridazine derivatives.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This assay evaluates the ability of a compound to prevent weed growth when applied to the soil before weed emergence.[22][23][24]

herbicide_workflow Start Start Pot_Preparation Prepare pots with soil and sow weed seeds Start->Pot_Preparation Herbicide_Application Apply pyridazine derivatives to the soil surface Pot_Preparation->Herbicide_Application Incubation Incubate under controlled greenhouse conditions Herbicide_Application->Incubation Observation Observe for weed emergence and growth inhibition Incubation->Observation Data_Collection Collect data on plant height, biomass, and phytotoxicity Observation->Data_Collection Data_Analysis Analyze data to determine herbicidal efficacy Data_Collection->Data_Analysis End End Data_Analysis->End

Sources

Validation

A Comparative Guide to the Synthesis of 4,6-Dichloro-3-methoxypyridazine: An In-Depth Technical Analysis for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridazine scaffold remains a cornerstone for the development of novel therapeutics. Among its many derivatives, 4,6-dichloro-3-methoxypyridazine serves as a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridazine scaffold remains a cornerstone for the development of novel therapeutics. Among its many derivatives, 4,6-dichloro-3-methoxypyridazine serves as a critical building block, offering multiple reaction sites for the construction of complex molecular architectures. The efficient and selective synthesis of this intermediate is paramount to the timely progression of drug discovery pipelines. This guide provides a comprehensive validation and comparison of key synthesis protocols for 4,6-dichloro-3-methoxypyridazine, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your synthetic strategy.

Introduction: The Strategic Importance of 4,6-Dichloro-3-methoxypyridazine

4,6-Dichloro-3-methoxypyridazine is a versatile intermediate in pharmaceutical research and development. Its strategic importance lies in the differential reactivity of its two chlorine atoms and the influence of the methoxy group on the electronic properties of the pyridazine ring. This allows for sequential and regioselective functionalization, making it a valuable precursor for the synthesis of a wide range of biologically active compounds.

The primary and most established route to 4,6-dichloro-3-methoxypyridazine involves the regioselective nucleophilic aromatic substitution (SNA) of 3,4,6-trichloropyridazine with a suitable methoxide source. The core challenge of this synthesis is to achieve selective substitution at the C3 position, as the electron-deficient nature of the pyridazine ring activates all three chlorine atoms to nucleophilic attack. This guide will dissect two prominent protocols for this transformation, evaluating their respective merits and drawbacks.

Mechanistic Underpinnings: The Basis for Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on the 3,4,6-trichloropyridazine ring is a nuanced interplay of electronic and steric factors. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, creating a general electron deficiency across the ring and making it susceptible to nucleophilic attack.

The chlorine atom at the C3 position is often the most reactive towards nucleophiles. This is attributed to the combined electron-withdrawing inductive effects of the adjacent ring nitrogen at N2 and the chlorine at C4. This increased electrophilicity at C3 makes it the kinetically favored site for nucleophilic attack. However, the outcome of the reaction can be significantly influenced by the reaction conditions, including the choice of solvent and the nature of the methoxide's counter-ion.

Comparative Analysis of Synthesis Protocols

Two principal approaches to the synthesis of 4,6-dichloro-3-methoxypyridazine from 3,4,6-trichloropyridazine have been identified and validated. The key differentiator between these protocols is the choice of the methoxide source and the solvent system, which in turn dictates the reaction temperature and work-up procedure.

Protocol 1: Sodium Methoxide in Methanol

This classic approach utilizes a solution of sodium methoxide in methanol. The strong nucleophilicity of the methoxide anion, coupled with the protic nature of the solvent, facilitates the substitution reaction.

Experimental Protocol:

  • To a stirred solution of 3,4,6-trichloropyridazine (1.0 eq.) in anhydrous methanol, add a solution of sodium methoxide (1.0-1.2 eq.) in methanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 4,6-dichloro-3-methoxypyridazine.

Protocol 2: Methanol with a Non-Nucleophilic Base in an Aprotic Solvent

This alternative protocol employs methanol as the source of the methoxy group, with a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). This approach avoids the high concentration of free methoxide ions present in the first protocol, which can sometimes lead to side reactions.

Experimental Protocol:

  • To a stirred suspension of a non-nucleophilic base (e.g., sodium hydride, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF), add anhydrous methanol (1.5 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.

  • Add a solution of 3,4,6-trichloropyridazine (1.0 eq.) in the same anhydrous aprotic solvent to the freshly prepared methoxide solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, carefully quench the reaction mixture with water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Performance Comparison

ParameterProtocol 1: Sodium Methoxide in MethanolProtocol 2: Methanol/Base in Aprotic SolventRationale and Field Insights
Reagents 3,4,6-trichloropyridazine, sodium methoxide, methanol3,4,6-trichloropyridazine, methanol, non-nucleophilic base (e.g., NaH, K2CO3), aprotic solvent (e.g., THF, DMF)Protocol 1 is simpler in terms of reagent handling. Protocol 2 offers more control over the reaction by generating the nucleophile in situ.
Reaction Temperature Reflux (typically ~65 °C)Moderate (e.g., 50-70 °C)The lower temperature in Protocol 2 may offer better selectivity and reduce the formation of byproducts.
Reaction Time Generally shorterCan be longer depending on the base and solventThe higher concentration of the strong nucleophile in Protocol 1 often leads to faster reaction rates.
Yield Typically good to excellentGenerally good, but can be more variableYields are highly dependent on the precise reaction conditions and the purity of the starting materials.
Purity (pre-purification) May contain di-substituted byproductsOften cleaner, with fewer di-substituted byproductsThe in-situ generation of the nucleophile in Protocol 2 can lead to a more controlled reaction with higher selectivity.
Work-up and Purification Straightforward aqueous work-up; purification often requiredRequires careful quenching of the base; purification is generally necessaryThe choice of purification method (chromatography vs. recrystallization) will depend on the scale of the reaction and the desired final purity.
Safety Considerations Sodium methoxide is corrosive and moisture-sensitive. Methanol is flammable and toxic.Sodium hydride is highly flammable and reacts violently with water. Aprotic solvents like THF and DMF have their own specific handling requirements.Both protocols require careful handling of hazardous reagents and adherence to standard laboratory safety procedures.

Visualizing the Synthetic Pathways

Synthesis_Protocols cluster_0 Protocol 1: Sodium Methoxide in Methanol cluster_1 Protocol 2: Methanol/Base in Aprotic Solvent start1 3,4,6-Trichloropyridazine product1 4,6-Dichloro-3-methoxypyridazine start1->product1 Reflux reagent1 Sodium Methoxide in Methanol reagent1->product1 start2 3,4,6-Trichloropyridazine product2 4,6-Dichloro-3-methoxypyridazine start2->product2 50-70 °C reagent2a Methanol + Non-nucleophilic Base (e.g., NaH) reagent2a->product2 reagent2b Aprotic Solvent (e.g., THF) reagent2b->product2

Caption: Comparative workflow of the two primary synthesis protocols for 4,6-dichloro-3-methoxypyridazine.

Decision-Making Workflow for Protocol Selection

The choice between the two protocols will depend on the specific requirements of the synthesis, including the desired scale, purity, and available laboratory resources.

Decision_Workflow start Select Synthesis Protocol for 4,6-Dichloro-3-methoxypyridazine scale Reaction Scale? start->scale purity Purity Requirement? scale->purity Large Scale resources Available Resources? scale->resources Small to Medium Scale protocol1 Protocol 1: Sodium Methoxide in Methanol purity->protocol1 Standard Purity protocol2 Protocol 2: Methanol/Base in Aprotic Solvent purity->protocol2 High Purity, Minimise Byproducts resources->protocol1 Standard Glassware resources->protocol2 Anhydrous Conditions, Specialized Reagents

Caption: Decision matrix for selecting the optimal synthesis protocol.

Conclusion and Recommendations

Both protocols presented in this guide are viable for the synthesis of 4,6-dichloro-3-methoxypyridazine.

Protocol 1 (Sodium Methoxide in Methanol) is a robust and straightforward method that is well-suited for routine synthesis and larger-scale production where minor impurities can be removed during downstream processing. Its simplicity and the use of common laboratory reagents make it an attractive first choice.

Protocol 2 (Methanol/Base in Aprotic Solvent) offers greater control over the reaction, potentially leading to a cleaner product profile with fewer di-substituted byproducts. This protocol is recommended when high purity is critical, and the additional handling requirements for the reagents are not a limiting factor.

Ultimately, the choice of protocol should be guided by a thorough assessment of the project's specific needs and the available resources. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific laboratory setup.

References

Please note that direct, publicly available, detailed synthesis protocols for 4,6-dichloro-3-methoxypyridazine are limited. The following references provide context for the synthesis of similar compounds and the underlying chemical principles.

  • General Synthesis of Substituted Pyridazines: A comprehensive overview of synthetic methods for pyridazine derivatives can be found in various organic chemistry textbooks and review articles. For a starting point, refer to chapters on heterocyclic chemistry in advanced organic chemistry textbooks.
  • Nucleophilic Aromatic Substitution on Halogenated Heterocycles: For a deeper understanding of the mechanisms and factors influencing regioselectivity, academic journals such as the Journal of Organic Chemistry and Tetrahedron Letters are valuable resources.
  • Patent Literature: Chemical patents often contain detailed experimental procedures. Searching patent databases using the CAS number for 4,6-dichloro-3-methoxypyridazine (112342-58-2) and its precursor, 3,4,6-trichloropyridazine (6082-66-2), may yield specific synthesis examples. A relevant example of a methoxylation reaction on a chloropyridazine derivative can be found in Chinese Patent CN101508676B. While not for the exact target molecule, it provides a procedural basis.
Comparative

A Senior Application Scientist's Guide to Catalytic Functionalization of 4,6-Dichloro-3-methoxypyridazine

Introduction: The Strategic Importance of the 4,6-Disubstituted-3-methoxypyridazine Scaffold The pyridazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4,6-Disubstituted-3-methoxypyridazine Scaffold

The pyridazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Among its many derivatives, the 4,6-dichloro-3-methoxypyridazine scaffold serves as a versatile and highly valuable building block for the synthesis of a diverse array of functionalized molecules. The two chlorine atoms at the C4 and C6 positions offer distinct electronic environments, presenting both a challenge and an opportunity for selective functionalization. This guide provides a comparative analysis of various catalytic systems for the functionalization of 4,6-dichloro-3-methoxypyridazine, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of these transformations, and provide actionable experimental protocols.

Understanding the Reactivity Landscape of 4,6-Dichloro-3-methoxypyridazine

The inherent reactivity of the two chlorine atoms in 4,6-dichloro-3-methoxypyridazine is non-equivalent. The C6 position is generally more susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization or controlled di-functionalization. The choice of catalyst, ligand, base, and reaction conditions plays a pivotal role in modulating this selectivity.

Comparative Analysis of Catalytic Systems

The functionalization of 4,6-dichloro-3-methoxypyridazine is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are the most extensively studied and versatile, while nickel and copper catalysts offer complementary reactivity and are often more cost-effective alternatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse for C-C, C-N, and C-O bond formation on the pyridazine scaffold. The choice of phosphine ligand is critical in tuning the reactivity and selectivity of these transformations.[1][2]

The Suzuki-Miyaura reaction is a robust method for introducing aryl, heteroaryl, and vinyl substituents. For chloropyridazine substrates, the selection of a sufficiently electron-rich and sterically demanding phosphine ligand is crucial to facilitate the challenging oxidative addition of the C-Cl bond.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Chloro-methoxypyridazines

Catalyst/Ligand SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-Chloro-6-methoxypyridazinePhenylboronic acidNa₂CO₃Toluene/Ethanol/H₂O1101685[3]
Pd₂(dba)₃ / XPhos3-Chloro-6-methoxypyridazine4-Methylphenylboronic acidCs₂CO₃Toluene11012-2492[3]
Pd(OAc)₂ / SPhos3-Alkylthio-6-chloropyridazineArylzinc halide-THF25280-95[4]

Note: Data for 4,6-dichloro-3-methoxypyridazine is limited; the table presents data for structurally similar substrates to provide a comparative baseline.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the chloropyridazine to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst. Bulky, electron-rich phosphine ligands like XPhos and SPhos stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine dichloropyridazine, boronic acid, base, and ligand in a dry flask inert Evacuate and backfill with inert gas (Ar/N₂) start->inert solvent Add degassed solvent inert->solvent catalyst Add Pd catalyst solvent->catalyst heat Heat to desired temperature with stirring catalyst->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the choice of a suitable palladium catalyst and ligand is critical for achieving high yields, especially with less reactive chloro-heterocycles.

Catalyst Performance Comparison for Buchwald-Hartwig Amination of Chloropyridazines

Catalyst/Ligand SystemSubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhos2-Bromo-13α-estrone 3-benzyl etherAnilineKOt-BuToluene150 (MW)0.1795[5]
Pd₂(dba)₃ / BINAP2-Bromo-13α-estrone 3-benzyl etherAnilineKOt-BuToluene150 (MW)0.1765[5]
Pd-BIAN-NHCVarious coordinating heterocyclesVarious amines----Good to excellent[6]

Mechanistic Insights: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The development of specialized ligands, such as the large-but-flexible Pd-BIAN-NHC catalysts, has enabled the amination of even challenging, coordinating heterocycles.[6]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl LₙPd(II)(Ar)X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amide LₙPd(II)(Ar)(NR¹R²) Amine_Coord->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Red_Elim->Pd0 ArNR1R2 Ar-NR¹R² Red_Elim->ArNR1R2 ArX Ar-X ArX->OxAdd HNR1R2 HNR¹R² HNR1R2->Amine_Coord Base Base Base->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Sonogashira coupling allows for the introduction of terminal alkynes, while the Heck reaction facilitates the vinylation of the pyridazine core. Both reactions are typically palladium-catalyzed and offer further avenues for molecular diversification. The Sonogashira reaction often employs a copper(I) co-catalyst, although copper-free conditions have been developed.[7][8] The Heck reaction's success is highly dependent on the choice of base and additives.[9]

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. They are particularly effective in activating C-Cl bonds and can exhibit unique reactivity and selectivity profiles. Nickel-catalyzed Negishi couplings, which utilize organozinc reagents, are a prime example of their utility in the functionalization of heteroaryl chlorides.[10]

Key Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can promote reactions that are challenging for palladium, such as the coupling of unactivated alkyl halides.

  • Ligand Effects: The reactivity of nickel catalysts can be finely tuned through the choice of phosphine or N-heterocyclic carbene (NHC) ligands.[9]

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly for C-N bond formation (Ullmann condensation and its modern variants), represent another important strategy for functionalizing chloropyridazines. While often requiring higher reaction temperatures than their palladium-catalyzed counterparts, copper-catalyzed aminations are tolerant of a wide range of functional groups and can be a valuable tool for specific synthetic challenges.

Regioselectivity in the Functionalization of 4,6-Dichloro-3-methoxypyridazine

As previously mentioned, the C6 position is generally more reactive than the C4 position. This allows for selective mono-functionalization at C6 under carefully controlled conditions (e.g., using a slight excess of the coupling partner and shorter reaction times). Subsequent functionalization at the C4 position can then be achieved, often requiring more forcing conditions or a different catalytic system. Catalyst and ligand choice can also play a crucial role in directing the regioselectivity of these reactions.[4]

Experimental Protocols

The following are representative, detailed protocols for the functionalization of a chloropyridazine scaffold. These should be adapted and optimized for 4,6-dichloro-3-methoxypyridazine based on preliminary small-scale experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4,6-dichloro-3-methoxypyridazine (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv.), and the chosen phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture thereof).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry, sealed tube under an inert atmosphere, combine 4,6-dichloro-3-methoxypyridazine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, 1.5-2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, THF).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The functionalization of 4,6-dichloro-3-methoxypyridazine is a rich area of synthetic chemistry with significant implications for drug discovery and materials science. While palladium-based catalysts remain the dominant tool for these transformations, the development of more sustainable and cost-effective methods using nickel and copper catalysts is a continually evolving field. A thorough understanding of the interplay between the catalyst, ligand, and reaction conditions is paramount for achieving high yields and controlling regioselectivity. The experimental data and protocols provided in this guide serve as a robust starting point for researchers seeking to unlock the synthetic potential of this versatile building block. Future research will undoubtedly focus on the development of novel catalytic systems with even greater efficiency, selectivity, and broader substrate scope, further expanding the chemical space accessible from 4,6-dichloro-3-methoxypyridazine.

References

  • Knochel, P., & coworkers. (2015). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 21(38), 13434-13445. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Michal, L., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Weix, D. J., & coworkers. (2018). Nickel-Catalyzed Negishi Cross-Coupling of Secondary Alkyl Bromides and Iodides with Organozinc Reagents. Organic Letters, 20(15), 4531-4535. [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • Knochel, P., & coworkers. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. ACS Catalysis, 1(9), 1107-1124. [Link]

  • Johnson, J. S., & Berman, A. M. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]

  • Z-L. Z., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2436-2443. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-couplings involving carbon-oxygen bonds. Chemical Reviews, 111(3), 1346–1416. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4931-4936. [Link]

  • MDPI. (2023). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Molecules. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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Validation

A Senior Application Scientist's Guide to Purity Assessment of 4,6-Dichloro-3-methoxypyridazine Derivatives by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of a novel active pharmaceutical ingredient (API) is a cornerstone of preclinical and clinical success. The 4,6-dichloro-3-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel active pharmaceutical ingredient (API) is a cornerstone of preclinical and clinical success. The 4,6-dichloro-3-methoxypyridazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. Ensuring the pristine quality of these synthesized derivatives is not merely a procedural step but a critical determinant of downstream data reliability and, ultimately, patient safety.

This guide provides an in-depth comparison of analytical methodologies for purity assessment, focusing on High-Performance Liquid Chromatography (HPLC) as the principal technique. We will explore the causality behind experimental choices, present comparative data, and offer detailed protocols to empower your research with accuracy and confidence.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry, and for good reason.[1] Its application to heterocyclic compounds like pyridazine derivatives is well-established.[2][3] The technique's power lies in its high resolving power, sensitivity, and suitability for non-volatile and thermally labile molecules—a common characteristic of complex drug candidates.[3]

Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is the predominant mode for this class of compounds.[1][4] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For 4,6-dichloro-3-methoxypyridazine derivatives, the dichlorinated pyridazine ring provides a distinct hydrophobic character, making it an ideal candidate for RP-HPLC.

Part 1: Strategic Development of a Robust HPLC Method

A successful purity assessment hinges on a well-developed and validated HPLC method. The goal is to achieve baseline separation of the main peak (the API) from all potential impurities, including starting materials, by-products, and degradation products.

Causality in Column Selection

The choice of the stationary phase is the most critical parameter in achieving separation. For pyridazine derivatives, a C18 (octadecyl) column is the conventional starting point due to its strong hydrophobic retention.[3][5]

Stationary PhasePrinciple of Interaction & Suitability for Pyridazine DerivativesAdvantagesDisadvantages
C18 (Octadecyl) Strong hydrophobic interactions. Ideal for moderately polar compounds like dichlorinated pyridazines.[6]High retentivity, excellent resolving power, widely available.Can exhibit strong secondary interactions with basic nitrogens, potentially leading to peak tailing.
C8 (Octyl) Less hydrophobic than C18.Shorter analysis times, reduced retention for very hydrophobic impurities.May offer insufficient retention for more polar derivatives.
Phenyl-Hexyl π-π interactions with the aromatic pyridazine ring, in addition to hydrophobic interactions.Offers alternative selectivity, which can be crucial for separating structurally similar impurities.Can be less robust than traditional alkyl phases.

Expert Insight: While C18 is the default, if peak tailing is observed for your pyridazine derivative (due to the basic nature of the nitrogen atoms), consider a modern, end-capped C18 column or a phenyl-based column to mitigate these secondary interactions.

Optimizing the Mobile Phase: The Engine of Separation

The mobile phase composition dictates the elution strength and can be fine-tuned to achieve optimal resolution. A gradient elution, starting with a high percentage of aqueous phase and gradually increasing the organic phase, is typically employed for impurity profiling to ensure that both early and late-eluting impurities are captured.

  • Organic Modifiers: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff. The choice of organic modifier can significantly alter selectivity.[7]

  • pH and Modifiers: The basic nitrogen atoms in the pyridazine ring can become protonated under acidic conditions.[8] Adding a small amount (0.05-0.1% v/v) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial.[9][10] This suppresses the interaction of the protonated analyte with residual silanol groups on the stationary phase, resulting in sharper, more symmetrical peaks.[10]

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing a purity method for a novel 4,6-dichloro-3-methoxypyridazine derivative.

HPLC_Method_Development Start Start: New Pyridazine Derivative SelectColumn Select Initial Column (e.g., C18, 250x4.6mm, 5µm) Start->SelectColumn InitialGradient Run Initial Scouting Gradient (e.g., 5-95% ACN in 20 min) SelectColumn->InitialGradient AssessResolution Assess Peak Resolution & Shape InitialGradient->AssessResolution OptimizeGradient Optimize Gradient Slope & Time AssessResolution->OptimizeGradient Resolution < 1.5 AssessTailing Peak Tailing Acceptable? AssessResolution->AssessTailing Resolution > 1.5 OptimizeGradient->AssessTailing AddModifier Add Mobile Phase Modifier (0.1% Formic Acid) AddModifier->AssessTailing AssessTailing->AddModifier No MethodValidation Proceed to Method Validation (ICH Q2(R1)) AssessTailing->MethodValidation Yes End Final Purity Method MethodValidation->End

Caption: A typical workflow for developing an HPLC purity method.

Part 2: A Comparative Guide to Purity Assessment Techniques

While HPLC is the primary tool, a multi-faceted approach provides the most comprehensive purity profile.[3] The choice of technique depends on the nature of the expected impurities and the specific question being asked.

TechniquePrincipleSuitability for Pyridazine DerivativesKey AdvantagesCritical Limitations
HPLC-UV Chromatographic separation based on polarity, detection by UV absorbance.[3]Excellent. Ideal for quantifying non-volatile impurities with a UV chromophore.[3]High resolution, robust, quantitative accuracy.Requires impurities to have a UV chromophore; provides no structural information.
LC-MS HPLC separation followed by mass spectrometry detection.Excellent. The gold standard for impurity identification.Provides molecular weight of impurities, enabling rapid identification. High sensitivity.[11][12]More complex instrumentation; quantitative response can vary without standards.
GC-MS Separation of volatile compounds based on boiling point, followed by mass spectrometry.Limited. Suitable only for volatile impurities (e.g., residual solvents).Gold standard for volatile and semi-volatile impurity analysis.[13]Not suitable for non-volatile or thermally labile pyridazine derivatives.[3][13]
qNMR Quantitative Nuclear Magnetic Resonance. Measures signal intensity relative to a certified internal standard.Good. Provides an absolute measure of molar purity.Does not require reference standards for impurities; provides structural information.[14]Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities.[15]
Decision Matrix for Technique Selection

This diagram provides a decision-making framework for selecting the appropriate analytical technique.

Technique_Selection Start What is the Analytical Goal? PurityAssay Routine Purity Assay (%)? Start->PurityAssay IdentifyUnknown Identify Unknown Impurity? Start->IdentifyUnknown Volatiles Assess Residual Solvents? Start->Volatiles AbsolutePurity Determine Absolute Molar Purity? Start->AbsolutePurity HPLC Use HPLC-UV PurityAssay->HPLC Yes LCMS Use LC-MS IdentifyUnknown->LCMS Yes GCMS Use GC-MS Volatiles->GCMS Yes qNMR Use qNMR AbsolutePurity->qNMR Yes

Caption: A decision tree for selecting the optimal analytical technique.

Part 3: Experimental Protocol & Method Validation

Trustworthiness in analytical data is achieved through rigorous adherence to validated protocols.

Detailed Experimental Protocol: HPLC Purity of a 4,6-Dichloro-3-methoxypyridazine Derivative

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 254 nm, or the λmax of the derivative. Use DAD to monitor peak purity.

    • Injection Volume: 10 µL.[3]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized derivative.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]

  • Data Analysis:

    • Purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.[3]

Trustworthiness Through Method Validation

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[16] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating that the response is directly proportional to the concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Conclusion

The purity assessment of 4,6-dichloro-3-methoxypyridazine derivatives is a critical, multi-faceted process that underpins the integrity of drug discovery and development. While HPLC stands as the cornerstone technique due to its high resolution and applicability to these structures, a comprehensive purity profile is best achieved by integrating complementary methods like LC-MS for identification and qNMR for absolute quantification. By understanding the scientific principles behind method development choices and adhering to rigorous validation standards, researchers can ensure the generation of reliable, high-quality data, paving the way for the successful advancement of novel therapeutics.

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). PMC - NIH. [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025). LinkedIn. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. (n.d.). Journal of Chromatographic Science | Oxford Academic. [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]

  • Mobile Phase Modifiers. (n.d.). ZeptoMetrix. [Link]

  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. (n.d.). Analytical Chemistry - ACS Publications. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]

  • 3,6-Dichloro-4-methoxypyridazine. (n.d.). PubChem. [Link]

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  • chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science. [Link]

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Comparative

Comparative Analysis of 4,6-Dichloro-3-methoxypyridazine Analogs: A Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 4,6-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 4,6-dichloro-3-methoxypyridazine moiety represents a key starting point for the development of potent and selective inhibitors of various biological targets, particularly kinases implicated in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-dichloro-3-methoxypyridazine analogs, offering insights into the rational design of next-generation therapeutic agents.

The 4,6-Dichloro-3-methoxypyridazine Core: A Versatile Scaffold

The 4,6-dichloro-3-methoxypyridazine core offers several advantages for drug design. The two chlorine atoms at the 4 and 6 positions provide reactive handles for the introduction of diverse substituents via nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyridazine ring to optimize potency, selectivity, and pharmacokinetic properties. The methoxy group at the 3-position can also be modulated, although it is often retained for its favorable electronic and steric properties that can contribute to target engagement.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4,6-dichloro-3-methoxypyridazine analogs is highly dependent on the nature of the substituents introduced at the 4 and 6 positions. The following sections delineate the key SAR trends observed for modifications at these positions.

Modifications at the C4 and C6 Positions

The chlorine atoms at the C4 and C6 positions are the most common sites for chemical modification. Nucleophilic aromatic substitution reactions allow for the introduction of a wide range of functionalities, including amino, alkoxy, and aryl groups.

Table 1: Impact of C4 and C6 Substitutions on Anticancer Activity

Compound IDR4 SubstituentR6 SubstituentTarget/Cell LineIC50 (µM)Reference
1a -Cl-Cl---
1b -NH-Aryl-ClVarious Cancer Cell LinesVaries[1]
1c -NH-Aryl-NH-ArylVarious Cancer Cell LinesVaries[2]
1d -O-Aryl-ClPARP-1Varies[1]

Note: Specific IC50 values are highly dependent on the nature of the aryl/heteroaryl substituent and the specific biological assay.

Generally, the introduction of an amino or aryloxy group at the C6 position, while retaining the chlorine at C4, can lead to potent biological activity. Further substitution at the C4 position can then be explored to fine-tune the compound's properties. For instance, the synthesis of 3,6-disubstituted pyridazine derivatives has been a successful strategy in targeting cyclin-dependent kinase 2 (CDK2) and the JNK1 pathway.[2][3]

Experimental Protocols

General Synthesis of 4,6-Disubstituted-3-methoxypyridazine Analogs

The synthesis of 4,6-disubstituted-3-methoxypyridazine analogs typically starts from 3,6-dichloropyridazine. While the specific starting material for this guide is 4,6-dichloro-3-methoxypyridazine, the general principles of sequential nucleophilic substitution are applicable.

Workflow for the Synthesis of 4,6-Disubstituted Pyridazine Analogs

G start 3,6-Dichloropyridazine step1 Nucleophilic Substitution at C6 (e.g., with an amine or phenol) start->step1 step2 Intermediate: 6-Substituted-3-chloropyridazine step1->step2 step3 Nucleophilic Substitution at C3 (e.g., with another amine or alcohol) step2->step3 final 3,6-Disubstituted Pyridazine Analog step3->final

Caption: General synthetic workflow for 3,6-disubstituted pyridazine analogs.

Step-by-Step Protocol for the Synthesis of a 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Intermediate:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine in isopropanol, add 4-hydroxybenzaldehyde and anhydrous potassium carbonate.[1]

  • Reflux: Heat the reaction mixture to reflux and stir for 24 hours.[1]

  • Work-up: After cooling, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[1]

This intermediate can then be further modified at the remaining chlorine position to generate a library of analogs.

In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Workflow for Kinase Inhibition Assay

G start Prepare kinase, substrate, and ATP solution step1 Add test compound at varying concentrations start->step1 step2 Incubate at room temperature step1->step2 step3 Add detection reagent (e.g., ADP-Glo) step2->step3 step4 Measure luminescence step3->step4 final Calculate IC50 values step4->final

Caption: General workflow for an in vitro kinase inhibition assay.

Target Pathways and Mechanism of Action

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

Simplified Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyridazine Analog Inhibitor->Raf

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

For example, certain 3,6-disubstituted pyridazine derivatives have been shown to target the JNK1 pathway, which is involved in stress-activated signaling that can promote cancer cell survival.[3][4] By inhibiting JNK1, these compounds can induce apoptosis in cancer cells.

Conclusion and Future Directions

The 4,6-dichloro-3-methoxypyridazine scaffold is a promising starting point for the development of novel therapeutic agents. The ability to readily modify the 4 and 6 positions allows for the generation of diverse chemical libraries and the systematic exploration of structure-activity relationships. Future research in this area should focus on:

  • Expanding the diversity of substituents at the C4 and C6 positions to explore new chemical space.

  • Investigating the role of the C3-methoxy group and exploring the effects of its replacement with other functionalities.

  • Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these analogs.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By leveraging the insights from SAR studies and employing rational drug design principles, researchers can continue to develop potent and selective 4,6-dichloro-3-methoxypyridazine analogs with the potential to become next-generation therapies for a range of diseases, including cancer.

References

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1584.
  • Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Subbagh, H. I. (2020). Design, synthesis and biological evaluation of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 10(58), 35193-35210.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2024).

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Validation

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4,6-Disubstituted-3-Methoxypyridazines

Introduction: The pyridazine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including antihypertensive, antimicrobial, and anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyridazine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including antihypertensive, antimicrobial, and anticancer properties.[1] For drug development professionals, unequivocally confirming the structure of novel pyridazine derivatives is a cornerstone of establishing robust structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. The substitution pattern on the pyridazine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological function.

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 4,6-disubstituted-3-methoxypyridazines. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. We will use 4,6-dichloro-3-methoxypyridazine as a representative example to illustrate the data and interpretation at each stage.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique can provide a complete structural picture. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for unambiguous confirmation. Each technique interrogates a different aspect of the molecule's physical properties, and their combined data provide a comprehensive and validated structural assignment.

cluster_0 Analytical Workflow Molecular_Formula Mass Spectrometry (MS) Determine Molecular Weight & Formula Proton_Framework 1H NMR Identify Proton Environments & Proximity Molecular_Formula->Proton_Framework Provides Formula Carbon_Skeleton 13C NMR & DEPT Identify Unique Carbons Proton_Framework->Carbon_Skeleton Guides C-assignments Connectivity_Mapping 2D NMR (HMBC, HSQC) Map C-H Connectivity Proton_Framework->Connectivity_Mapping Provides H-Shifts Carbon_Skeleton->Connectivity_Mapping Provides C-Shifts Final_Structure Confirmed Structure Connectivity_Mapping->Final_Structure Confirms Skeleton Functional_Groups FTIR Spectroscopy Confirm Functional Groups Functional_Groups->Final_Structure Confirms Groups

Caption: A logical workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the proton and carbon frameworks. For all NMR experiments, a standard sample preparation involves dissolving ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR: The Proton Framework

¹H NMR provides the initial blueprint of the molecule's proton-containing fragments. It gives us three key pieces of information:

  • Chemical Shift (δ): The location of a signal, which indicates the electronic environment of the proton(s).

  • Integration: The area under a signal, proportional to the number of protons it represents.

  • Multiplicity (Splitting): The pattern of the signal (e.g., singlet, doublet), which reveals the number of protons on adjacent atoms.

For our example, 4,6-dichloro-3-methoxypyridazine , the ¹H NMR spectrum is characteristically simple:

  • Aromatic Region: A single proton (H-5) is present on the pyridazine ring. Due to the electronegative nitrogen atoms and chlorine substituents, this proton is significantly deshielded and is expected to appear as a singlet (no adjacent protons) in the range of δ 7.5-7.7 ppm .[2]

  • Aliphatic Region: The three protons of the methoxy (-OCH₃) group are in an identical chemical environment. They are attached to a carbon bonded to an oxygen, placing their chemical shift around δ 3.9-4.2 ppm .[3] This signal will also be a singlet.

The 2:1 integration ratio between the aromatic and methoxy signals would further support this initial assignment.

¹³C NMR: The Carbon Skeleton

¹³C NMR spectroscopy maps the unique carbon atoms in the molecule. For our example, we expect five distinct signals: four for the pyridazine ring carbons and one for the methoxy carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • C-3, C-4, C-6: These carbons are directly bonded to electronegative atoms (N, O, or Cl). They are expected to be the most downfield, typically in the δ 145-165 ppm range.[4][5]

  • C-5: This is the only carbon in the ring bonded to a hydrogen. Its chemical shift is expected around δ 125-135 ppm .[4]

  • -OCH₃: The methoxy carbon is the most upfield, typically appearing around δ 55-65 ppm .

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. For substituted pyridazines, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.[6][7] It reveals correlations between protons and carbons that are 2 or 3 bonds apart, allowing us to definitively establish the substitution pattern.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment first confirms direct, one-bond C-H connections. It would show a correlation spot between the proton signal at ~7.6 ppm (H-5) and the carbon signal at ~130 ppm (C-5), and another between the methoxy protons at ~4.1 ppm and the methoxy carbon at ~60 ppm.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the key to the final structure. The long-range correlations unequivocally link the fragments.

Key HMBC Correlations for 4,6-dichloro-3-methoxypyridazine:

  • Methoxy Protons (δ ~4.1 ppm) to C-3 (δ ~160 ppm): This ³J coupling is the definitive link, proving the methoxy group is attached to the C-3 position of the pyridazine ring.

  • H-5 Proton (δ ~7.6 ppm) to C-3 and C-4: These correlations confirm the position of H-5 relative to the methoxy-bearing carbon and the adjacent chlorinated carbon.

  • H-5 Proton (δ ~7.6 ppm) to C-6: This correlation completes the assignment of the ring protons and carbons.

cluster_0 Key HMBC Correlations H_Me H (OCH3) δ ~4.1 ppm C3 C-3 δ ~160 ppm H_Me->C3 3J coupling (Confirms -OCH3 position) H5 H-5 δ ~7.6 ppm H5->C3 3J coupling C4 C-4 H5->C4 2J coupling C6 C-6 H5->C6 2J coupling

Caption: Key HMBC correlations confirming the structure.

Mass Spectrometry (MS): Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Experimental Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data for C₅H₄Cl₂N₂O:

  • Molecular Weight: 179.00 g/mol .[8]

  • HRMS: The calculated exact mass for [M+H]⁺ (C₅H₅Cl₂N₂O⁺) is 178.9777. An observed mass within 5 ppm of this value confirms the elemental composition.

  • Isotopic Pattern: A crucial piece of evidence for chlorine-containing compounds. The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion:

    • M⁺: (containing ²³⁵Cl) at 100% relative abundance.

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at ~65% relative abundance.

    • [M+4]⁺: (containing ²³⁷Cl) at ~10% relative abundance. This distinctive pattern is a powerful confirmation of the presence of two chlorine atoms.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic molecular vibrations.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Bands for 4,6-dichloro-3-methoxypyridazine:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretch (from H-5).[11]

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretches (from -OCH₃ group).

  • ~1550-1600 cm⁻¹: C=N stretching vibrations from the pyridazine ring.[12]

  • ~1400-1480 cm⁻¹: C=C aromatic ring stretching.

  • ~1250-1300 cm⁻¹: Asymmetric C-O-C stretch of the methoxy group.

  • ~1020-1080 cm⁻¹: Symmetric C-O-C stretch.

  • ~700-850 cm⁻¹: C-Cl stretching vibrations.

The presence of these bands is consistent with the proposed structure, while the absence of, for example, a broad O-H stretch (~3200-3600 cm⁻¹) or a strong C=O stretch (~1700 cm⁻¹) rules out alternative isomeric structures like pyridazinones.

UV-Visible Spectroscopy: Characterizing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridazine ring. While not a primary tool for detailed structure elucidation, it is valuable for characterizing the chromophore and can be used for quantitative analysis.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectrum, typically from 200-400 nm.

For substituted pyridazines, one can expect absorption maxima (λ_max) corresponding to π→π* and n→π* transitions.[13] The exact position of these maxima is sensitive to the nature and position of the substituents and the polarity of the solvent.[14][15] This technique is best used comparatively, to distinguish between isomers or to track reactions.

Data Summary and Final Confirmation

The power of this approach lies in the convergence of all data points to a single, unambiguous structure.

Spectroscopic TechniqueExpected Data for 4,6-dichloro-3-methoxypyridazineStructural Information Provided
HRMS (ESI+) [M+H]⁺ at m/z 178.9777 ± 5 ppm; Characteristic M, M+2, M+4 isotopic pattern.Confirms molecular formula (C₅H₄Cl₂N₂O) and presence of two Cl atoms.
¹H NMR δ ~7.6 (s, 1H); δ ~4.1 (s, 3H).Indicates two distinct proton environments with a 1:3 ratio.
¹³C NMR 5 signals: ~160, ~150, ~148, ~130 (ring carbons); ~60 (-OCH₃).Shows five unique carbon environments, consistent with the structure.
HMBC Key correlation from -OCH₃ protons (~4.1 ppm) to ring carbon (~160 ppm).Unambiguously places the methoxy group at the C-3 position.
FTIR Bands for Ar C-H, Alkyl C-H, C=N, C=C, C-O, and C-Cl. Absence of -OH or C=O.Confirms the presence of all key functional groups.
UV-Vis Absorption maxima characteristic of the substituted pyridazine chromophore.Confirms the conjugated electronic system.

By systematically acquiring and integrating these datasets, researchers can have the highest degree of confidence in the structure of their synthesized 4,6-disubstituted-3-methoxypyridazines, providing a solid foundation for further drug development and scientific inquiry.

References

  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.).
  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976.
  • Besada, P., Costas, T., Vila, N., Chessa, C., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • El-Gohary, N. S., & Shaaban, M. R. (2017).
  • Patel, R. J., & Patel, K. D. (2019). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 11(5), 1-8.
  • Knight, D. W., & Tolfrey, A. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 769-773.
  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.
  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University.
  • de Oliveira, D., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307.
  • Kolehmainen, E., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • ResearchGate. (n.d.). UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e and p-nitroaniline reference.
  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 17-29.
  • ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • NIST. (n.d.). Pyridazine. NIST Chemistry WebBook.
  • PubChem. (n.d.). 3,6-Dichloro-4-methoxypyridazine.
  • The Royal Society of Chemistry. (n.d.).
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • LibreTexts Chemistry. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • Tsoi, E. V., et al. (2021).
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Comparative

A Senior Application Scientist's Guide to the Synthetic Routes of 4,6-Disubstituted-3-Methoxypyridazines

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern pharmaceutical design. Among its many derivatives, 4,6-disubstituted-3-methoxypyridazines rep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern pharmaceutical design. Among its many derivatives, 4,6-disubstituted-3-methoxypyridazines represent a class of compounds with significant therapeutic potential. Their synthesis, however, is not a one-size-fits-all endeavor. The choice of synthetic route is a critical decision that impacts yield, purity, scalability, and the diversity of achievable final products.

This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable chemical space. We will delve into the mechanistic underpinnings of each route, provide field-tested experimental protocols, and offer insights to help you select the optimal path for your research and development goals.

The Strategic Importance of the 4,6-Disubstituted-3-Methoxypyridazine Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of substituents at the 4 and 6 positions, combined with a methoxy group at the 3-position, allows for fine-tuning of the molecule's steric and electronic properties. This, in turn, can profoundly influence its biological activity, selectivity, and pharmacokinetic profile.

Central Synthetic Strategy: Functionalization of a Dichlorinated Pyridazine Core

The most versatile and widely employed approach to 4,6-disubstituted-3-methoxypyridazines begins with a common, readily accessible intermediate: 3,6-dichloropyridazine . This starting material serves as a linchpin, from which a variety of functionalization pathways can be pursued.

Overall Synthetic Strategy Maleic Anhydride Maleic Anhydride 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine Maleic Anhydride->3,6-Dihydroxypyridazine Hydrazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Dihydroxypyridazine->3,6-Dichloropyridazine POCl3 or NCS 4,6-Disubstituted-3-methoxypyridazines 4,6-Disubstituted-3-methoxypyridazines 3,6-Dichloropyridazine->4,6-Disubstituted-3-methoxypyridazines Sequential Functionalization

Figure 1: A high-level overview of the primary synthetic pathway to 4,6-disubstituted-3-methoxypyridazines, commencing from maleic anhydride.

Part 1: Synthesis of the Key Precursor: 3,6-Dichloropyridazine

A robust and scalable synthesis of the starting material is paramount. 3,6-Dichloropyridazine is typically prepared in a two-step sequence from maleic anhydride.

Step 1: Synthesis of 3,6-Dihydroxypyridazine

The initial step involves the condensation of maleic anhydride with hydrazine hydrate.

Experimental Protocol:

  • In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).

  • Slowly add 120 mL of 30% hydrochloric acid dropwise to the flask.

  • Add 98 g of maleic anhydride (1 mol) to the mixture.

  • Heat the mixture to reflux at 110°C for 3 hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain 3,6-dihydroxypyridazine.

Step 2: Chlorination of 3,6-Dihydroxypyridazine

The dihydroxypyridazine is then chlorinated to yield 3,6-dichloropyridazine. Two common methods are employed:

  • Method A: Using Phosphorus Oxychloride (POCl₃) [1]

  • Method B: Using N-Chlorosuccinimide (NCS) [1]

Experimental Protocol (Method A):

  • In a 500 mL single-necked round-bottom flask, combine 3,6-dihydroxypyridazine (11.20 g, 100 mmol), phosphorus oxychloride (46.00 g, 300 mmol), and 150 mL of chloroform.[1]

  • Stir the reaction mixture at 50°C for 4 hours.[1]

  • Monitor the reaction for completion using TLC and GC.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine. The expected yield is approximately 87%.[1]

Experimental Protocol (Method B):

  • Add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid to a reaction vessel, and heat with stirring.

  • Continuously add N-chlorosuccinimide to the reaction mixture to perform the chlorination.

  • After the reaction, cool the mixture to induce crystallization.

  • Collect the 3,6-dichloropyridazine product by suction filtration.[1]

Comparison of Chlorination Methods:

FeatureMethod A (POCl₃)Method B (NCS)
Reagent Phosphorus oxychlorideN-Chlorosuccinimide
Byproducts Phosphoric acidsSuccinimide
Workup Requires quenching and extractionSimpler filtration
Environmental Impact Generates acidic wasteMore environmentally friendly
Safety POCl₃ is highly corrosive and moisture-sensitiveNCS is a solid and easier to handle

Expert Insight: While the POCl₃ method is traditional and effective, the NCS method offers significant advantages in terms of safety, ease of handling, and reduced environmental impact, making it a more attractive option for scale-up operations.[1]

Part 2: Functionalization Strategies for the Pyridazine Core

With 3,6-dichloropyridazine in hand, the next strategic decision is how to introduce the desired substituents at the 4 and 6 positions and the methoxy group at the 3-position. The primary strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like chlorine. This allows for a sequential and often regioselective introduction of various nucleophiles.

SNAr_Mechanism start Dichloropyridazine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophile Attack product Substituted Pyridazine intermediate->product Leaving Group Expulsion

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a dichloropyridazine ring.

Regioselectivity in SNAr: The positions on the pyridazine ring exhibit different reactivities towards nucleophiles. The presence of the two nitrogen atoms significantly influences the electron density at each carbon atom. In many cases, the 4- and 5-positions are more electron-deficient and thus more susceptible to nucleophilic attack than the 3- and 6-positions. However, the specific reaction conditions and the nature of the nucleophile can alter this selectivity.

Example: Synthesis of 3-Amino-6-chloropyridazine

A common first step is the mono-amination of 3,6-dichloropyridazine.

Experimental Protocol (Microwave-Assisted): [2]

  • In a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g) and ammonium hydroxide solution (5 mL; 28-30% NH₃ content).[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate for 30 minutes at 120°C (300W power).[2]

  • After cooling, filter the precipitate.

  • Wash the solid with a mixture of ethyl acetate and hexane (3:7) and dry to obtain 3-amino-6-chloropyridazine. The expected yield is around 87%.[2]

Further Diversification via SNAr:

From a mono-substituted intermediate like 3-amino-6-chloropyridazine, a second, different nucleophile can be introduced at the remaining chloro-position. This sequential approach allows for the synthesis of unsymmetrically disubstituted pyridazines.

Table of Common Nucleophiles for SNAr on Chloropyridazines:

Nucleophile TypeExampleProduct Functional Group
N-Nucleophiles Ammonia, primary/secondary aminesAmino
O-Nucleophiles Alkoxides (e.g., sodium methoxide)Ether
S-Nucleophiles Thiols, sodium hydrosulfideThioether
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents such as aryl, heteroaryl, or alkynyl groups, palladium-catalyzed cross-coupling reactions are the methods of choice. The two most common examples are the Suzuki-Miyaura and Sonogashira couplings.

A. Suzuki-Miyaura Coupling

This reaction is ideal for forming C-C bonds between the pyridazine core and aryl or vinyl groups using a boronic acid or ester.

Suzuki_Coupling Chloropyridazine Chloropyridazine Oxidative Addition Oxidative Addition Chloropyridazine->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl Oxidative Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Cl->Transmetalation Boronic Acid Boronic Acid Boronic Acid->Transmetalation Aryl-Pd(II)-Aryl Aryl-Pd(II)-Aryl Transmetalation->Aryl-Pd(II)-Aryl Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Aryl-Pyridazine Aryl-Pyridazine Reductive Elimination->Aryl-Pyridazine

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General for 3-Chloro-6-methoxypyridazine): [3][4]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-methoxypyridazine (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).[4]

  • Add a degassed solvent system, typically a mixture of toluene and an aqueous sodium carbonate solution (2 M).[4]

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes.

  • Heat the mixture to reflux (around 110°C) and stir vigorously for at least 16 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, extract with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Yields for Suzuki Coupling on 3-Chloro-6-methoxypyridazine: [3]

Arylboronic AcidProductYield (%)
Phenylboronic acid3-Methoxy-6-phenylpyridazine85
4-Methylphenylboronic acid3-Methoxy-6-(4-methylphenyl)pyridazine92
4-Methoxyphenylboronic acid3-Methoxy-6-(4-methoxyphenyl)pyridazine90

Expert Insight: The choice of palladium catalyst and ligand is crucial for successful Suzuki coupling, especially with less reactive chloro-heterocycles. Catalysts with bulky, electron-rich phosphine ligands often give higher yields. The base plays a critical role in the transmetalation step.

B. Sonogashira Coupling

The Sonogashira reaction enables the introduction of terminal alkynes onto the pyridazine ring, providing a gateway to a wide range of further transformations.[5][6]

Experimental Protocol (General):

  • To a dry Schlenk flask under an inert atmosphere, add the chloropyridazine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 2 mol%).

  • Add a degassed solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Work up the reaction by filtering off the amine salt, evaporating the solvent, and purifying the residue by column chromatography.

Comparison of Functionalization Strategies:

StrategySubstituents IntroducedAdvantagesDisadvantages
SNAr N, O, S-based nucleophilesWide range of nucleophiles, often high yields, no metal catalyst needed.Limited to heteroatom linkages, may require harsh conditions.
Suzuki Coupling Aryl, heteroaryl, vinyl groupsForms C-C bonds, mild conditions, high functional group tolerance.Requires a metal catalyst, boronic acids can be expensive.
Sonogashira Coupling Alkynyl groupsIntroduces a versatile functional group for further chemistry.Requires a metal catalyst and co-catalyst, terminal alkynes can be sensitive.

Conclusion and Recommendations

The synthesis of 4,6-disubstituted-3-methoxypyridazines is a rich and diverse field, with multiple viable strategies available to the synthetic chemist. The optimal route is highly dependent on the target molecule and the desired substituents.

  • For the introduction of amino, alkoxy, and thioether moieties , Nucleophilic Aromatic Substitution is the most direct and often most efficient method. A sequential SNAr approach on a dichlorinated precursor allows for the creation of unsymmetrical products.

  • For the synthesis of biaryl or vinyl-substituted pyridazines , the Suzuki-Miyaura coupling is the gold standard, offering mild conditions and broad functional group compatibility.

  • To incorporate an alkynyl substituent , the Sonogashira coupling is the premier choice, opening up a plethora of possibilities for subsequent transformations.

A thorough understanding of the reactivity of the pyridazine core and the mechanisms of these key reactions will empower researchers to make informed decisions and efficiently access this important class of molecules. The protocols and data presented in this guide provide a solid foundation for the design and execution of successful synthetic campaigns in this area.

References

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Validation

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 4,6-Dichloro-3-methoxypyridazine Derivatives

For researchers and drug development professionals venturing into the promising chemical space of 4,6-dichloro-3-methoxypyridazine derivatives, the initial assessment of a compound's cytotoxic potential is a critical gat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals venturing into the promising chemical space of 4,6-dichloro-3-methoxypyridazine derivatives, the initial assessment of a compound's cytotoxic potential is a critical gateway in the discovery pipeline. These pyridazine scaffolds are known to be precursors to a wide array of biologically active molecules, making robust and reliable cytotoxicity data paramount.[1][2][3] This guide provides an in-depth comparison of common cytotoxicity assays, offering the technical insights and experimental rationale needed to make informed decisions for screening your novel compounds.

The Foundational Choice: Understanding the "Why" Behind the Assay

The selection of a cytotoxicity assay is not a one-size-fits-all decision. It is a strategic choice that should be dictated by the specific scientific questions being asked. Are you interested in a simple endpoint of cell death, or do you need to understand the kinetics of a cytotoxic response over time? Are you performing a high-throughput screen of a large compound library, or a detailed mechanistic study of a lead candidate? The answers to these questions will guide you toward the most appropriate method.

This guide will focus on three widely adopted and mechanistically distinct assays: the MTT, alamarBlue (Resazurin), and Lactate Dehydrogenase (LDH) assays. Each provides a different window into the health of a cell population, and understanding these differences is key to generating meaningful and reproducible data.

The Workhorse of Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that has been a mainstay in cytotoxicity testing for decades.[4][5][6] Its enduring popularity stems from its simplicity and cost-effectiveness.

Principle of the MTT Assay

The core principle of the MTT assay lies in the metabolic activity of living cells.[7] Specifically, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[4][7][8][9] This conversion is a hallmark of metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells.[7] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured, typically between 500 and 600 nm.[4]

Experimental Workflow: A Step-by-Step Protocol

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel 4,6-dichloro-3-methoxypyridazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).

  • Compound Treatment: Treat the cells with a serial dilution of your novel compounds. Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh medium containing 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]

The Dynamic Duo: alamarBlue (Resazurin) Assay for Continuous Monitoring

The alamarBlue assay, which utilizes the redox indicator resazurin, offers a significant advantage over the MTT assay: it is non-lytic.[11][12] This allows for the continuous monitoring of cell viability over time from the same set of cells.

Principle of the alamarBlue Assay

The principle of the alamarBlue assay is based on the reducing environment of metabolically active cells.[11] The blue and weakly fluorescent resazurin is reduced by intracellular enzymes, primarily in the mitochondria, to the pink and highly fluorescent resorufin.[12][13][14] The amount of resorufin produced is proportional to the number of viable cells.[12] This change can be quantified either colorimetrically or fluorometrically.

Experimental Workflow: A Step-by-Step Protocol

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel 4,6-dichloro-3-methoxypyridazine derivatives

  • alamarBlue reagent

  • 96-well plates

  • Microplate reader (with fluorescence or absorbance capabilities)

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • alamarBlue Addition: Add alamarBlue reagent directly to the cell culture medium in each well (typically 10% of the culture volume).

  • Incubation: Incubate the plate for 1-4 hours, or longer for more sensitive detection with low cell numbers.[15]

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) at various time points.

  • Data Analysis: The percentage reduction of alamarBlue can be calculated to determine cell viability.

The Membrane Integrity Sentinel: The Lactate Dehydrogenase (LDH) Assay

Unlike the MTT and alamarBlue assays, which measure metabolic activity, the Lactate Dehydrogenase (LDH) assay is a marker of cell membrane integrity.[16] It quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon membrane damage.[17][18]

Principle of the LDH Assay

LDH is a stable enzyme present in the cytoplasm of all cells.[16][17] When the plasma membrane is compromised, LDH is released into the extracellular space.[17] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like INT) into a colored formazan product.[17][18] The amount of formazan formed is directly proportional to the amount of LDH released, and therefore, to the number of damaged or lysed cells.[19]

Experimental Workflow: A Step-by-Step Protocol

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel 4,6-dichloro-3-methoxypyridazine derivatives

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Prepare the cell culture and treat with compounds as described for the other assays. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[18]

  • Reaction Setup: Add the LDH reaction mixture (containing the substrate and cofactor) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[18]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[18]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[18]

Comparative Analysis: Choosing the Right Tool for the Job

To aid in the selection process, the following table summarizes the key features of each assay:

FeatureMTT AssayalamarBlue (Resazurin) AssayLDH Assay
Principle Measures mitochondrial dehydrogenase activity in viable cells.[7][8]Measures the reducing capacity of metabolically active cells.[11][13]Measures the release of lactate dehydrogenase from cells with compromised membranes.[17]
Endpoint Colorimetric (formation of purple formazan).[4]Fluorometric or Colorimetric (conversion of resazurin to resorufin).[11]Colorimetric (formation of a colored formazan product).[17]
Cell State Lytic (requires cell solubilization).[4]Non-lytic (reagent is added directly to the culture).[11]Non-destructive to the remaining viable cells (measures released enzyme).[20]
Advantages Inexpensive, well-established, high-throughput compatible.[5][6]Non-toxic, allows for continuous monitoring, more sensitive than MTT in some cases.[11][21]Directly measures cell death (necrosis), high-throughput compatible, non-radioactive.[17]
Limitations Endpoint assay, can be affected by compounds that interfere with mitochondrial respiration, formazan crystals can be difficult to dissolve.Can be reduced by factors other than viable cells, fluorescence can be quenched by some compounds.Does not measure early apoptotic events, background LDH from serum can be an issue.[21]

Visualizing the Decision: An Experimental Workflow

The following diagram illustrates a logical workflow for selecting and implementing a cytotoxicity assay for your novel 4,6-dichloro-3-methoxypyridazine derivatives.

Cytotoxicity_Assay_Workflow cluster_0 Phase 1: Initial Screening & Objective Definition cluster_1 Phase 2: Assay Selection cluster_2 Phase 3: Experimental Execution & Data Analysis cluster_3 Phase 4: Validation & Further Investigation Start Start: Novel 4,6-Dichloro-3- methoxypyridazine Derivatives Objective Define Experimental Objective: - High-Throughput Screening? - Time-Course Analysis? - Mechanistic Insight? Start->Objective Assay_Choice Select Primary Assay Objective->Assay_Choice MTT MTT Assay (Endpoint, Metabolic Activity) Assay_Choice->MTT High-throughput endpoint AlamarBlue alamarBlue Assay (Kinetic, Metabolic Activity) Assay_Choice->AlamarBlue Time-course/kinetic study LDH LDH Assay (Endpoint, Membrane Integrity) Assay_Choice->LDH Measure necrosis/membrane damage Experiment Perform Experiment: - Cell Seeding - Compound Treatment - Incubation & Assay Protocol MTT->Experiment AlamarBlue->Experiment LDH->Experiment Data_Analysis Data Analysis: - Calculate % Viability or % Cytotoxicity - Determine IC50 values Experiment->Data_Analysis Validation Validate with a Secondary Assay (Orthogonal Mechanism) Data_Analysis->Validation Mechanism Further Mechanistic Studies (e.g., Apoptosis vs. Necrosis Assays) Validation->Mechanism

Caption: A workflow for selecting and implementing cytotoxicity assays for novel compounds.

Conclusion: A Multi-Faceted Approach to Cytotoxicity

For a comprehensive understanding of the cytotoxic profile of your novel 4,6-dichloro-3-methoxypyridazine derivatives, a single assay is often insufficient. An ideal approach involves an initial screen with a robust and high-throughput method like the MTT or alamarBlue assay. Hits from this initial screen should then be validated using an assay with an orthogonal mechanism, such as the LDH assay, to confirm the cytotoxic effect and gain initial insights into the mode of cell death. This multi-assay strategy provides a more complete and reliable picture of a compound's activity, enabling more confident decisions as you advance your most promising candidates through the drug discovery process.

References

  • BMG LABTECH. (n.d.). AlamarBlue cell proliferation assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-Tek. (n.d.). alamarBlue Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). What is alamarBlue? Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Anonymous. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. Retrieved from [Link]

  • PubMed. (2014, October 22). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (2021, November 23). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. Retrieved from [Link]

  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? Retrieved from [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between live/dead assay and indirect alamarBlue assay of... Retrieved from [Link]

  • ResearchGate. (2022, October 10). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Rlavie. (n.d.). 4,6-Dichloro-3-Methoxypyridazine|CAS 112342-58-2|Rlavie. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloro-4-methoxypyridazine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-3-methoxypyridazine

As researchers and developers at the forefront of pharmaceutical innovation, our work is predicated on a foundation of safety and environmental stewardship. The handling of reactive chemical intermediates like 4,6-Dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work is predicated on a foundation of safety and environmental stewardship. The handling of reactive chemical intermediates like 4,6-Dichloro-3-methoxypyridazine (CAS No. 112342-58-2) demands not only precision in application but also uncompromising diligence in its disposal.[1] This guide provides a procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our commitment to safety extends beyond the product, establishing a trusted resource for our scientific community.

Hazard Profile and Immediate Safety Protocols

Understanding the intrinsic hazards of 4,6-Dichloro-3-methoxypyridazine is the first step in its safe management. Based on data from analogous chlorinated pyridazine compounds, a comprehensive risk assessment mandates the following precautions.

Primary Hazards:

  • Oral Toxicity: The compound is presumed to be harmful or toxic if swallowed.[2][3][4][5]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[2][4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[4][5][6]

  • Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[2][3][7]

Immediate Protective Measures: All handling and disposal procedures must be executed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8][9] The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Tight-sealing safety goggles or safety glasses with side-shields conforming to EN166, NIOSH, or equivalent standards.[3][10]

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber or PVA, always consult the manufacturer's compatibility chart).[9][10] Nitrile gloves may not be sufficient.[9] Gloves must be inspected before use and disposed of after contamination.[10]

  • Body Protection: A fully-buttoned lab coat or appropriate chemical-resistant clothing.[8][11]

Accessible and tested emergency eyewash stations and safety showers are essential in any area where this chemical is handled.[3][6][9]

Core Principles of Compliant Chemical Waste Management

The disposal of 4,6-Dichloro-3-methoxypyridazine is governed by stringent regulations. Adherence to these core principles ensures compliance and safety.

  • Waste Identification: As the generator, you are responsible for correctly identifying the material as hazardous waste. Given its characteristics as a chlorinated heterocyclic compound, it falls under this classification.[12]

  • Segregation: This is arguably the most critical principle in preventing laboratory accidents. 4,6-Dichloro-3-methoxypyridazine waste must be kept separate from incompatible materials, such as strong oxidizing agents, acids, bases, and amines, to prevent violent reactions or the release of toxic gases.[2][3][8][9]

  • Minimization: Employ experimental designs and purchasing practices that minimize the generation of excess chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and disposing of 4,6-Dichloro-3-methoxypyridazine waste.

Step 1: Waste Collection and Containment

  • Container Selection: All waste, including unused product, reaction residues, and contaminated materials (e.g., weigh boats, gloves, pipette tips), must be collected in a designated hazardous waste container.[8][9] This container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a sealable, airtight lid.[9]

  • Collection Process:

    • Perform all waste collection activities within a chemical fume hood.[8]

    • Carefully place solid waste (unused reagent, contaminated consumables) into the container.

    • For solutions, pour carefully into the designated liquid waste container, avoiding splashes.

    • Do not overfill the container; a safe headspace (typically 10-20%) should be left to allow for expansion.

Step 2: Proper Labeling

  • As soon as the first particle of waste is added, the container must be labeled.[9] The label must be fully completed and clearly legible, containing:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "4,6-Dichloro-3-methoxypyridazine".[8]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The appropriate hazard pictograms.[8]

Step 3: Secure Storage

  • Waste containers must be kept tightly closed except when adding waste.[3][9][10]

  • Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area that is segregated from incompatible materials.[3][9]

Step 4: Arranging for Professional Disposal

  • Under no circumstances should 4,6-Dichloro-3-methoxypyridazine or its containers be disposed of in regular trash or down the drain.[4][8]

  • The sole acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.[8][10]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[9] The most common and effective final disposal technology for chlorinated compounds is high-temperature chemical incineration.[8][10][13]

Data Summary & Disposal Workflow

For quick reference, the following table summarizes the critical safety and disposal information for 4,6-Dichloro-3-methoxypyridazine.

ParameterGuideline
GHS Hazard Statements Presumed H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]
Required PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat.[6][8][10]
Engineering Controls Must be handled in a certified chemical fume hood.[8][9]
Incompatible Materials Strong oxidizing agents, strong acids, bases, amines.[2][3][9][14]
Primary Disposal Method Collection in a labeled hazardous waste container for pickup by a licensed disposal service.[8][10]
Ultimate Disposal Method High-temperature chemical incineration.[8][10][13]

The following diagram illustrates the decision-making workflow for the proper disposal of 4,6-Dichloro-3-methoxypyridazine.

G start Waste Generation (Unused Reagent or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Designated Hazardous Waste Container (Compatible, Sealable) ppe->container collect Collect Waste (Solid & Liquid Waste, Contaminated Items) container->collect label Label Container Correctly - 'Hazardous Waste' - Chemical Name - Hazard Pictograms collect->label segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Acids, Bases) label->segregate store Store Securely in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store->contact_ehs end Professional Disposal (Chemical Incineration) contact_ehs->end

Caption: Disposal workflow for 4,6-Dichloro-3-methoxypyridazine waste.

By adhering to this structured and scientifically-grounded disposal protocol, you actively contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Proper Disposal of 3-Aminopyridazine: A Guide for Laboratory Professionals. (2025). Benchchem. 8

  • Pyridine Standard Operating Procedure. Washington State University. 9

  • Pyridazine - Safety Data Sheet. (n.d.). ChemicalBook. 10

  • Safety Data Sheet for 3,6-Dichloropyridazine. (2012). Thermo Fisher Scientific. 2

  • Safety Data Sheet for 3,6-Dichloro-4-methylpyridazine. (2025). MedchemExpress.com. 6

  • Disposal Considerations for 3-Ethynylimidazo[1,2-b]pyridazine. (n.d.). AK Scientific, Inc. 12

  • Safety Data Sheet for 3,6-Dichloropyridazine. (2012). [Source Not Specified]. 3

  • Safety Data Sheet for 3,6-Dibromopyridazine. (2024). Sigma-Aldrich. 4

  • 4,6-Dichloro-3-Methoxypyridazine Product Information. (n.d.). Rlavie. 1

  • Safety Data Sheet for 3,6-Dichloro-4-methylpyridazine. (n.d.). Fisher Scientific. 5

  • Safety Data Sheet for 3,4-Dichloroaniline. (2025). Sigma-Aldrich.

  • Safety Data Sheet for Pyridazine. (n.d.). [Source Not Specified]. 14

  • Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2010). [Source Not Specified]. 7

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. 11

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. 13

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dichloro-3-methoxypyridazine

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, the potent bioactivity we seek in these molecules often corresponds with significa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, the potent bioactivity we seek in these molecules often corresponds with significant health hazards. 4,6-Dichloro-3-methoxypyridazine, a halogenated pyridazine derivative, is a compound that demands our utmost respect and caution. Its structural alerts—specifically the dichlorinated heterocyclic ring—suggest potential for irritation, toxicity, and sensitization.

This guide provides a comprehensive, field-tested framework for the safe handling of 4,6-Dichloro-3-methoxypyridazine. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety that protects you, your colleagues, and the integrity of your research. The protocols outlined here are synthesized from authoritative safety data sheets (SDS) for structurally analogous hazardous compounds, establishing a robust margin of safety.

Hazard Profile: Understanding the Risk

A thorough risk assessment is the cornerstone of laboratory safety. Based on data from similar dichlorinated heterocyclic compounds, 4,6-Dichloro-3-methoxypyridazine is presumed to present the following hazards.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer upon receipt of the chemical.

Hazard ClassificationPotential Effects & Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[1][4]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe effects.[1][2][3][5]
Serious Eye Damage/Irritation Causes serious eye irritation, with a risk of significant damage upon direct contact.[1][2][3][5]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust particles.[1][3][6]

Core Protective Equipment: Your Non-Negotiable Barrier

The selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical control measure. For 4,6-Dichloro-3-methoxypyridazine, the following PPE is mandatory for all handling procedures.

Eye and Face Protection

The solid, often dusty nature of this compound makes eye exposure a primary risk.

  • Requirement: Tight-sealing, indirectly vented chemical safety goggles are essential. They create a seal around the eyes to prevent airborne particulates from entering.[1]

  • Causality: Standard safety glasses do not provide adequate protection from fine dusts, which can easily bypass the frame and cause severe irritation or chemical burns upon contact with the moist surface of the eye.[7]

  • High-Risk Operations: For tasks with a higher risk of splashing (e.g., preparing concentrated solutions or during spill cleanup), a full-face shield must be worn over the safety goggles.[8][9]

Hand and Body Protection

Dermal absorption is a significant route of exposure.

  • Gloves: Wear chemical-resistant nitrile or neoprene gloves.[9] Always double-glove when handling the neat compound.

  • Causality: Double-gloving provides a critical safety buffer. If the outer glove is compromised or contaminated, the inner glove continues to offer protection while you safely remove the outer pair and re-glove. This practice minimizes the risk of accidental skin contact.

  • Clothing: A full-sleeved laboratory coat is required. For operations involving larger quantities (>10g) or with a significant risk of dust generation, chemical-resistant coveralls are recommended.[10]

  • Disposal: Never wear leather shoes, as they can absorb and retain chemical spills. Opt for closed-toe, non-porous footwear.

Respiratory Protection

Inhalation of fine chemical dust can cause acute respiratory tract irritation.[1][11]

  • Requirement: All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood to control airborne particulates.[11]

  • Respirator Use: If a fume hood is not available or during a large spill cleanup where dust concentrations may be high, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is mandatory.[1][2][12]

  • Causality: The fine, lightweight particles of chemical powders can easily become airborne and remain suspended for extended periods, posing a direct inhalation hazard. A respirator filters these particles, preventing them from entering the respiratory system.

Operational Protocols: Safety in Practice

The following step-by-step protocols integrate PPE use into specific laboratory workflows.

Protocol 1: Weighing the Solid Compound

This is the highest-risk activity for dust generation and exposure.

  • Preparation: Designate a specific area within a chemical fume hood for weighing.

  • Don PPE: Before approaching the chemical, don your lab coat, safety goggles, and double nitrile gloves.

  • Tare Vessel: Place your tared, sealed receiving vessel on the analytical balance inside the fume hood.

  • Transfer: Using a spatula, carefully transfer the desired amount of 4,6-Dichloro-3-methoxypyridazine from the stock bottle to your vessel. Perform this action slowly and close to the surface to minimize dust plumes.

  • Seal & Clean: Immediately and securely cap both the stock bottle and your vessel. Decontaminate the spatula and the balance surface with a suitable solvent (e.g., isopropanol) and absorbent wipes.

  • Doff & Dispose: Dispose of the outer gloves and any contaminated wipes into a designated hazardous waste container before exiting the fume hood.

Protocol 2: Managing a Spill

Immediate and correct response is critical to prevent wider contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Don PPE: Don a higher level of PPE, including a respirator, chemical-resistant coveralls, a face shield over goggles, and heavy-duty nitrile or butyl rubber gloves.[8][9]

  • Contain: Cover the spill with a dry absorbent material, such as vermiculite or sand, working from the outside in to prevent spreading.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Decontaminate: Clean the spill area with a cloth dampened with soapy water, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Doff & Dispose: Remove all PPE in a designated area, taking care to avoid self-contamination. Dispose of all items in a sealed, labeled hazardous waste bag.

PPE Workflow: A Self-Validating System

Visualizing the logical flow of PPE usage reinforces safe habits and minimizes the risk of contamination during doffing.

PPE_Workflow cluster_prep Preparation & Donning cluster_handling Chemical Handling cluster_doffing Decontamination & Doffing (Exit Flow) prep 1. Assess Risk & Select Appropriate PPE don_coat 2. Don Lab Coat prep->don_coat don_gloves1 3. Don Inner Gloves don_coat->don_gloves1 don_resp 4. Don Respirator (If Required) don_gloves1->don_resp don_goggles 5. Don Goggles/ Face Shield don_resp->don_goggles don_gloves2 6. Don Outer Gloves don_goggles->don_gloves2 handling 7. Perform Work in Fume Hood don_gloves2->handling decon 8. Decontaminate Work Area handling->decon doff_gloves2 9. Remove Outer Gloves decon->doff_gloves2 doff_coat 10. Remove Lab Coat doff_gloves2->doff_coat doff_goggles 11. Remove Goggles/ Face Shield doff_coat->doff_goggles doff_resp 12. Remove Respirator doff_goggles->doff_resp doff_gloves1 13. Remove Inner Gloves doff_resp->doff_gloves1 wash 14. Wash Hands Thoroughly doff_gloves1->wash

Caption: PPE Donning and Doffing Workflow for Safe Chemical Handling.

Emergency Response for Accidental Exposure

In the event of an exposure, immediate and informed action is paramount. Eyewash stations and safety showers must be accessible and regularly tested.[1][11]

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_contact Immediately remove contaminated clothing. eye_contact Immediately flush eyes at eyewash station for 15+ minutes. inhalation_fresh_air Move person to fresh air immediately. skin_wash Wash affected area with soap and water for 15+ minutes. skin_contact->skin_wash skin_medical Seek medical attention if irritation persists. skin_wash->skin_medical eye_remove_lenses Remove contact lenses, if present and easy to do. eye_contact->eye_remove_lenses eye_medical Seek immediate medical attention. eye_remove_lenses->eye_medical inhalation_breathe If not breathing, give artificial respiration. inhalation_fresh_air->inhalation_breathe inhalation_medical Seek immediate medical attention. inhalation_breathe->inhalation_medical

Caption: Emergency Response Plan for Accidental Chemical Exposure.

Your safety, and the safety of those around you, is the most critical component of successful research. By understanding the rationale behind each piece of protective equipment and every procedural step, you empower yourself to work confidently and securely. Always prioritize caution and adhere to these guidelines when handling 4,6-Dichloro-3-methoxypyridazine and other potent chemical agents.

References

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

  • Health.vic. Pesticide use and personal protective equipment. (2024-12-27). [Link]

  • UC IPM. What Are You Wearing? Basic PPE for Pesticide Safety. (2025-03-31). [Link]

  • Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4,6-Dichloro-3-methoxypyridazine
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Reactant of Route 2
4,6-Dichloro-3-methoxypyridazine
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